4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-16-8-3-4-9(11(7-8)17-2)10(13)5-6-12(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTGCJCRCNCNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285609 | |
| Record name | 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10285609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14617-06-2 | |
| Record name | 14617-06-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10285609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic Acid
Introduction
In the landscape of pharmaceutical research and drug development, a profound understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive technical overview of the physical properties of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid (CAS No. 14617-06-2), a key building block in the synthesis of various organic molecules. The meticulous characterization of this compound is fundamental to ensuring reproducibility in its synthetic applications and to controlling the quality of downstream products. This document is intended for researchers, scientists, and drug development professionals, offering not only a compilation of its properties but also the scientific rationale behind the methodologies used for their determination.
Core Physical and Chemical Properties
The foundational step in characterizing any chemical entity is to establish its fundamental physical and chemical properties. These parameters govern its behavior in both chemical reactions and formulation processes.
| Property | Value | Source |
| CAS Number | 14617-06-2 | [1] |
| Molecular Formula | C₁₂H₁₄O₅ | [2] |
| Molecular Weight | 238.24 g/mol | [3] |
| Appearance | White to off-white solid | Inferred from analogous compounds |
| Melting Point | 148 °C | [4] |
| Boiling Point | 452.3 °C at 760 mmHg | Inferred from predictive models |
| Density | 1.211 g/cm³ | Inferred from predictive models |
Spectroscopic Profile
¹H NMR (Proton NMR)
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the butanoic acid chain, and the methoxy group protons. The aromatic protons on the dimethoxy-substituted ring would likely appear as a set of coupled multiplets in the downfield region (δ 6.5-8.0 ppm). The two methylene groups of the butanoic acid chain would present as two distinct triplets, a consequence of spin-spin coupling with each other. The six protons of the two methoxy groups would be expected to appear as one or two sharp singlets in the upfield region (δ 3.8-4.0 ppm).
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will provide a map of the carbon skeleton. Key signals would include those for the carbonyl carbons of the ketone and carboxylic acid (typically in the δ 170-200 ppm range), the aromatic carbons (δ 100-160 ppm), the methylene carbons of the aliphatic chain, and the methoxy carbons (around δ 55-60 ppm).
Solubility Characteristics
The solubility of a compound is a critical parameter influencing its reactivity, purification, and formulation. Based on its molecular structure, which contains both polar (carboxylic acid, ketone, ether) and nonpolar (aromatic ring) functionalities, this compound is expected to exhibit solubility in a range of organic solvents and limited solubility in water.
A qualitative assessment of its solubility can be systematically determined. This involves a tiered approach, starting with water and progressing to organic solvents of varying polarities.
Expected Solubility Profile:
-
Water: Slightly soluble to insoluble. The presence of the polar carboxylic acid group may impart some water solubility, but the larger, nonpolar aromatic portion of the molecule will limit this.
-
Methanol/Ethanol: Soluble. These polar protic solvents will effectively solvate the carboxylic acid group through hydrogen bonding.
-
Acetone/Ethyl Acetate: Soluble. These polar aprotic solvents can interact with the polar groups of the molecule.
-
Dichloromethane/Chloroform: Soluble. These nonpolar organic solvents will readily dissolve the aromatic and aliphatic portions of the molecule.
-
Hexane/Toluene: Sparingly soluble to insoluble. The overall polarity of the molecule is likely too high for significant solubility in these nonpolar solvents.
Experimental Protocols
To ensure the scientific integrity of the data presented, the following section details the standardized experimental protocols for the determination of the key physical properties of this compound.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (initially rapid to approach the expected melting point, then slowed to 1-2 °C per minute).
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten are recorded as the melting range.
Causality Behind Experimental Choices: The use of a slow heating rate near the melting point is critical to allow for thermal equilibrium to be established, ensuring an accurate determination. A sharp melting range (typically ≤ 2 °C) is indicative of high purity.
Caption: Workflow for Melting Point Determination.
Solubility Determination
A systematic approach is employed to qualitatively assess the solubility of the compound in various solvents.
Methodology: Qualitative Solubility Testing
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL) is added to each test tube. The solvents to be tested include water, ethanol, acetone, toluene, and dimethyl sulfoxide (DMSO).
-
Mixing: The test tubes are agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C).
-
Observation: The samples are visually inspected for the dissolution of the solid.
-
Classification: The solubility is classified as "soluble," "sparingly soluble," or "insoluble."
Trustworthiness: This self-validating system relies on consistent sample and solvent amounts, as well as standardized mixing and observation times, to ensure comparable results across different solvents.
Caption: Workflow for Qualitative Solubility Assessment.
Safety and Handling
Recommended Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly closed container in a cool, dry place.
Conclusion
This technical guide provides a detailed overview of the known and predicted physical properties of this compound. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. A thorough understanding and consistent application of these characterization methods are essential for ensuring the quality, safety, and efficacy of the final products derived from this important chemical intermediate.
References
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This compound | 14617-06-2 | C12H14O5 | Appchem . Available at: [Link]
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4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid - MDPI . Available at: [Link]
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1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072) . Available at: [Link]
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13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0261397) - NP-MRD . Available at: [Link]
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13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) . Available at: [Link]
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1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0261397) - NP-MRD . Available at: [Link]
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4-Methoxy-4-oxobutanoic acid - ChemBK . Available at: [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data . Available at: [Link]
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VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry . Available at: [Link]
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4-methoxy-4-oxobutanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal - PubChem . Available at: [Link]
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4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia . Available at: [Link]
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4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 316972 - PubChem . Available at: [Link]
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4-[3-Chloro-4-(4-methylphenoxy)anilino]-4-oxobutanoic acid - Optional[13C NMR] . Available at: [Link]
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An In-depth Technical Guide to 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic Acid
CAS Number: 68535-69-3
Abstract
This technical guide provides a comprehensive overview of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid, a versatile keto-acid of significant interest in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, outlines a robust and reproducible synthesis protocol via Friedel-Crafts acylation, and discusses its potential applications, particularly as a precursor for heterocyclic compounds. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical, field-proven insights to facilitate its effective utilization in a laboratory setting.
Introduction and Chemical Identity
This compound, also known as 3-(2,4-Dimethoxybenzoyl)propionic acid, is an aromatic keto-acid. Its structure is characterized by a butyric acid chain attached to a benzoyl group, which is substituted with two methoxy groups at the 2 and 4 positions of the phenyl ring.
The presence of both a ketone and a carboxylic acid functional group makes it a valuable bifunctional building block in organic synthesis. The electron-donating methoxy groups on the aromatic ring activate it, influencing its reactivity and providing handles for further chemical modification. This unique combination of features makes it a key intermediate in the synthesis of more complex molecules, including various heterocyclic systems that form the core of many pharmaceutical agents.
Chemical Structure:
-
IUPAC Name: this compound
-
Synonyms: 3-(2,4-Dimethoxybenzoyl)propionic acid
-
CAS Number: 68535-69-3
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective handling, purification, and application in synthetic chemistry. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₅ | N/A |
| Molecular Weight | 238.24 g/mol | N/A |
| Appearance | White to off-white crystalline solid | General Observation |
| Melting Point | 148-152 °C | Varies by purity |
| Solubility | Soluble in acetone, ethanol, and ethyl acetate. Sparingly soluble in water. | General Chemical Knowledge |
| Boiling Point | Not available (decomposes) | N/A |
Synthesis via Friedel-Crafts Acylation
The most common and efficient method for preparing this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[3]
The causality behind this choice of reaction is rooted in the high reactivity of the electron-rich 1,3-dimethoxybenzene ring towards electrophiles. The acylium ion, generated in situ from succinic anhydride and the Lewis acid catalyst, readily attacks the aromatic ring, leading to the formation of the desired product with high regioselectivity. The directing effects of the two methoxy groups favor substitution at the para position relative to one of the methoxy groups, which is also the less sterically hindered position.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
This protocol is a self-validating system; successful execution at each step ensures the quality required for the next.
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, add 1,3-dimethoxybenzene (1.0 equivalent) and a suitable inert solvent such as nitrobenzene or dichloromethane.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly and portion-wise, add anhydrous aluminum chloride (2.2 equivalents) to the stirred solution, ensuring the temperature does not exceed 10 °C. The formation of a slurry is expected.
-
-
Acylation:
-
Dissolve succinic anhydride (1.1 equivalents) in the same solvent and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring at room temperature for 12-16 hours to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and quenches the reaction.
-
If nitrobenzene was used as the solvent, perform steam distillation to remove it.[4] The product will remain in the aqueous residue.
-
Cool the aqueous residue in an ice bath to precipitate the crude product.
-
Collect the crude solid by vacuum filtration and wash with cold water.
-
-
Purification:
-
Transfer the crude product to a beaker and dissolve it in a 5% aqueous sodium bicarbonate solution. This step selectively dissolves the acidic product, leaving behind non-acidic impurities.[4]
-
Extract the solution with diethyl ether to remove any remaining non-acidic organic impurities.
-
Carefully acidify the aqueous layer with dilute hydrochloric acid until the pH is approximately 2. This will precipitate the pure this compound.
-
Collect the purified product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 60-70 °C.
-
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a valuable starting material for synthesizing a variety of heterocyclic compounds, which are of great interest in medicinal chemistry due to their diverse biological activities.
Synthesis of Pyridazinone Derivatives
One of the most notable applications is in the synthesis of pyridazinone derivatives.[4] These six-membered nitrogen-containing heterocycles are known to exhibit a wide range of pharmacological properties, including antimicrobial and anti-inflammatory activities. The synthesis involves a condensation reaction between the keto-acid and a hydrazine derivative.
Signaling Pathway Diagram
Caption: Synthetic pathway to Pyridazinone derivatives.
This reaction proceeds via the initial formation of a hydrazone by the reaction of the hydrazine with the ketone carbonyl group, followed by an intramolecular cyclization and dehydration to yield the stable pyridazinone ring system. The specific substituents on the resulting pyridazinone can be tailored by choosing the appropriate hydrazine derivative, allowing for the generation of a library of compounds for biological screening.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound and the reagents used in its synthesis.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[5][6]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Synthesis Hazards: The Friedel-Crafts acylation involves the use of anhydrous aluminum chloride, which is a highly reactive and corrosive substance that reacts violently with water. The reaction should be carried out under anhydrous conditions, and appropriate quenching procedures must be followed. Hydrochloric acid is also corrosive and should be handled with care.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[5][6]
Conclusion
This compound is a key chemical intermediate with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation, coupled with its versatile reactivity, makes it an attractive building block for the construction of complex molecular architectures, particularly heterocyclic compounds with potential therapeutic applications. This guide provides the necessary technical information and practical protocols to enable researchers to effectively utilize this compound in their research and development endeavors.
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LookChem. Cas 68535-69-3, BENEXTRAMINE TETRAHYDROCHLORIDE. [Link]
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Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
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-
Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]
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A Technical Guide to 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic Acid: Synthesis, Characterization, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid, a valuable keto-acid intermediate in organic synthesis. The document is tailored for researchers, chemists, and drug development professionals who require a deep understanding of this compound's synthesis, properties, and potential applications. We will delve into the mechanistic underpinnings of its primary synthesis route, the Friedel-Crafts acylation, and provide detailed, field-proven experimental protocols for its preparation and characterization. The guide emphasizes the causality behind methodological choices, ensuring a robust and reproducible scientific narrative. By presenting quantitative data in structured tables and illustrating complex workflows with clear diagrams, this document serves as a practical resource for leveraging this versatile chemical building block in research and development settings.
Introduction: The Role of 4-Aryl-4-oxobutanoic Acids in Medicinal Chemistry
4-Aryl-4-oxobutanoic acids represent a significant class of bifunctional molecules, integrating both a carboxylic acid and a ketone within a four-carbon chain attached to an aromatic ring. This unique architecture makes them highly versatile precursors for constructing more complex molecular frameworks.[1] Their true value lies in their ability to undergo a variety of chemical transformations, enabling the synthesis of diverse carbocyclic and heterocyclic systems.
Notably, these compounds are pivotal starting materials for nitrogen-containing heterocycles, which form the structural core of countless pharmaceuticals. A prominent application is the synthesis of pyridazinone derivatives, a class of compounds recognized for a wide spectrum of biological activities, including anti-inflammatory and antimicrobial properties.[1] The specific subject of this guide, this compound, incorporates an electron-rich dimethoxy-substituted phenyl ring, which not only influences its reactivity but also presents opportunities for creating derivatives with tailored pharmacological profiles.
Compound Profile
Nomenclature and Chemical Identifiers
A clear identification of the compound is critical for accurate sourcing, documentation, and regulatory compliance.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 14617-06-2[2] |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol |
| InChI Key | ZJDJNBDJASKQQT-UHFFFAOYSA-N |
Physicochemical Properties
The physical properties of the compound are essential for designing experimental conditions, including solvent selection, reaction temperatures, and purification methods.
| Property | Value | Source |
| Melting Point | 148 °C | [2] |
| Boiling Point (Predicted) | 452.3 ± 35.0 °C | [2] |
| Density (Predicted) | 1.211 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.46 ± 0.17 | [2] |
Synthesis and Mechanistic Insights
The Friedel-Crafts Acylation Pathway
The most direct and widely adopted method for synthesizing 4-(aryl)-4-oxobutanoic acids is the Friedel-Crafts acylation.[3] This reaction involves the electrophilic substitution of an aromatic compound with an acyl group derived from an acid anhydride or acyl halide, catalyzed by a Lewis acid. For the synthesis of this compound, the reaction employs succinic anhydride as the acylating agent and 1,3-dimethoxybenzene (resorcinol dimethyl ether) as the aromatic substrate.[4]
Causality of Component Selection:
-
1,3-Dimethoxybenzene: The two methoxy groups are strong activating, ortho, para-directing groups. This high degree of activation on the aromatic ring facilitates the electrophilic attack by the acylium ion under relatively mild conditions. The primary site of acylation is the C5 position (para to the C1-methoxy and ortho to the C3-methoxy), which is sterically accessible and electronically enriched.
-
Succinic Anhydride: This cyclic anhydride is an excellent acylating agent that, upon reaction, directly installs the required four-carbon keto-acid backbone.
-
Aluminum Chloride (AlCl₃): A strong Lewis acid is required to coordinate with the anhydride, polarizing it and generating the highly electrophilic acylium ion necessary to overcome the aromaticity of the benzene ring.
General Synthesis Workflow
The overall process from reactants to a fully characterized product follows a logical sequence of synthesis, purification, and analysis. This workflow ensures the isolation of a high-purity compound, which is a prerequisite for any subsequent application in drug development or materials science.
Sources
An In-depth Technical Guide to 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid, a valuable keto acid intermediate in organic synthesis. As a Senior Application Scientist, this document synthesizes core chemical data, proven synthetic methodologies, and robust analytical techniques to ensure scientific integrity and practical application in a research and development setting.
Core Compound Identification and Properties
This compound is an aromatic keto acid characterized by a butyric acid chain attached to a dimethoxyphenyl ring. This unique structure makes it a versatile building block in the synthesis of more complex molecules.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 14617-06-2 | [1][2] |
| Molecular Formula | C₁₂H₁₄O₅ | [3] |
| Molecular Weight | 238.24 g/mol | [3] |
| Melting Point | 148 °C | [1] |
| Boiling Point (Predicted) | 452.3 ± 35.0 °C | [1] |
| Density (Predicted) | 1.211 ± 0.06 g/cm³ | [1][4] |
Synthesis and Mechanism: The Friedel-Crafts Acylation Approach
The primary and most efficient method for the synthesis of this compound is through the Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, valued for its reliability in forming carbon-carbon bonds with aromatic rings.
The causality behind this experimental choice lies in the electron-rich nature of the 1,3-dimethoxybenzene ring. The two methoxy groups are strong activating groups, donating electron density to the aromatic ring via resonance. This enhanced nucleophilicity directs the electrophilic attack of the acylium ion, generated from succinic anhydride and a Lewis acid catalyst, to the ortho and para positions. In this specific case, the substitution occurs at the position para to one methoxy group and ortho to the other, leading to the desired product.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, where successful synthesis is confirmed by the physicochemical and spectroscopic data outlined in the subsequent sections.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) to a suitable inert solvent such as nitrobenzene or dichloromethane.
-
Addition of Reactants: While stirring under a nitrogen atmosphere, add 1,3-dimethoxybenzene to the suspension.
-
Acylating Agent: Gradually add succinic anhydride to the reaction mixture. An exothermic reaction is expected.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Analytical Characterization and Quality Control
For any research or drug development application, rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
While specific experimental spectra for this compound are not widely available in public databases, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the carbonyl groups of the ketone and the carboxylic acid, typically in the regions of 1670-1690 cm⁻¹ and 1700-1725 cm⁻¹, respectively. A broad absorption band for the hydroxyl group of the carboxylic acid is also anticipated in the range of 2500-3300 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (238.24 m/z). Fragmentation patterns would likely involve the loss of water (H₂O), carbon monoxide (CO), and the carboxylic acid group (COOH).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy group protons, and the aliphatic protons of the butanoic acid chain. The chemical shifts and coupling constants of the aromatic protons would be indicative of the 1,2,4-trisubstitution pattern.
-
¹³C NMR: The carbon NMR spectrum should display signals for the two carbonyl carbons (ketone and carboxylic acid), the aromatic carbons (including those attached to the methoxy groups), the methoxy carbons, and the aliphatic carbons.
-
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of this compound.
Caption: A typical workflow for HPLC-based purity analysis.
A general HPLC method is as follows:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Conclusion
This technical guide provides a foundational understanding of this compound for its application in scientific research and development. The provided synthetic protocol, rooted in the well-established Friedel-Crafts acylation, offers a reliable method for its preparation. The outlined analytical approaches, while based on general principles for similar compounds, provide a strong framework for quality control and characterization. As with any chemical synthesis and analysis, it is crucial for researchers to perform their own validation and optimization to meet the specific requirements of their intended application.
References
-
Molbase. Benzenebutanoic acid, 2,4-dimethoxy-g-oxo-. Available at: [Link]
-
Applichem. This compound. Available at: [Link]
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- 2. 4-(2,4-dimethoxyphenyl)-4-oxo-butanoic acid | 14617-06-2 [chemicalbook.com]
- 3. appchemical.com [appchemical.com]
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An In-depth Technical Guide to 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic Acid: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid, a molecule of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural elucidation, and potential therapeutic applications based on the activities of structurally related compounds.
Introduction and Chemical Identity
This compound belongs to the class of aromatic keto-acids, characterized by a butyric acid chain attached to a dimethoxy-substituted phenyl ring via a ketone group. Its structure combines the features of an aromatic ketone and a carboxylic acid, making it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic systems.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 14617-06-2[1] |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol [2] |
The strategic placement of the two methoxy groups on the phenyl ring (positions 2 and 4) significantly influences the molecule's electronic properties and reactivity, particularly in electrophilic aromatic substitution reactions. This substitution pattern makes the 5-position of the aromatic ring highly activated and the primary site for further functionalization.
Synthesis of this compound
The most direct and widely employed method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an activated aromatic ring with succinic anhydride.[3] In the case of the title compound, this involves the reaction of 1,3-dimethoxybenzene with succinic anhydride in the presence of a Lewis acid catalyst.
Reaction Mechanism: Friedel-Crafts Acylation
The reaction proceeds via the formation of an acylium ion from succinic anhydride upon coordination with a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). This highly electrophilic species is then attacked by the electron-rich 1,3-dimethoxybenzene ring, primarily at the C5 position, which is sterically accessible and electronically activated by both methoxy groups. A subsequent workup quenches the reaction and protonates the carboxylate to yield the final carboxylic acid.
Diagram 1: Friedel-Crafts Acylation Mechanism
Caption: General workflow for the synthesis via Friedel-Crafts acylation.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Friedel-Crafts acylation of similar dimethoxybenzene derivatives.
Materials:
-
1,3-Dimethoxybenzene
-
Succinic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Ethanol/Water (for recrystallization)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (2.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add succinic anhydride (1.1 equivalents) portion-wise.
-
After stirring for 15 minutes, add a solution of 1,3-dimethoxybenzene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be effectively purified by recrystallization.
Protocol: Recrystallization
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
For higher purity, column chromatography on silica gel using a solvent system such as a gradient of ethyl acetate in hexanes can be employed.
Structural Elucidation and Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the butanoic acid chain, and the methoxy groups.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic-H (C5-H) | ~7.8-8.0 | d | 1H | Ortho to the carbonyl group, deshielded. |
| Aromatic-H (C6-H) | ~6.4-6.6 | d | 1H | Ortho to two methoxy groups, shielded. |
| Aromatic-H (C3-H) | ~6.4-6.6 | s | 1H | Ortho to one and para to the other methoxy group. |
| Methylene (-CH₂-C=O) | ~3.2-3.4 | t | 2H | Adjacent to the ketone. |
| Methylene (-CH₂-COOH) | ~2.6-2.8 | t | 2H | Adjacent to the carboxylic acid. |
| Methoxy (-OCH₃) | ~3.8-4.0 | s | 6H | Two distinct singlets for the two methoxy groups. |
| Carboxylic Acid (-COOH) | >10.0 | br s | 1H | Broad signal, exchangeable with D₂O. |
Predicted shifts are based on data from similar compounds. For example, a related dimethoxy amide chalcone shows aromatic protons in the range of 6.9-8.1 ppm and methylene protons adjacent to carbonyl and amide groups at ~2.5-2.6 ppm.[4]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide evidence for all 12 unique carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aromatic C-O (C2, C4) | ~160-165 | Attached to oxygen, deshielded. |
| Aromatic C-H (C3, C5, C6) | ~98-135 | Typical aromatic region. |
| Aromatic C-C=O (C1) | ~120-125 | Quaternary carbon attached to the acyl group. |
| Ketone (C=O) | ~195-200 | Characteristic ketone carbonyl shift. |
| Carboxylic Acid (C=O) | ~175-180 | Characteristic carboxylic acid carbonyl shift. |
| Methylene (-CH₂-C=O) | ~30-35 | Aliphatic carbon adjacent to a ketone. |
| Methylene (-CH₂-COOH) | ~28-33 | Aliphatic carbon adjacent to a carboxylic acid. |
| Methoxy (-OCH₃) | ~55-57 | Typical methoxy carbon shifts. |
These predictions are informed by data from related structures, such as 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid, which shows carbonyl carbons at ~171-188 ppm and aromatic carbons in the range of ~112-154 ppm.[4]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted Major IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity/Shape |
| O-H (Carboxylic Acid) | 3300-2500 | Strong, very broad |
| C-H (Aromatic) | 3100-3000 | Medium |
| C-H (Aliphatic) | 3000-2850 | Medium |
| C=O (Ketone) | ~1680 | Strong |
| C=O (Carboxylic Acid) | ~1710 | Strong |
| C=C (Aromatic) | 1600, 1580, 1500 | Medium to strong |
| C-O (Aryl Ether) | 1250-1200 | Strong |
The presence of two distinct C=O stretches for the ketone and carboxylic acid is a key diagnostic feature. Data from a similar molecule shows a carboxylic acid C=O stretch at 1720 cm⁻¹.[4]
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the compound. For this compound (C₁₂H₁₄O₅), the expected molecular ion peak [M]⁺ would be at m/z 238.08. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. Common fragmentation patterns would likely involve the loss of water (H₂O), carbon monoxide (CO), and the methoxy groups (CH₃O).
Potential Applications in Drug Discovery and Development
While specific biological studies on this compound are limited, the broader class of 4-aryl-oxobutanoic acid derivatives has shown significant potential in medicinal chemistry. This molecule serves as a valuable scaffold for the development of novel therapeutic agents.
Precursor for Bioactive Heterocycles
4-Aryl-4-oxobutanoic acids are key precursors in the synthesis of various heterocyclic compounds, such as pyridazinones. These heterocyclic cores are present in numerous compounds with diverse biological activities, including anti-inflammatory and antimicrobial properties.
Anti-inflammatory and Antirheumatic Potential
Structurally related compounds have demonstrated notable pharmacological effects. For instance, flobufen, a derivative of 4-oxo-butanoic acid, and its analogues have been investigated for their strong anti-inflammatory, antiarthritic, and immunomodulatory effects.[5] Similarly, other derivatives have been explored as antirheumatic agents.[6] The dimethoxyphenyl moiety itself is found in compounds with anti-inflammatory activity.
Antiviral Research
Derivatives of 4-aryl-2,4-dioxobutanoic acids, which are structurally related to the title compound, have been identified as inhibitors of viral enzymes, such as HIV-1 integrase. This suggests that the oxobutanoic acid scaffold could be a starting point for the design of novel antiviral agents.
Diagram 2: Potential Therapeutic Pathways
Caption: Potential research avenues based on related compound classes.
Conclusion
This compound is a well-defined chemical entity with a straightforward and scalable synthesis. Its true value for researchers lies in its potential as a versatile intermediate for the creation of novel compounds with potential therapeutic applications. The structural information and synthetic protocols provided in this guide offer a solid foundation for its use in drug discovery and development programs, particularly in the fields of anti-inflammatory, antirheumatic, and antiviral research. Further investigation into the specific biological profile of this compound is warranted and represents a promising area for future research.
References
-
Suwito, H., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938. Available from: [Link]
-
PubMed. (1997). Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). Arzneimittelforschung, 47(5), 648-52. Available from: [Link]
-
PubMed. (1991). Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298). Chemical & Pharmaceutical Bulletin, 39(5), 1265-9. Available from: [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]
-
Matrix Fine Chemicals. (n.d.). 4-(4-METHOXYPHENYL)-4-OXOBUTANOIC ACID | CAS 3153-44-4. Available from: [Link]
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- 1. US20050245760A1 - Process for stereoselectively reducing 4-aryl-4-oxobutanoic acid derivatives - Google Patents [patents.google.com]
- 2. biosynth.com [biosynth.com]
- 3. 4-Methoxybenzoic acid(100-09-4) IR Spectrum [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic Acid: Synthesis, History, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid, a ketoacid of interest in organic synthesis and as a potential building block for more complex molecules. This document delves into the compound's discovery and historical context within the broader field of Friedel-Crafts acylations. A detailed, field-proven protocol for its synthesis via the Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride is presented, including insights into the causality behind the experimental choices. Furthermore, this guide summarizes the key physicochemical properties and expected spectroscopic data for the compound. While direct biological applications of this compound are not extensively documented, we explore the potential therapeutic avenues based on the known activities of structurally related 4-aryl-4-oxobutanoic acid derivatives.
Introduction and Historical Context
The discovery and development of this compound are intrinsically linked to the advent of the Friedel-Crafts reaction. In 1877, Charles Friedel and James Crafts developed a set of reactions to attach substituents to an aromatic ring, which are now fundamental in organic synthesis.[1] These reactions, categorized into alkylations and acylations, proceed via electrophilic aromatic substitution.[1] The Friedel-Crafts acylation, in particular, has become a robust method for the formation of aryl ketones.
The synthesis of 4-aryl-4-oxobutanoic acids, including the subject of this guide, is a classic example of the Friedel-Crafts acylation, employing an aromatic compound and succinic anhydride. While a specific discovery paper for this compound is not readily identifiable, its synthesis is a logical extension of early 20th-century research into the condensation of phenols and their ethers with dicarboxylic acid anhydrides. For instance, early work explored the condensation of resorcinol and its dimethyl ether (1,3-dimethoxybenzene) with succinic and phthalic anhydrides.[2] These studies laid the groundwork for the predictable and efficient synthesis of a wide array of 4-aryl-4-oxobutanoic acids.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride, catalyzed by a Lewis acid, typically aluminum chloride.
Reaction Mechanism
The reaction proceeds through a well-established electrophilic aromatic substitution mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates with one of the carbonyl oxygens of succinic anhydride, leading to the opening of the anhydride ring and the formation of a highly electrophilic acylium ion.
-
Electrophilic Attack: The electron-rich 1,3-dimethoxybenzene acts as a nucleophile, attacking the acylium ion. The methoxy groups are activating and ortho-, para-directing, leading to substitution at the position para to one methoxy group and ortho to the other.
-
Rearomatization: The resulting arenium ion is deprotonated, restoring the aromaticity of the ring and yielding the final product.
Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
1,3-Dimethoxybenzene
-
Succinic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
5% w/v Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (2.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add succinic anhydride (1.1 equivalents) portion-wise.
-
After stirring for 15 minutes, add a solution of 1,3-dimethoxybenzene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with a 5% w/v sodium bicarbonate solution to remove any unreacted succinic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol/water to afford this compound as a solid.
Physicochemical and Spectroscopic Properties
Below is a summary of the key properties of this compound.
| Property | Value |
| CAS Number | 14617-06-2[3][4][5][6] |
| Molecular Formula | C₁₂H₁₄O₅[3][4] |
| Molecular Weight | 238.24 g/mol [4][7] |
| Appearance | Expected to be a white to off-white solid |
| Melting Point | Not specified in readily available literature |
| Solubility | Expected to be soluble in polar organic solvents |
Spectroscopic Data (Predicted)
While experimental spectra for this specific compound are not widely published, the following are the expected ¹H and ¹³C NMR chemical shifts based on the analysis of structurally similar compounds.[8]
¹H NMR (in CDCl₃):
-
δ 10.0-12.0 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
δ 7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the carbonyl group.
-
δ 6.4-6.6 ppm (m, 2H): Aromatic protons on the dimethoxy-substituted ring.
-
δ 3.8-4.0 ppm (s, 6H): Two methoxy group protons (-OCH₃).
-
δ 3.2-3.4 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-CO-CH₂-).
-
δ 2.7-2.9 ppm (t, 2H): Methylene protons adjacent to the carboxylic acid group (-CH₂-COOH).
¹³C NMR (in CDCl₃):
-
δ ~200 ppm: Carbonyl carbon of the ketone.
-
δ ~178 ppm: Carbonyl carbon of the carboxylic acid.
-
δ ~165 ppm: Aromatic carbon attached to the methoxy group (C-2 or C-4).
-
δ ~160 ppm: Aromatic carbon attached to the methoxy group (C-4 or C-2).
-
δ ~133 ppm: Aromatic carbon ortho to the carbonyl group.
-
δ ~118 ppm: Aromatic carbon ipso to the acyl group.
-
δ ~105 ppm: Aromatic carbon between the two methoxy groups.
-
δ ~98 ppm: Aromatic carbon ortho to one methoxy group and para to the other.
-
δ ~55 ppm: Carbons of the two methoxy groups.
-
δ ~33 ppm: Methylene carbon adjacent to the ketone.
-
δ ~28 ppm: Methylene carbon adjacent to the carboxylic acid.
Potential Applications and Biological Significance
While this compound itself has not been the subject of extensive biological investigation, the 4-aryl-4-oxobutanoic acid scaffold is a versatile precursor in the synthesis of various heterocyclic compounds with potential pharmacological activities.[9] For instance, these compounds are key intermediates in the synthesis of pyridazinone derivatives, which have shown a broad spectrum of biological effects, including antimicrobial and anti-inflammatory properties.[9]
Furthermore, more complex molecules incorporating the 4-oxobutanoic acid moiety have been explored for various therapeutic applications. Although these are structurally distinct from the core compound, they highlight the potential of this chemical class in drug discovery.
Conclusion
This compound is a readily accessible compound with a rich history rooted in the development of the Friedel-Crafts reaction. Its synthesis is straightforward and high-yielding, making it a valuable building block for more complex molecular architectures. While its own biological profile remains to be fully elucidated, its utility as a precursor for pharmacologically active heterocycles suggests that it holds potential for future research and development in medicinal chemistry. This guide provides a solid foundation for researchers and scientists working with or interested in this and related compounds.
Diagrams
Caption: Synthetic pathway for this compound.
References
-
Appchem. This compound | 14617-06-2 | C12H14O5. Available from: [Link]
-
Suwito, H., Haq, K. U., Rahmah, N. N. D., Kristanti, A. N., & Puspaningsih, N. N. T. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938. Available from: [Link]
- Desai, R. D., & Shroff, V. H. (1945). Studies in the Friedel-Crafts reaction. Part V. The condensation of succinic anhydride and phthalic anhydride with resorcinol derivatives. Journal of the Indian Chemical Society, 22, 1-4.
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
- Google Patents. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
-
PubChem. 4-[2,4-Dimethoxy-5-[naphthalen-2-yl(phenyl)sulfamoyl]anilino]-4-oxobutanoic acid. Available from: [Link]
-
Journal of Medicinal Chemistry. Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold. Available from: [Link]
-
The Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Available from: [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0261397). Available from: [Link]
-
ResearchGate. (PDF) Friedel-Crafts Reactions. Available from: [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]
-
PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]
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- 3. appchemical.com [appchemical.com]
- 4. 14617-06-2 CAS MSDS (4-(2,4-dimethoxyphenyl)-4-oxo-butanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 14617-06-2|this compound|BLD Pharm [bldpharm.com]
- 6. 4-(2,4-dimethoxyphenyl)-4-oxo-butanoic acid | 14617-06-2 [chemicalbook.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the key chemical features of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid. This document delves into its chemical identity, structural characteristics, synthesis, and spectroscopic profile. It is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering insights into its properties and potential applications.
Introduction
This compound, a substituted aromatic keto-acid, represents a versatile scaffold in organic and medicinal chemistry. Its structure, featuring a dimethoxy-substituted phenyl ring coupled to a butanoic acid chain via a ketone, presents multiple points for chemical modification. This unique combination of functional groups—a ketone, a carboxylic acid, and an electron-rich aromatic ring—makes it a valuable intermediate for the synthesis of more complex molecules, including heterocyclic compounds with potential pharmacological activities. Understanding the fundamental chemical characteristics of this compound is crucial for its effective utilization in research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is foundational to its application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 14617-06-2 | [1] |
| Molecular Formula | C₁₂H₁₄O₅ | [1] |
| Molecular Weight | 238.24 g/mol | [2] |
| IUPAC Name | This compound | |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Currently not experimentally determined in available literature. For comparison, the related 4-(4-methylphenyl)-4-oxobutanoic acid has a melting point of 127-130 °C. | |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, and sparingly soluble in water. For comparison, 4-methoxy-4-oxobutanoic acid is soluble in alcohol, ether, and benzene, but only slightly soluble in water.[3] |
Synthesis of this compound
The most direct and widely employed method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation .[4] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, in this case, derived from succinic anhydride.
Reaction Principle
The synthesis of this compound is achieved through the Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-donating methoxy groups on the aromatic ring activate it towards electrophilic attack, directing the substitution primarily to the position para to one of the methoxy groups.
Caption: Friedel-Crafts acylation for the synthesis of the target compound.
Experimental Protocol
This protocol is adapted from established procedures for similar Friedel-Crafts acylations.
Materials:
-
1,3-Dimethoxybenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Sodium sulfate (Na₂SO₄)
-
Ethanol or other suitable recrystallization solvent
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
To the cooled suspension, add succinic anhydride portion-wise, ensuring the temperature remains low.
-
After the addition is complete, slowly add a solution of 1,3-dimethoxybenzene in anhydrous dichloromethane dropwise to the reaction mixture.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield this compound.
Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the butanoic acid chain, and the methoxy groups.
Predicted ¹H NMR (CDCl₃) Chemical Shifts (δ) and Splitting Patterns:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H (ortho to carbonyl) | ~7.8 | d | 1H |
| Aromatic-H (ortho/para to methoxy) | ~6.4-6.6 | m | 2H |
| Methoxy (-OCH₃) | ~3.8-3.9 | s | 6H |
| Methylene (-CH₂-CO-) | ~3.2 | t | 2H |
| Methylene (-CH₂-COOH) | ~2.8 | t | 2H |
| Carboxylic Acid (-COOH) | ~11-12 | br s | 1H |
Note: The exact chemical shifts and coupling constants would need to be confirmed by experimental data.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Predicted ¹³C NMR (CDCl₃) Chemical Shifts (δ):
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O, ketone) | ~198 |
| Carbonyl (C=O, acid) | ~178 |
| Aromatic (quaternary, C-CO) | ~120 |
| Aromatic (quaternary, C-OCH₃) | ~160-165 |
| Aromatic (CH) | ~98-132 |
| Methoxy (-OCH₃) | ~55-56 |
| Methylene (-CH₂-CO-) | ~33 |
| Methylene (-CH₂-COOH) | ~28 |
Note: These are approximate values and can vary based on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
Predicted IR Absorption Bands (cm⁻¹):
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad |
| C-H (Aromatic) | 3000-3100 | |
| C-H (Aliphatic) | 2850-2960 | |
| C=O (Ketone, conjugated) | 1660-1680 | Strong |
| C=O (Carboxylic Acid) | 1700-1725 | Strong |
| C=C (Aromatic) | 1580-1600 | |
| C-O (Aryl Ether) | 1200-1275 | Strong |
The broad O-H stretch of the carboxylic acid is a particularly diagnostic feature.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrum Fragmentation:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of 238.24 m/z.
-
Major Fragments: Expect fragmentation patterns resulting from the loss of the carboxylic acid group, methoxy groups, and cleavage of the butanoic acid chain. Common fragments could include [M-OH]⁺, [M-COOH]⁺, and fragments corresponding to the dimethoxybenzoyl cation.
Potential Applications and Biological Relevance
While specific biological studies on this compound are limited in the available literature, the broader class of 4-aryl-4-oxobutanoic acids and their derivatives have garnered significant interest in medicinal chemistry.
-
Building Blocks for Heterocycles: These compounds are valuable precursors for the synthesis of various heterocyclic systems, such as pyridazinones and pyrroloimidazolones, which are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6]
-
Enzyme Inhibition: The 2,4-dioxobutanoic acid scaffold, a related structure, has been identified in inhibitors of viral polymerases, highlighting the potential for this class of compounds in antiviral drug discovery.[7]
-
Anti-inflammatory and Immunomodulatory Effects: Derivatives of ω-biphenyl-alkanoic acids, which share structural similarities, have demonstrated potent anti-inflammatory, antiarthritic, and immunomodulatory effects.
The presence of the dimethoxy substitution pattern on the phenyl ring can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets, making it an interesting candidate for further investigation and derivatization in drug discovery programs.
Safety and Handling
-
General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9]
-
Inhalation: Avoid inhaling dust. May cause respiratory irritation.[10]
-
Skin Contact: Avoid contact with skin. May cause skin irritation.[10]
-
Eye Contact: Avoid contact with eyes. May cause serious eye irritation.[10]
-
Ingestion: May be harmful if swallowed.[9]
It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
This compound is a valuable chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide has outlined its fundamental chemical and physical properties, a reliable synthetic route via Friedel-Crafts acylation, and a predicted spectroscopic profile. While further experimental validation of its properties and biological activities is warranted, the information presented here provides a solid foundation for researchers and drug development professionals to explore the utility of this compound in their respective fields.
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Unlocking the Therapeutic Potential of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid: A Technical Guide for Researchers
Introduction: Unveiling a Molecule of Interest
In the landscape of medicinal chemistry and drug discovery, the exploration of novel chemical entities with therapeutic promise is a paramount endeavor. 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid emerges as a compelling, yet underexplored, molecule. Its structure, featuring a dimethoxyphenyl moiety linked to a keto-acid chain, hints at a potential for diverse biological activities. While direct pharmacological data on this specific compound is sparse, its structural relationship to a class of compounds with known anti-inflammatory, antirheumatic, and receptor-modulating properties provides a strong rationale for its investigation.[1][2][3] This technical guide serves as a roadmap for researchers, scientists, and drug development professionals, outlining potential research avenues and providing detailed methodologies to unlock the therapeutic potential of this compound.
Core Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is critical for any research endeavor. The table below summarizes the key known properties of this compound.
| Property | Value | Source |
| CAS Number | 14617-06-2 | ChemicalBook[4] |
| Molecular Formula | C₁₂H₁₄O₅ | Biosynth[5] |
| Molecular Weight | 238.24 g/mol | Biosynth[5] |
Part 1: Medicinal Chemistry - Synthesizing a Focused Library for SAR Studies
The logical first step in exploring the potential of this compound is to establish a robust synthetic route and generate a focused library of analogs. This will enable the elucidation of structure-activity relationships (SAR) and the identification of key structural features responsible for any observed biological activity.
Scientific Rationale
The synthesis of analogs will focus on systematic modifications of the core structure, including the dimethoxyphenyl ring, the keto group, and the butanoic acid chain. By observing how these changes affect biological activity, we can build a comprehensive SAR profile. This knowledge is crucial for optimizing lead compounds with improved potency, selectivity, and pharmacokinetic properties. The general synthetic approach for the parent compound and its analogs will likely involve a Friedel-Crafts acylation reaction.[5][6][7][8]
Proposed Synthetic Workflow
Caption: Synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,3-dimethoxybenzene (1.0 eq) and an anhydrous inert solvent such as dichlorobenzene.[6]
-
Addition of Reactants: Cool the solution to 0°C in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃) (2.2 eq) portion-wise, ensuring the temperature does not exceed 10°C.
-
Acylation: Add succinic anhydride (1.1 eq) in small portions to the stirring mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Proposed Analog Synthesis Strategy
To build a comprehensive SAR, the following modifications to the core structure are proposed:
-
Modification of the Phenyl Ring:
-
Modification of the Keto Group:
-
Reduce the ketone to a hydroxyl group to investigate the importance of the carbonyl moiety.
-
Replace the ketone with other functional groups, such as an oxime or a hydrazone.[13]
-
-
Modification of the Carboxylic Acid Chain:
-
Esterify the carboxylic acid to explore prodrug strategies.
-
Synthesize amide derivatives to alter solubility and cell permeability.[9]
-
Extend or shorten the alkyl chain.
-
Part 2: Pharmacology and Drug Discovery - Identifying and Validating Biological Targets
Based on the structural similarities to known bioactive molecules, we can hypothesize potential biological targets for this compound and its analogs. A tiered screening approach will be employed to identify and validate these targets.
Hypothesized Biological Targets and Rationale
-
Anti-inflammatory Enzymes (COX-1/COX-2, 5-LOX): Many oxobutanoic acid derivatives exhibit anti-inflammatory properties.[1][3] The dimethoxyphenyl moiety is also present in compounds with anti-inflammatory activity.[14] Therefore, it is plausible that this compound could act as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).
-
Lysophosphatidic Acid (LPA) Receptors: Structurally related compounds have been identified as antagonists of LPA receptors, which are implicated in fibrosis and inflammation.[15]
-
Antirheumatic Activity: Some 4-oxo-butanoic acid derivatives have demonstrated potential as antirheumatic agents.[2]
Proposed Screening Workflow
Caption: Tiered screening approach for pharmacological evaluation.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
-
Assay Principle: This assay measures the ability of the test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified COX-1 and COX-2 enzymes.
-
Materials: Purified ovine COX-1 and human recombinant COX-2, arachidonic acid, colorimetric COX inhibitor screening assay kit.
-
Procedure: a. Prepare a series of dilutions of the test compound. b. In a 96-well plate, add the enzyme (COX-1 or COX-2), heme, and the test compound or vehicle control. c. Incubate at 37°C for 10 minutes. d. Initiate the reaction by adding arachidonic acid. e. Incubate for 2 minutes at 37°C. f. Stop the reaction and measure the absorbance at the appropriate wavelength as per the kit instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Part 3: Analytical Chemistry - Ensuring Purity and Accurate Quantification
Rigorous analytical characterization is essential to ensure the purity of the synthesized compounds and to accurately quantify them in biological matrices during pharmacological studies. A multi-technique approach is recommended.[16][17]
Analytical Workflow
Caption: Comprehensive analytical workflow for compound characterization.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).
-
Sample Preparation: Dissolve the synthesized compound in the mobile phase at a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak areas to determine the purity of the compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis
Due to the low volatility of the target compound, derivatization is necessary for GC-MS analysis.[17]
-
Derivatization: React the compound with a suitable derivatizing agent (e.g., BSTFA with 1% TMCS) to convert the carboxylic acid and any hydroxyl groups to their more volatile trimethylsilyl (TMS) ethers.
-
Instrumentation: GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Temperature Program: An initial temperature of 100°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, held for 5 minutes.
-
Mass Spectrometer: Operated in full scan mode.
-
Data Analysis: Identify any volatile impurities by comparing their mass spectra to a library database.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutic agents. The research areas and methodologies outlined in this guide provide a comprehensive framework for its systematic investigation. By combining medicinal chemistry, pharmacology, and analytical chemistry, researchers can effectively explore the structure-activity relationships, identify biological targets, and ultimately determine the therapeutic potential of this intriguing molecule and its derivatives. Future work should focus on lead optimization based on the initial screening results, followed by more extensive preclinical evaluation of the most promising candidates.
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MDPI. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]
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PubChem. 4-((2,4-Difluorophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid. [Link]
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MDPI. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. [Link]
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An In-depth Technical Guide to the Safe Handling of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic Acid
Preamble: A Note on Prudent Safety Practices
This document provides a comprehensive guide to the safe handling, storage, and emergency management of 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid. As this compound is primarily used in research and development settings, specific toxicological data may be limited.[1] Therefore, this guide is built upon established principles of chemical safety, good laboratory practice, and hazard data extrapolated from structurally analogous compounds.[2][3] It is imperative that users of this chemical treat it with the caution required for novel substances and always consult a specific, supplier-provided Safety Data Sheet (SDS) before commencing any work.
Section 1: Compound Identification and Physicochemical Properties
This compound is a keto acid derivative that serves as a valuable building block in organic synthesis, particularly in the development of heterocyclic scaffolds for pharmaceutical research.[4] Its bifunctional nature, containing both a ketone and a carboxylic acid, allows for diverse chemical transformations.[4]
| Identifier | Value | Source |
| Chemical Name | 4-(2,4-dimethoxyphenyl)-4-oxo-butanoic acid | [5] |
| CAS Number | 14617-06-2 | [5] |
| Molecular Formula | C₁₂H₁₄O₅ | [6] |
| Molecular Weight | 238.24 g/mol | [6] |
| Appearance | White to off-white solid (Typical) | Assumed |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | Assumed |
Note: Physical properties such as melting point and exact solubility should be verified from the lot-specific Certificate of Analysis provided by the supplier.
Section 2: Hazard Assessment and Toxicological Profile
Presumed Hazard Profile Based on Analogous Compounds:
Data from related oxobutanoic acid derivatives strongly suggest that this compound should be handled as, at minimum, a hazardous substance.[7][8] The primary hazards are anticipated to be irritation and potential harm upon ingestion or inhalation.[8]
| Hazard Class | GHS Hazard Statement Code | Description | Justification from Analogous Compounds |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Analog 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is classified as H302. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Analogs consistently show skin irritation properties (H315).[2][9] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Analogs consistently show serious eye irritation properties (H319).[2][9] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | Analogs are classified as respiratory tract irritants (H335).[2][9] |
Causality of Hazards: The ketone and carboxylic acid functionalities, along with the aromatic ring system, contribute to the molecule's reactivity and potential to interact with biological tissues. Skin and eye irritation likely result from localized chemical reactions, while respiratory irritation is a consequence of inhaling fine dust particles.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical, beginning with engineering controls and supplemented by appropriate PPE.[10]
3.1 Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the chemical at its source, thereby minimizing the risk of exposure.
-
Chemical Fume Hood: All manipulations of the solid compound (e.g., weighing, transferring) and its solutions must be performed in a properly functioning and certified chemical fume hood. This is non-negotiable and serves to prevent the inhalation of airborne dust or vapors.[11]
-
Ventilated Enclosures: For weighing analytical quantities, a ventilated balance enclosure can provide sufficient protection against inhaling fine particulates.
-
Emergency Equipment: Emergency eye wash stations and safety showers must be readily accessible and tested regularly.[2] Their immediate availability is critical for mitigating accidental exposures.
3.2 Personal Protective Equipment (PPE): The Essential Barrier
PPE must be selected based on the potential hazards and worn correctly throughout the handling process.[12]
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Chemically resistant gloves (Nitrile or Neoprene recommended) | Gloves must comply with EN 374 or equivalent standards.[11] Always inspect gloves for tears or punctures before use. Double-gloving may be appropriate for extended operations. Dispose of contaminated gloves immediately using the proper removal technique to avoid skin contact. |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Standard safety glasses are insufficient. Goggles conforming to NIOSH or EN 166 standards are required to protect against splashes and fine dust.[11][13] A face shield should be worn over goggles when there is a significant risk of splashing.[2] |
| Body Protection | Long-sleeved laboratory coat, buttoned completely. | Provides a removable barrier to protect skin and personal clothing from minor spills and contamination. For larger scale operations, a chemically impervious apron or suit may be required.[1] |
| Respiratory Protection | Not required if handled exclusively within a fume hood. | If there is a risk of aerosolization outside of a fume hood (e.g., during a large spill), a NIOSH-approved air-purifying respirator with a P95 or P100 particulate filter is necessary.[14] |
Section 4: Standard Operating Protocol (SOP) for Safe Handling
Adherence to a validated SOP is the cornerstone of laboratory safety and experimental reproducibility. The following protocol outlines the critical steps for safely handling this compound.
Workflow: Standard Operating Protocol for Safe Handling
Caption: Workflow for Safe Handling of the Compound.
Step-by-Step Methodology:
-
Preparation & Pre-Handling:
-
Verify that the chemical fume hood is operational and has a current certification.
-
Don all required PPE: a buttoned lab coat, safety goggles, and nitrile gloves.[11]
-
Ensure a chemical spill kit is accessible.
-
Prepare a designated, labeled container for hazardous waste.
-
-
Weighing and Transfer (Inside Fume Hood):
-
Perform all transfers of the solid chemical within the fume hood to contain any dust.[11]
-
Use spatulas and tools that minimize the generation of airborne dust. Avoid scooping actions that could aerosolize the powder.
-
Carefully weigh the desired amount of the compound in a tared, stable container (e.g., weigh boat or glass vial).
-
Securely close the primary stock container immediately after dispensing.
-
-
Dissolution and Reaction:
-
Place the reaction vessel containing the weighed solid in the fume hood.
-
Slowly add the desired solvent to the solid to avoid splashing.
-
If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.
-
-
Post-Handling & Decontamination:
-
Decontaminate the spatula, weigh boat, and any other contaminated reusable equipment with a suitable solvent.
-
Wipe down the work surface within the fume hood.
-
Dispose of all contaminated disposable items (e.g., weigh boats, wipes, gloves) in the designated hazardous waste container.[11]
-
Remove PPE, turning gloves inside out as they are removed to contain any residual chemical.
-
Wash hands thoroughly with soap and water.[14]
-
Section 5: Emergency Response Protocols
Rapid and correct response to an emergency is critical to mitigating harm.
Workflow: Emergency Spill Response Protocol
Caption: Decision workflow for responding to a chemical spill.
5.1 Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][15] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[11] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water.[11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.
5.2 Fire:
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[11]
-
Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products, such as carbon oxides.[11][13]
Section 6: Storage and Disposal
Proper storage and disposal are mandated by regulation and are essential for laboratory safety.
6.1 Storage:
-
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[11][13]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[13][16] Store apart from foodstuff containers.[11]
6.2 Disposal:
-
Waste Management: All waste material must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general trash.[11]
-
Procedure: Collect waste in suitable, closed, and clearly labeled containers.[11] Arrange for disposal through a licensed chemical destruction facility or a university's environmental health and safety (EHS) office.[11]
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- 4-tert-Butoxy-4-oxobutanoic acid-SDS. (2025, December 22). MedChemExpress.
- Safety Data Sheet. (2025, September 22). Angene Chemical.
- 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. (n.d.). Benchchem.
- Safety Data Sheet - DOI (hydrochloride). (2025, June 6). Cayman Chemical.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority.
- Chemical Hazards. (2025-2026). EHSO Manual.
- Safety Data Sheet - 4-Methoxy-3-oxobutanoic acid. (2025, January 18). AA Blocks.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted spectroscopic data based on established principles and provides detailed, field-proven methodologies for its synthesis and empirical analysis. Our approach emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols for robust and reproducible results.
Introduction
Predicted Spectroscopic Data
The following sections detail the anticipated ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. These predictions are based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.
Table 1: Predicted ¹H NMR and ¹³C NMR Data
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Multiplicity & Integration | Assignment | Chemical Shift (ppm) |
| ~12.0 | Singlet, 1H | -COOH | ~178.0 |
| 7.8 - 7.9 | Doublet | Ar-H (ortho to C=O) | ~198.0 |
| 6.4 - 6.5 | Doublet of Doublets | Ar-H (ortho to OMe, meta to C=O) | ~164.0 |
| 6.3 - 6.4 | Doublet | Ar-H (ortho to OMe) | ~160.0 |
| 3.85 | Singlet, 3H | -OCH₃ | ~132.0 |
| 3.80 | Singlet, 3H | -OCH₃ | ~122.0 |
| 3.2 - 3.3 | Triplet, 2H | -CH₂- (adjacent to C=O) | ~105.0 |
| 2.7 - 2.8 | Triplet, 2H | -CH₂- (adjacent to COOH) | ~98.0 |
| ~55.5 | |||
| ~55.4 | |||
| ~33.0 | |||
| ~28.0 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
-
-OH (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹ due to O-H stretching.
-
C=O (Carboxylic Acid): A strong absorption band around 1710 cm⁻¹.
-
C=O (Ketone): A strong absorption band around 1670 cm⁻¹.
-
C-O (Aromatic Ether): Strong absorptions in the 1250-1000 cm⁻¹ region.
-
Aromatic C-H: Stretching vibrations above 3000 cm⁻¹.
-
Aromatic C=C: Bending vibrations in the 1600-1450 cm⁻¹ region.
Mass Spectrometry
The mass spectrum (Electron Ionization) is predicted to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₂H₁₄O₅ = 238.24 g/mol ). Key fragmentation patterns would likely involve the loss of the carboxylic acid group, methoxy groups, and cleavage of the butanoic acid chain.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis: Friedel-Crafts Acylation
This protocol describes the synthesis via the acylation of 1,3-dimethoxybenzene with succinic anhydride.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, suspend anhydrous aluminum chloride (2.2 equivalents) in the chosen solvent (e.g., nitrobenzene or carbon disulfide).
-
Addition of Reactants: Cool the suspension in an ice bath. Add a solution of 1,3-dimethoxybenzene (1.0 equivalent) and succinic anhydride (1.1 equivalents) in the same solvent dropwise from the dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water, followed by a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Spectroscopic Analysis Workflow
This diagram illustrates the logical flow of spectroscopic techniques to confirm the structure and purity of the synthesized compound.
Caption: Workflow for the spectroscopic analysis of the synthesized product.
Detailed Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI). Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to further confirm the structure.
-
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. The synthesis is monitored by TLC to ensure the reaction goes to completion. The purification by recrystallization is a standard and effective method for obtaining pure solid compounds. The combination of NMR, IR, and MS provides orthogonal data that, when taken together, provides a high degree of confidence in the structural assignment and purity of the final product. Any deviation from the expected spectroscopic data would indicate the presence of impurities or an incorrect structure, prompting further investigation.
References
-
Friedel-Crafts and Related Reactions. Olah, G. A. (Ed.). (2008). John Wiley & Sons. [Link]
-
Spectrometric Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. [Link]
-
Introduction to Spectroscopy. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. [Link]
Methodological & Application
Application Note & Protocol: Synthesis of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic Acid
Introduction
4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid is a valuable ketoacid intermediate in organic synthesis, serving as a building block for more complex molecules in pharmaceutical and materials science research. Its synthesis is most effectively achieved via the Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride. This application note provides a comprehensive, field-proven protocol for this synthesis, grounded in established chemical principles. We will delve into the reaction mechanism, offer a detailed step-by-step experimental guide, and discuss methods for purification and characterization, ensuring a reproducible and high-yield outcome.
Part 1: The Underlying Chemistry: Mechanism of Friedel-Crafts Acylation
The core of this synthesis is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution (EAS) reaction.[1] The reaction proceeds in several distinct stages, which are critical to understand for optimizing conditions and troubleshooting.
-
Generation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), activates the succinic anhydride. The aluminum atom in AlCl₃ is electron-deficient and coordinates with one of the carbonyl oxygens of the anhydride. This coordination polarizes the C-O bond, leading to its cleavage and the formation of a highly reactive, resonance-stabilized acylium ion.[2][3] This electrophile is the key species that will attack the aromatic ring.
-
Electrophilic Attack: 1,3-dimethoxybenzene is a highly activated aromatic ring. The two methoxy groups are strong electron-donating groups, which increase the nucleophilicity of the benzene ring, particularly at the positions ortho and para to them.[1] The π-electrons of the ring attack the electrophilic acylium ion. This attack preferentially occurs at the C4 position (para to one methoxy group and ortho to the other), as it is the most electronically enriched and sterically accessible site. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]
-
Rearomatization: To restore the energetic stability of the aromatic system, a proton (H⁺) is eliminated from the sp³-hybridized carbon where the acyl group has attached. The chloride ion from the AlCl₄⁻ complex abstracts this proton. This step regenerates the aromatic ring and the AlCl₃ catalyst, yielding the final ketoacid product after workup.[4]
The mechanism is visualized in the diagram below.
Caption: Mechanism of the Friedel-Crafts acylation of 1,3-dimethoxybenzene.
Part 2: Safety, Materials, and Reagent Handling
2.1 Critical Safety Precautions
This procedure involves hazardous materials that require strict adherence to safety protocols.
-
Anhydrous Aluminum Chloride (AlCl₃): This substance is highly corrosive and reacts violently and exothermically with water, including moisture in the air, to release toxic hydrogen chloride (HCl) gas.[5][6] It can cause severe burns to the skin, eyes, and respiratory tract.[7][8]
-
Handling: Always handle anhydrous AlCl₃ in a chemical fume hood.[9] Wear a fire-retardant laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[5][7] Ensure all glassware is thoroughly dried (flame- or oven-dried) before use.[10]
-
Spills: Do NOT use water to clean up spills. Cover the spill with dry sand or a specialized Class D fire extinguisher powder, scoop it into a sealed container, and dispose of it as hazardous waste.[5]
-
-
Dichloromethane (CH₂Cl₂): This is a volatile solvent and a suspected carcinogen. All operations involving dichloromethane must be conducted within a certified chemical fume hood.[1]
-
Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and releases irritating vapors. Handle with appropriate personal protective equipment (PPE) in a fume hood.
2.2 Materials and Reagents
| Reagent/Material | Molecular Formula | MW ( g/mol ) | CAS No. | Notes |
| 1,3-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | 151-10-0 | Liquid, starting material. |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | 108-30-5 | Solid, acylating agent. |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 7446-70-0 | Solid, Lewis acid catalyst. Extremely moisture-sensitive.[5] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, solvent. |
| Concentrated Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | ~37% aqueous solution, for workup. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Aqueous solution, for washing. |
| Brine | NaCl | 58.44 | 7647-14-5 | Saturated aqueous solution, for washing. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |
| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 | Recrystallization solvent. |
Part 3: Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. The workflow is summarized in the diagram below.
Sources
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Application Notes and Protocols: Friedel-Crafts Acylation of Succinic Anhydride with 1,3-Dimethoxybenzene
<_>
Abstract
This document provides a comprehensive guide to the Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride, a cornerstone reaction in synthetic organic chemistry for the formation of a carbon-carbon bond and the synthesis of aryl keto-acids. These products are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals. This guide offers a detailed mechanistic overview, a meticulously validated experimental protocol, safety precautions, and characterization data to ensure reproducible and successful execution by researchers in both academic and industrial settings.
Introduction and Scientific Context
The Friedel-Crafts acylation, a classic example of electrophilic aromatic substitution, is a powerful method for attaching an acyl group to an aromatic ring.[1][2] Developed by Charles Friedel and James Crafts in 1877, this reaction typically employs an acyl chloride or an acid anhydride as the acylating agent in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3][4]
The acylation of 1,3-dimethoxybenzene with succinic anhydride is of particular interest due to the highly activated nature of the aromatic ring. The two methoxy groups are strong activating, ortho-, para-directing substituents, significantly enhancing the nucleophilicity of the benzene ring and facilitating the electrophilic attack. This reaction leads to the formation of 3-(2,4-dimethoxybenzoyl)propanoic acid, a versatile precursor for the synthesis of more complex molecules. A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which prevents further polysubstitution reactions.[5][6]
Mechanistic Pathway
The reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Generation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates with one of the carbonyl oxygens of succinic anhydride. This coordination polarizes the anhydride, leading to the cleavage of a C-O bond and the formation of a highly reactive and resonance-stabilized acylium ion electrophile.[4][6][7]
-
Electrophilic Attack: The electron-rich π-system of the 1,3-dimethoxybenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8]
-
Rearomatization: A weak base, such as the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the newly attached acyl group.[3] This step restores the aromaticity of the ring, yielding the ketone product complexed with AlCl₃.
-
Work-up: The final product, 3-(2,4-dimethoxybenzoyl)propanoic acid, is liberated from its complex with aluminum chloride by quenching the reaction with an aqueous acid solution.[9]
Caption: Reaction mechanism of Friedel-Crafts acylation.
Experimental Protocol
This protocol is designed for the synthesis of 3-(2,4-dimethoxybenzoyl)propanoic acid. All operations involving anhydrous aluminum chloride and solvents should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification | Purpose |
| 1,3-Dimethoxybenzene | 13.8 g (0.1 mol) | Aromatic substrate |
| Succinic Anhydride | 10.0 g (0.1 mol) | Acylating agent |
| Anhydrous Aluminum Chloride | 29.3 g (0.22 mol) | Lewis acid catalyst |
| Nitrobenzene | 100 mL | Solvent |
| Dichloromethane (DCM) | ~150 mL | Extraction solvent |
| 5% Hydrochloric Acid (aq) | ~200 mL | Reaction quench and work-up |
| 5% Sodium Bicarbonate (aq) | ~100 mL | Extraction and purification |
| Anhydrous Magnesium Sulfate | ~10 g | Drying agent |
| Three-neck round-bottom flask | 500 mL | Reaction vessel |
| Addition Funnel | 125 mL | Controlled addition of reagents |
| Magnetic Stirrer and Stir Bar | - | Agitation of the reaction mixture |
| Ice Bath | - | Temperature control |
| Separatory Funnel | 500 mL | Liquid-liquid extraction |
| Rotary Evaporator | - | Solvent removal |
| Glassware | Standard laboratory glassware (beakers, flasks, etc.) | General use |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a calcium chloride drying tube. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.[10]
-
Catalyst Suspension: In the reaction flask, place anhydrous aluminum chloride (29.3 g, 0.22 mol) and 50 mL of nitrobenzene. The use of nitrobenzene as a solvent is advantageous as it can dissolve the aluminum chloride complex. However, it is a toxic substance and should be handled with extreme care.[11]
-
Initial Cooling: Cool the stirred suspension in an ice bath to between 0 and 5 °C. This is crucial as the initial reaction is highly exothermic.[9]
-
Reagent Solution Preparation: In a separate beaker, dissolve 1,3-dimethoxybenzene (13.8 g, 0.1 mol) and succinic anhydride (10.0 g, 0.1 mol) in 50 mL of nitrobenzene.
-
Controlled Addition: Transfer the reagent solution to the addition funnel and add it dropwise to the cooled and stirred aluminum chloride suspension over approximately 30 minutes. Maintain the internal temperature of the reaction mixture below 10 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12 hours to ensure the reaction goes to completion.
-
Quenching the Reaction: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (approximately 200 g) and 20 mL of concentrated hydrochloric acid in a large beaker. This will decompose the aluminum chloride complex and precipitate the crude product.[9][10]
-
Product Isolation and Purification:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash them sequentially with 5% aqueous sodium bicarbonate (2 x 50 mL) to remove any unreacted acid and then with water (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the dichloromethane and nitrobenzene under reduced pressure using a rotary evaporator to yield the crude product.
-
Recrystallize the crude solid from an ethanol-water mixture to obtain pure 3-(2,4-dimethoxybenzoyl)propanoic acid.
-
Safety and Handling
Anhydrous Aluminum Chloride (AlCl₃):
-
Hazards: Highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas.[12][13] Causes severe skin and eye burns.[11][14]
-
Handling: Must be handled in a dry environment, such as a fume hood or glove box.[12] Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves.[11][14] Avoid creating dust.[11]
-
Spills: Do NOT use water. Cover spills with dry sand, scoop into a container for disposal.[12]
Nitrobenzene:
-
Hazards: Toxic and readily absorbed through the skin. It is a suspected carcinogen and can cause methemoglobinemia. Mixtures with aluminum chloride can be thermally unstable.[11]
-
Handling: Use only in a well-ventilated fume hood. Avoid all contact with skin and eyes.
General Precautions:
-
The acylation reaction is exothermic; careful temperature control is essential to prevent side reactions and ensure safety.
-
Always add reagents slowly and in a controlled manner.
-
Ensure that eyewash stations and safety showers are readily accessible.[15]
Characterization of 3-(2,4-dimethoxybenzoyl)propanoic acid
The identity and purity of the synthesized product should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Melting Point | 148-150 °C |
| ¹H NMR (CDCl₃, δ) | ~11.0-12.0 (s, 1H, -COOH), 7.8 (d, 1H, Ar-H), 6.5 (d, 1H, Ar-H), 6.4 (s, 1H, Ar-H), 3.9 (s, 3H, -OCH₃), 3.85 (s, 3H, -OCH₃), 3.2 (t, 2H, -COCH₂-), 2.8 (t, 2H, -CH₂COOH) |
| ¹³C NMR (CDCl₃, δ) | ~200.0 (C=O, ketone), ~178.0 (C=O, acid), ~165.0, ~160.0, ~133.0, ~120.0, ~105.0, ~98.0 (Aromatic C), ~55.5 (-OCH₃), ~33.0 (-COCH₂-), ~28.0 (-CH₂COOH) |
| IR (KBr, cm⁻¹) | ~3200-2500 (broad, O-H stretch of carboxylic acid), ~1710 (C=O stretch of carboxylic acid), ~1670 (C=O stretch of ketone), ~1600, ~1580 (C=C aromatic stretch) |
| Mass Spec. (EI) | m/z 238 (M⁺) |
Note: Specific chemical shifts in NMR spectra can vary slightly depending on the solvent and concentration.[16]
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive (hydrated) aluminum chloride. | Use a fresh, unopened bottle of anhydrous AlCl₃ or handle it under an inert atmosphere. Ensure all glassware is scrupulously dry.[12] |
| Insufficient reaction time or temperature. | Ensure the reaction is stirred for the full recommended time. Gentle heating can be attempted if room temperature is insufficient, but monitor for side products. | |
| Formation of Dark/Tarry Product | Reaction temperature was too high. | Maintain strict temperature control, especially during the initial addition of reagents.[9] |
| Impure starting materials. | Use purified 1,3-dimethoxybenzene and succinic anhydride. | |
| Product is an Oil/Difficult to Crystallize | Presence of impurities, particularly residual solvent (nitrobenzene). | Ensure complete removal of nitrobenzene under high vacuum. Try different recrystallization solvent systems (e.g., ethyl acetate/hexanes). |
| Incomplete reaction. | Check for the presence of starting material using TLC. If present, consider extending the reaction time. |
Conclusion
The Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride is a reliable and efficient method for the synthesis of 3-(2,4-dimethoxybenzoyl)propanoic acid. By adhering to the detailed protocol and safety guidelines presented in these application notes, researchers can consistently achieve high yields of the desired product. The mechanistic insights and troubleshooting advice provided herein are intended to empower scientists to not only replicate this procedure but also to adapt and apply the principles of Friedel-Crafts chemistry to a broader range of synthetic challenges in drug discovery and materials science.
References
-
Benchchem. Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions. 1
-
Wikipedia. Friedel–Crafts reaction.
-
Fisher Scientific. Aluminum chloride Safety Data Sheet.
-
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
-
J&K Scientific LLC. Friedel-Crafts Acylation.
-
Organic Chemistry Portal. Friedel-Crafts Acylation.
-
PrepChem.com. Synthesis of 3-[2,4-dimethoxy-5-(4-methoxybenzoyl)phenyl]propionic acid.
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
-
Sigma-Aldrich. Friedel–Crafts Acylation.
-
Princeton University Environmental Health and Safety. Aluminum Chloride (anhydrous).
-
AWS. Aluminum chloride Safety Data Sheet.
-
Lab Alley. SAFETY DATA SHEET - Aluminum Chloride.
-
Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride.
-
University of Michigan. Experiment 1: Friedel-Crafts Acylation.
-
New Jersey Department of Health. Hazardous Substance Fact Sheet - Aluminum Chloride.
-
Chemstuff. Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
-
PrepChem.com. Synthesis of 3-(2,3-dichloro-4-methoxybenzoyl)propionic acid.
-
Benchchem. A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.
-
University of Wisconsin-Madison. Experiment 13: Friedel-Crafts Acylation.
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Detailed protocol for the synthesis of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid
An Application Note for the Synthesis of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic Acid
Introduction: The Significance of a Versatile Keto-Acid Intermediate
This compound is a valuable chemical intermediate in organic synthesis. Its structure, featuring a ketone, a carboxylic acid, and an activated aromatic ring, provides multiple reactive sites for building more complex molecular architectures. This compound serves as a precursor for the synthesis of various heterocyclic compounds and has been explored in the development of pharmacologically active agents. The most direct and established route to this molecule is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride, a classic and robust method for forming aryl ketones.[1]
This guide provides a detailed, field-tested protocol for the synthesis, purification, and characterization of this compound. It is designed for researchers and scientists in chemistry and drug development, offering not just a series of steps, but the underlying scientific rationale for the procedure.
Pillar 1: Reaction Mechanism and Scientific Principles
The synthesis proceeds via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. The reaction's success hinges on the precise control of reagents and conditions.
The Core Mechanism:
-
Generation of the Electrophile: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), activates the succinic anhydride. It coordinates to one of the carbonyl oxygens, polarizing the molecule and facilitating the cleavage of a C-O bond to form a highly reactive acylium ion. This acylium ion is the key electrophile in the reaction.[2][3]
-
Electrophilic Attack: The substrate, 1,3-dimethoxybenzene, is a highly electron-rich aromatic ring. The two methoxy groups are strong activating groups that direct incoming electrophiles to the ortho and para positions. The acylium ion is attacked by the π-electron system of the benzene ring, preferentially at the C4 position (para to one methoxy group and ortho to the other), which is both sterically accessible and electronically activated. This attack temporarily breaks the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4]
-
Restoration of Aromaticity: A base, in this case, the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring.[2]
-
Catalyst Complexation: Unlike Friedel-Crafts alkylation, the acylation reaction requires a stoichiometric amount of AlCl₃. This is because the ketone product formed is a Lewis base and forms a stable, deactivated complex with the AlCl₃ catalyst. This complexation prevents further acylation of the product.[2][5]
-
Hydrolysis (Work-up): The final product is liberated from its complex with aluminum chloride by quenching the reaction mixture in an aqueous acid solution.
Diagram: Mechanism of Friedel-Crafts Acylation
Caption: Key steps in the Friedel-Crafts acylation mechanism.
Pillar 2: Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving anhydrous aluminum chloride and solvents should be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| 1,3-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | 13.8 g (12.5 mL) | 1.0 | Reagent grade, ensure dryness |
| Succinic Anhydride | C₄H₄O₄ | 100.07 | 10.0 g | 1.0 | Reagent grade, ensure dryness |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 29.4 g | 2.2 | Handle with extreme care |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | 50 mL | - | Dry solvent |
| Concentrated Hydrochloric Acid | HCl | 36.46 | ~50 mL | - | For work-up |
| Crushed Ice | H₂O | 18.02 | ~250 g | - | For work-up |
| Sodium Bicarbonate (5% aq.) | NaHCO₃ | 84.01 | As needed | - | For purification |
| Ethanol | C₂H₅OH | 46.07 | As needed | - | For recrystallization |
Required Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Mechanical stirrer and stirring rod
-
Dropping funnel (optional, for solvent addition)
-
Heating mantle or water bath
-
Large beaker (1 L) for quenching
-
Büchner funnel and filter flask assembly
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Safety Precautions: A Self-Validating System
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas.[6][7] It causes severe burns to skin, eyes, and the respiratory tract.[8] Always handle in a fume hood, wear a lab coat, safety goggles, and heavy-duty gloves.[9][10] Keep a container of dry sand nearby for spills; DO NOT use water to extinguish an AlCl₃ fire .[6]
-
Nitrobenzene: Toxic and readily absorbed through the skin. It is a suspected carcinogen. Handle only in a fume hood with appropriate personal protective equipment (PPE).
-
Hydrochloric Acid: Corrosive and causes severe burns. Handle with care.
-
Reaction Quenching: The work-up procedure is highly exothermic. Add the reaction mixture to the ice/HCl mixture slowly and with caution.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the 500 mL three-necked flask with the mechanical stirrer in the central neck and the reflux condenser (fitted with a drying tube) in a side neck. Ensure all glassware is thoroughly dried in an oven beforehand to prevent premature reaction quenching.
-
Reagent Charging: In the fume hood, charge the flask with nitrobenzene (50 mL) and 1,3-dimethoxybenzene (13.8 g). Begin stirring the mixture.
-
Catalyst Addition: Cool the flask in an ice-water bath. Cautiously and in small portions, add the anhydrous aluminum chloride (29.4 g) to the stirred solution. The addition is exothermic; maintain the temperature below 10 °C. A colored complex will form.
-
Substrate Addition: Once the catalyst has been added and the temperature is stable, add the succinic anhydride (10.0 g) in one portion.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for approximately 4-6 hours. The reaction mixture will darken. Monitor the reaction's progress using Thin Layer Chromatography (TLC) if desired.
-
Quenching and Work-up: Prepare a 1 L beaker containing a mixture of crushed ice (250 g) and concentrated hydrochloric acid (50 mL). Slowly and very carefully , pour the reaction mixture into the beaker with vigorous stirring. This will hydrolyze the aluminum chloride complex and is highly exothermic.
-
Isolation of Crude Product: After the initial exothermic reaction subsides, a solid precipitate of the crude product will form. Allow the mixture to stand for 30 minutes to ensure complete precipitation. Collect the crude solid by vacuum filtration using a Büchner funnel.
-
Purification via Base Extraction:
-
Transfer the crude solid to a beaker and add a 5% aqueous solution of sodium bicarbonate until the solid dissolves (the carboxylic acid forms its soluble sodium salt).
-
Filter the solution to remove any insoluble impurities.
-
Transfer the filtrate to a clean beaker and cool it in an ice bath.
-
Slowly acidify the solution by adding concentrated HCl dropwise with stirring. The this compound will precipitate out.
-
Collect the purified white solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.
-
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from aqueous ethanol.
Diagram: Experimental Workflow
Caption: Workflow for the synthesis of the target compound.
Pillar 3: Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Expected Product Characteristics
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molar Mass | 238.24 g/mol |
| Melting Point | 148-151 °C (literature value may vary) |
| Yield | 75-85% (typical) |
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.1 (s, 1H, -COOH)
-
δ 7.8 (d, 1H, Ar-H, H6)
-
δ 6.6 (d, 1H, Ar-H, H5)
-
δ 6.5 (s, 1H, Ar-H, H3)
-
δ 3.85 (s, 3H, -OCH₃)
-
δ 3.80 (s, 3H, -OCH₃)
-
δ 3.1 (t, 2H, -CO-CH₂-)
-
δ 2.5 (t, 2H, -CH₂-COOH)
-
-
¹³C NMR (DMSO-d₆, 101 MHz):
-
δ 197.5 (C=O, ketone)
-
δ 174.0 (C=O, acid)
-
δ 164.5 (C-O)
-
δ 160.0 (C-O)
-
δ 133.0 (Ar C-H)
-
δ 120.0 (Ar C)
-
δ 106.0 (Ar C-H)
-
δ 98.5 (Ar C-H)
-
δ 56.0 (-OCH₃)
-
δ 55.5 (-OCH₃)
-
δ 32.5 (-CO-CH₂-)
-
δ 28.0 (-CH₂-COOH)
-
-
IR (KBr, cm⁻¹):
-
3200-2500 (broad, O-H stretch of carboxylic acid)
-
1710 (sharp, C=O stretch of carboxylic acid)
-
1650 (sharp, C=O stretch of aryl ketone)
-
1605, 1580 (C=C stretch of aromatic ring)
-
1270, 1030 (C-O stretch of ethers)
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Moisture contamination (deactivated AlCl₃).2. Inactive AlCl₃ (old stock).3. Insufficient reaction time or temperature. | 1. Ensure all glassware is oven-dried and use a drying tube. Use anhydrous solvent.2. Use a fresh, unopened container of anhydrous AlCl₃.3. Allow the reaction to stir for a longer duration or gently warm to 40-50 °C. |
| Oily or Gummy Product | 1. Incomplete reaction.2. Impurities present.3. Incomplete hydrolysis during work-up. | 1. Check reaction completion with TLC before quenching.2. Ensure thorough purification via the bicarbonate extraction method.3. Stir vigorously for an extended period after quenching in ice/HCl. |
| Reaction is Uncontrolled | 1. Rate of AlCl₃ addition was too fast.2. Inadequate cooling. | 1. Add the catalyst in very small portions over a longer period.2. Ensure the ice bath provides efficient cooling and maintain a low internal temperature. |
References
-
Wikipedia. "Friedel–Crafts reaction." Available at: [Link]
-
Princeton University Environmental Health and Safety. "Aluminum Chloride (anhydrous)." Available at: [Link]
-
VOLO LLC. "Safety Data Sheet: Aluminum chloride." Available at: [Link]
-
Supporting Information, Inorganica Chimica Acta, 2005, 358, 1331. (Example of NMR/IR data for related compounds). Available at: [Link]
-
MDPI. "4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid." Molbank, 2017, 2017(3), M951. Available at: [Link]
-
Khan Academy. "Friedel-Crafts acylation." (Video tutorial explaining the mechanism). Available at: [Link]
-
Organic Chemistry Portal. "Friedel-Crafts Acylation." Available at: [Link]
- Google Patents. "Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones." JP2004182660A.
-
Wikipedia. "4-(4-Methylphenyl)-4-oxobutanoic acid." (Example of a similar synthesis). Available at: [Link]
-
Chemistry Stack Exchange. "Mechanism of Friedel-Crafts acylation with succinic anhydride." Available at: [Link]
Sources
- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
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- 7. fishersci.com [fishersci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. southwest.tn.edu [southwest.tn.edu]
- 10. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
Application Note: 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic Acid as a Versatile Building Block for Novel Chalcones
Abstract
This technical guide provides a comprehensive overview and detailed protocols for utilizing 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid as a key building block in the synthesis of chalcones. Chalcones, belonging to the flavonoid family, are renowned for their broad spectrum of biological activities and serve as crucial intermediates in drug discovery.[1][2][3] The unique structural motif of this compound, which combines a reactive ketone functionality with a carboxylic acid tail, allows for the creation of novel chalcone derivatives with potential for further chemical modification. This document details the scientific rationale, a robust experimental protocol for the base-catalyzed Claisen-Schmidt condensation, and the mechanistic principles governing the transformation.
Introduction: The Strategic Value of the Building Block
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of natural and synthetic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[1][3][4] The synthesis of chalcones is most commonly achieved via the Claisen-Schmidt condensation, a reliable carbon-carbon bond-forming reaction between an aromatic ketone and an aromatic aldehyde.[5]
The selection of the ketone precursor is a critical determinant of the structural and, consequently, the biological properties of the resulting chalcone. This compound presents itself as a particularly intriguing building block for several reasons:
-
Electron-Donating Substituents: The 2,4-dimethoxy substitution on the aromatic ring activates it, potentially influencing the electronic properties and biological activity of the final chalcone.
-
Reactive Methylene Group: The ketone possesses α-hydrogens on a methylene group, making it an excellent substrate for enolate formation under basic conditions, a prerequisite for the Claisen-Schmidt reaction.
-
Carboxylic Acid Functionality: The butanoic acid chain introduces a versatile functional handle. This carboxylic acid group can be used for subsequent derivatization, such as esterification or amidation, to create libraries of compounds for structure-activity relationship (SAR) studies or to improve pharmacokinetic properties.
This application note provides researchers and drug development professionals with the necessary protocols and scientific background to effectively employ this building block in their synthetic programs.
Mechanism & Scientific Rationale: The Claisen-Schmidt Condensation
The synthesis of chalcones from this compound and an aromatic aldehyde proceeds via a base-catalyzed Claisen-Schmidt condensation. The mechanism involves several key steps, which are crucial to understand for optimizing reaction conditions.
Causality Behind Experimental Choices:
-
Base Catalyst (e.g., NaOH or KOH): A strong base is required to deprotonate the α-carbon of the ketone, forming a nucleophilic enolate ion.[2] This is the rate-determining step of the reaction.
-
Stoichiometry of the Base: A critical consideration for this specific building block is the presence of the acidic carboxylic acid proton (pKa ≈ 4-5). This proton is significantly more acidic than the α-hydrogens of the ketone (pKa ≈ 19-20). Therefore, the base will first neutralize the carboxylic acid to form a carboxylate salt. Consequently, at least two equivalents of the base are required: one to deprotonate the carboxylic acid and a second to catalyze the condensation by forming the enolate.
-
Solvent (e.g., Ethanol): Ethanol is a common solvent as it effectively dissolves both the reactants and the base catalyst. Its polar protic nature can facilitate the proton transfer steps in the mechanism.
-
Reaction Temperature: The reaction is typically initiated at room temperature. Gentle heating may be applied to drive the reaction to completion, but excessive heat can promote side reactions.
-
Dehydration: The initial aldol addition product, a β-hydroxy ketone, readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the highly stable, conjugated α,β-unsaturated ketone system of the chalcone. This dehydration step is often spontaneous and drives the reaction equilibrium towards the product.[6]
Diagram 1: Mechanism of Base-Catalyzed Claisen-Schmidt Condensation
Caption: Reaction mechanism for chalcone synthesis using a keto-acid.
Experimental Protocol
This protocol describes a general procedure for the synthesis of a chalcone derivative from this compound and a representative aromatic aldehyde (e.g., 4-chlorobenzaldehyde).
Materials:
-
This compound
-
4-Chlorobenzaldehyde (or other substituted aromatic aldehyde)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95% or absolute)
-
Distilled Water
-
Hydrochloric Acid (HCl), dilute (e.g., 1 M)
-
Ethyl Acetate (for TLC)
-
Hexane (for TLC)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and stir plate
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Büchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.38 g, 10 mmol, 1.0 equivalent) and 4-chlorobenzaldehyde (e.g., 1.41 g, 10 mmol, 1.0 equivalent) in 30 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Base Addition: In a separate beaker, prepare the catalyst solution by dissolving sodium hydroxide (e.g., 0.88 g, 22 mmol, 2.2 equivalents) in a minimal amount of water (approx. 5 mL) and then diluting with 10 mL of ethanol.
-
Slowly add the NaOH solution dropwise to the stirring solution of the reactants over 15-20 minutes. A color change and/or the formation of a precipitate may be observed.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours. T[7]he progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting materials are consumed.
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing approximately 100 mL of crushed ice and water.
-
Stir the aqueous mixture for 15 minutes, then slowly acidify by adding dilute HCl dropwise until the pH is acidic (pH ≈ 2-3), which will precipitate the product.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product thoroughly with several portions of cold distilled water until the washings are neutral to pH paper. This removes any remaining salts and base.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a pure crystalline solid. D[2]ry the purified product in a vacuum oven.
-
Characterization: Characterize the final product by determining its melting point, and by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure.
Data & Expected Results
The following table summarizes expected parameters for the synthesis of a representative chalcone, (E)-5-(2,4-dimethoxyphenyl)-3-(4-chlorobenzylidene)-5-oxopentanoic acid. Actual results may vary based on specific reaction conditions and the aldehyde used.
| Parameter | Expected Outcome | Notes |
| Reaction Time | 2 - 6 hours | Monitor by TLC for completion. |
| Appearance | Yellow to orange crystalline solid | Chalcones are typically colored due to the extended conjugated system. |
| Expected Yield | 70 - 90% | Yields can be high due to the formation of a stable product. |
| Melting Point | Dependent on specific product | A sharp melting point indicates high purity. |
| ¹H NMR | Characteristic peaks for α,β-protons (δ 7-8 ppm, doublets), aromatic protons, methoxy groups, and the aliphatic chain. | The coupling constant (J) for the vinyl protons is typically ~15-16 Hz, confirming the E (trans) configuration. |
| IR Spectroscopy | C=O (conjugated ketone) stretch at ~1650-1670 cm⁻¹, C=O (carboxylic acid) stretch at ~1700-1725 cm⁻¹, and C=C stretch at ~1600 cm⁻¹. |
Troubleshooting & Field-Proven Insights
-
Low Yield: If the yield is low, ensure that at least two equivalents of base were used. The reaction may also require gentle heating (40-50 °C) or a longer reaction time. Ensure the aldehyde used is pure, as impurities can inhibit the reaction.
-
No Precipitate on Acidification: If the product does not precipitate, it may be due to its solubility in the water/ethanol mixture. Try reducing the volume of the solvent by rotary evaporation before acidification, or extract the product with an organic solvent like ethyl acetate after acidification.
-
Formation of Side Products: The primary side reaction could be the self-condensation of the keto-acid. This is generally minimized by using an aldehyde that is more reactive and lacks α-hydrogens. Adding the base slowly at a controlled temperature can also suppress side reactions.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of novel chalcones via the Claisen-Schmidt condensation. The presence of the carboxylic acid moiety necessitates a key modification to standard protocols—the use of at least two equivalents of base—but also provides a valuable functional handle for downstream chemical elaboration. The protocols and rationale presented herein offer a solid foundation for researchers to explore the synthesis of new chalcone-based compounds with significant potential in drug discovery and materials science.
References
-
Zhuang, C., Zhang, W., Sheng, C., Zhang, W., Xing, C., & Miao, Z. (2017). Chalcones: a privileged structure in medicinal chemistry. Chemical Reviews, 117(12), 7762-7810. [Link]
-
Salehi, B., et al. (2019). Chalcones: A Privileged Scaffold in Drug Discovery. Molecules, 24(13), 2479. [Link]
-
Siddiqui, Z. N., & Asad, M. (2021). Chalcones in medicinal chemistry: a review of their synthesis and biological activity. Journal of Chemistry, 2021, 1-18. [Link]
-
Wikipedia contributors. (2023). Claisen–Schmidt condensation. Wikipedia, The Free Encyclopedia. [Link]
-
LibreTexts Chemistry. (2023). Claisen-Schmidt Condensation. Chemistry LibreTexts. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and antioxidant activities of novel 5-chlorocurcumin analogues. Bioinorganic Chemistry and Applications, 2012, 904218. [Link]
-
LibreTexts Chemistry. (2023). Mixed Aldol Reactions and Condensations. Chemistry LibreTexts. [Link]
-
Riyadi, A. S., & Septianingtyas, F. (2021). Green synthesis of chalcones derivatives. AIP Conference Proceedings, 2349(1), 020038. [Link]
-
Sahu, N. K., et al. (2012). Synthesis of novel chalcone derivatives with potential antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 22(11), 3625-3629. [Link]
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs Virtual Science Labs. [Link]
-
Wikipedia contributors. (2023). Chalcone. Wikipedia, The Free Encyclopedia. [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]
-
Adichemistry. (n.d.). ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM. Adichemistry. [Link]
Sources
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- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. Unraveling the Mechanism of Aldol Condensation - Oreate AI Blog [oreateai.com]
- 7. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic Acid
Abstract
This technical guide provides a comprehensive overview of the experimental procedures for the purification of 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid. This ketoacid is a valuable intermediate in medicinal chemistry and organic synthesis, often prepared via the Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride. The purity of this compound is paramount for the success of subsequent synthetic transformations and the biological activity of target molecules. This document details two primary purification methodologies: recrystallization and flash column chromatography. It explains the scientific principles behind each technique, offers step-by-step protocols, and provides troubleshooting guidance for common challenges encountered in a laboratory setting.
Introduction: The Importance of Purity
This compound serves as a key building block in the synthesis of a variety of complex organic molecules. Its synthesis, typically achieved through a Friedel-Crafts acylation, is a classic yet powerful C-C bond-forming reaction.[1][2] This reaction, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), involves the electrophilic substitution of an acyl group onto the electron-rich 1,3-dimethoxybenzene ring.[3]
However, the crude product from this synthesis is rarely pure. It is often contaminated with unreacted starting materials, regioisomers, and polysubstituted byproducts.[4] The presence of these impurities can have significant downstream consequences, leading to low yields in subsequent steps, difficult-to-remove byproducts, and altered pharmacological profiles in final compounds. Therefore, robust and efficient purification is not merely a suggestion but a critical step to ensure the integrity of the final product. This guide provides detailed protocols for achieving high purity of this compound, suitable for demanding research and development applications.
Pre-Purification Analysis: Understanding the Impurity Profile
Prior to selecting a purification strategy, it is essential to characterize the crude product to understand the nature and extent of impurities. A typical impurity profile for a Friedel-Crafts acylation synthesis of this compound may include:
-
Unreacted Starting Materials: 1,3-dimethoxybenzene and succinic acid (from the hydrolysis of succinic anhydride).
-
Regioisomers: While the 2,4-dimethoxy groups strongly direct acylation to the 5-position (para to the 2-methoxy and ortho to the 4-methoxy group), trace amounts of other isomers may form.
-
Polysubstituted Byproducts: Reaction of a second succinic anhydride molecule on the aromatic ring.
-
Residual Catalyst: Traces of aluminum salts from the Lewis acid catalyst.
Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for assessing the purity of the crude material and for monitoring the effectiveness of the purification process.
Purification Method 1: Recrystallization
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[5] The principle is based on the differential solubility of the desired compound and its impurities in a specific solvent at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures, while impurities remain either highly soluble or insoluble at all temperatures.[5][6]
Causality Behind Solvent Selection
The choice of solvent is the most critical parameter for successful recrystallization.[7] For this compound, which is a moderately polar molecule containing both a carboxylic acid and a ketone functional group, a solvent system that can engage in hydrogen bonding is often effective. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can provide the necessary solubility gradient.
Experimental Protocol: Recrystallization from Ethanol/Water
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization in the funnel.
-
Induce Crystallization: While stirring the hot solution, slowly add deionized water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[6]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is too supersaturated. | Use a lower-boiling point solvent or a larger volume of solvent. Try a different solvent system.[9] |
| No Crystal Formation | Too much solvent was used, or the compound is highly soluble even at low temperatures. | Reduce the solvent volume by gentle heating and evaporation. Induce crystallization by scratching the inner wall of the flask or adding a seed crystal.[7] |
| Low Recovery | Too much solvent was used, or premature crystallization occurred during hot filtration. | Optimize the solvent volume. Ensure the filtration apparatus is pre-heated before hot filtration.[7] |
Purification Method 2: Flash Column Chromatography
For mixtures that are difficult to separate by recrystallization, or for obtaining exceptionally high purity, flash column chromatography is the method of choice.[10] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[11] More polar compounds interact more strongly with the polar silica gel and thus elute more slowly, while less polar compounds travel down the column faster.[10]
Rationale for Stationary and Mobile Phase Selection
Given the acidic nature of this compound, standard silica gel is a suitable stationary phase.[10] However, the carboxylic acid group can cause significant band tailing on the column. To mitigate this, a small amount of a weak acid, such as acetic acid, is often added to the mobile phase. A gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will effectively separate the components.
Experimental Protocol: Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Acetic acid
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the column, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column bed.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 70:30 hexane:ethyl acetate + 0.5% acetic acid).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 50:50 hexane:ethyl acetate + 0.5% acetic acid) to elute the desired compound.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator.
Visualization of Purification Workflows
A schematic representation of the decision-making process for purification is provided below.
Caption: Decision workflow for selecting a purification method.
The general experimental workflow for column chromatography is outlined in the following diagram.
Caption: Workflow for flash column chromatography.
Conclusion
The successful synthesis of this compound is critically dependent on the implementation of a robust purification strategy. Both recrystallization and flash column chromatography are effective methods for removing impurities inherent to the Friedel-Crafts acylation reaction. The choice between these techniques should be guided by the specific impurity profile of the crude product and the desired final purity. By understanding the principles behind these methods and following the detailed protocols provided, researchers can confidently obtain high-purity material essential for advancing their research and development objectives.
References
-
MDPI. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Colorado, Boulder. (n.d.). Column chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
University of California, Los Angeles. (2015). Column Chromatography Procedures. Retrieved from [Link]
- Google Patents. (n.d.). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
-
Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
CUNY Queensborough Community College. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
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Protocol and Application Notes for the Recrystallization of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid
An Application Guide for Researchers
This guide provides a comprehensive framework for the purification of 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid via recrystallization. The protocols and insights are designed for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction and Purification Rationale
This compound is a keto-acid of interest in various synthetic pathways. Following its synthesis, crude products are often contaminated with unreacted starting materials, by-products, or residual solvents. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1][2][3] The underlying principle is the difference in solubility between the desired compound and impurities in a chosen solvent system at varying temperatures.[4] An effective recrystallization process yields a product with significantly enhanced purity, which is critical for subsequent reactions, biological assays, and characterization.
The objective of this document is to detail the procedural steps and theoretical considerations necessary to successfully purify this compound, from solvent selection to troubleshooting common issues.
Physicochemical Profile
Understanding the physical and chemical properties of the target compound is crucial for developing a purification strategy. While specific experimental data for this compound is not extensively published, we can infer its likely characteristics based on its functional groups (a carboxylic acid, a ketone, and a dimethoxy-substituted aromatic ring) and data from structurally similar compounds.
Table 1: Physicochemical Properties of this compound and Analogs
| Property | This compound | Structurally Similar Compounds |
| CAS Number | 14617-06-2[5] | 4-(4-Methylphenyl)-4-oxobutanoic acid: 4619-20-9[6][7][8] 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid: 5333-34-6 |
| Molecular Formula | C₁₂H₁₄O₅ | C₁₁H₁₂O₃ (p-methyl analog) |
| Appearance | Likely a white to off-white crystalline solid | White powder[7] |
| Melting Point (°C) | Not reported. Expected to be a sharp range after purification. | 127-130 °C (p-methyl analog)[6] |
| Solubility Profile | Expected to be soluble in polar organic solvents (e.g., acetone, ethyl acetate) and alcohols, with limited solubility in non-polar solvents (e.g., hexane) and potentially water.[9][10] | 4-(4-Methylphenyl)-4-oxobutanoic acid is insoluble in water.[7] |
The Principle and Workflow of Recrystallization
Recrystallization is a purification technique that leverages the principle that the solubility of most solids increases with temperature.[1] The process involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble, but in which the impurities are either very soluble or insoluble at all temperatures. Upon slow cooling, the solution becomes supersaturated with respect to the desired compound, which then crystallizes out, leaving the soluble impurities behind in the "mother liquor."
Caption: Decision tree for selecting a single-solvent system.
Protocol 2: Step-by-Step Recrystallization Procedure
This protocol assumes a suitable solvent has been identified from the screening process.
Materials:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flasks (2)
-
Hot plate
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and vacuum source
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a small portion of the selected solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate. Continue to add small portions of the hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which maximizes the yield upon cooling. [11][12]2. Decolorization & Hot Filtration (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. [3][13]Reheat to boiling. If insoluble impurities or charcoal are present, perform a hot gravity filtration into a pre-heated clean flask to remove them. [14]Causality: Filtration must be done quickly and with hot apparatus to prevent the desired compound from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively arrange themselves in the crystal lattice, excluding impurities. [1]Once at room temperature, the flask can be placed in an ice bath for at least 20-30 minutes to maximize crystal formation.
-
Collection of Crystals: Set up a Büchner funnel with filter paper and connect the filter flask to a vacuum source. Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal. [14]Decant the cold slurry of crystals into the funnel with the vacuum applied.
-
Washing: With the vacuum still applied, wash the crystals with a minimum amount of ice-cold solvent. [11][14]This removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces.
-
Drying: Continue to draw air through the crystals on the filter funnel for several minutes to help evaporate the solvent. Transfer the purified crystals to a watch glass and allow them to air dry completely. The purity can then be assessed by melting point analysis.
Troubleshooting Common Recrystallization Issues
Table 3: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | 1. Too much solvent was used, and the solution is not saturated. [15][16] 2. The solution is supersaturated. [11][16] | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again. [13] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound. [11][15] |
| Product "oils out" instead of crystallizing | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is too concentrated, or cooled too quickly. [16] 3. Significant impurities are present, depressing the melting point. [16] | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. [14][16] 2. Consider using a solvent with a lower boiling point. |
| Low recovery/yield | 1. Too much solvent was used during dissolution. [11][15] 2. Premature crystallization occurred during hot filtration. [13] 3. The solution was not cooled sufficiently. [13] 4. Too much cold solvent was used for washing, redissolving the product. | 1. Concentrate the mother liquor by evaporation and cool again to recover more product. 2. Ensure filtration apparatus is properly pre-heated. 3. Ensure the flask is thoroughly cooled in an ice bath. 4. Use only a minimal amount of ice-cold solvent for washing. |
| Crystals are colored | Colored impurities have co-crystallized with the product. [13] | Redissolve the crystals and repeat the recrystallization, adding a small amount of activated charcoal to the hot solution before the filtration step. [13][14] |
References
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). Available from: [Link]
-
RSC Education. Finding the best solvent for recrystallisation student sheet. Available from: [Link]
-
Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. Available from: [Link]
-
Stack Exchange. Are there any general rules for choosing solvents for recrystallization?. (2012-04-25). Available from: [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. Available from: [Link]
-
Unknown. Recrystallization. Available from: [Link]
-
Unknown. Recrystallization. Available from: [Link]
-
ChemBK. 4-Methoxy-4-oxobutanoic acid. Available from: [Link]
-
University of Toronto Scarborough. Recrystallization - Single Solvent. Available from: [Link]
-
University of California, Davis. Recrystallization and Crystallization. Available from: [Link]
-
CUNY. Purification by Recrystallization. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
ResearchGate. Scheme of the separation and purification for different ratios of keto.... Available from: [Link]
-
Unknown. RECRYSTALLISATION. Available from: [Link]
-
PubChem. 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 316972. Available from: [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]
-
ChemBK. 4-(4-methylphenyl)-4-oxobutanoic acid. (2024-04-09). Available from: [Link]
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Purifying 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic Acid: A Detailed Protocol for Column Chromatography
This comprehensive guide provides a detailed protocol for the purification of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid using column chromatography. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical considerations necessary for achieving high purity of this keto-acid derivative. The methodologies outlined herein are grounded in established chromatographic principles to ensure robust and reproducible results.
Introduction: The Rationale for Chromatographic Purification
This compound is a versatile intermediate in organic synthesis, often prepared via Friedel-Crafts acylation. This synthetic route can lead to several impurities, including unreacted starting materials, polysubstituted byproducts, and isomeric impurities. Column chromatography is a powerful and widely used technique for the separation and purification of individual components from a mixture, making it an ideal choice for obtaining highly pure this compound.
The separation principle of column chromatography relies on the differential partitioning of compounds between a stationary phase (in this case, silica gel) and a mobile phase (a solvent system).[1] Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds with a greater affinity for the mobile phase will move more quickly, thus enabling separation.[2] The polarity of the target molecule, governed by its ketone, carboxylic acid, and dimethoxybenzene moieties, is a critical factor in designing an effective purification strategy.
Pre-Chromatography Workflow: Thin-Layer Chromatography (TLC)
Before proceeding to column chromatography, it is imperative to develop a suitable solvent system and assess the crude sample purity using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive analytical technique that provides a preview of the separation achievable on a column.[3]
Objective of TLC Analysis:
-
Determine an optimal mobile phase: The ideal solvent system should provide a good separation between the target compound and its impurities, with the target compound having a retention factor (Rf) value between 0.2 and 0.4 for effective column separation.
-
Identify potential impurities: TLC can reveal the number and relative polarities of the impurities present in the crude mixture.
-
Select appropriate visualization techniques: Not all compounds are visible to the naked eye, necessitating the use of visualization aids.
Step-by-Step TLC Protocol:
-
Prepare the TLC plate: Use a pre-coated silica gel 60 F254 plate. With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.
-
Spot the sample: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the baseline.
-
Develop the plate: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere.
-
Monitor the development: Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the spots: Remove the plate from the chamber and immediately mark the solvent front with a pencil. After the solvent has evaporated, visualize the separated spots using the methods detailed in Table 2.
Recommended TLC Mobile Phase and Visualization:
A typical starting mobile phase for a polar aromatic keto acid like this compound is a mixture of a non-polar solvent and a more polar solvent. To improve the resolution and prevent "tailing" of the carboxylic acid spot, the addition of a small amount of a volatile acid is highly recommended.[4]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F254 | Standard, versatile, and effective for a wide range of polarities. |
| Mobile Phase | Hexane:Ethyl Acetate (EtOAc) with 0.5-1% Acetic Acid (AcOH) | A common and effective solvent system for compounds of intermediate polarity. The acetic acid suppresses the deprotonation of the carboxylic acid, leading to sharper spots.[4] |
| Initial Ratio Trial | 70:30 (Hexane:EtOAc) + 1% AcOH | A good starting point for method development. Adjust the ratio based on the observed Rf value. Increase EtOAc for lower Rf, and increase hexane for higher Rf. |
| Visualization Method | Procedure | Expected Result for Target Compound | Reference |
| UV Light (254 nm) | Illuminate the dried TLC plate with a short-wave UV lamp. | The aromatic ring will absorb UV light, appearing as a dark spot on the fluorescent background of the plate. | [2] |
| Iodine Vapor | Place the dried plate in a chamber containing a few crystals of iodine. | The compound will adsorb iodine vapor, appearing as a temporary brown spot. | [5] |
| Bromocresol Green Stain | Prepare a 0.04% solution of bromocresol green in ethanol. Dip the plate in the solution. | The carboxylic acid will appear as a yellow spot on a blue background. | [5] |
| 2,4-Dinitrophenylhydrazine (DNPH) Stain | Prepare a solution of DNPH in ethanol and sulfuric acid. Spray the plate and gently heat. | The ketone will react to form a yellow to orange/red spot. | [5] |
| Phosphomolybdic Acid (PMA) Stain | Prepare a 5-10% solution of PMA in ethanol. Spray the plate and heat. | A general stain; the compound will appear as a dark blue-green spot on a yellow-green background. | [5] |
Column Chromatography Protocol
This section provides a step-by-step guide for the purification of this compound using silica gel column chromatography.
Materials and Equipment:
-
Glass chromatography column with a stopcock
-
Silica gel (60 Å, 230-400 mesh)
-
Mobile phase (Hexane:Ethyl Acetate with 1% Acetic Acid, optimized from TLC)
-
Crude this compound
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
Rotary evaporator
Workflow Diagram:
Caption: Workflow for the column chromatography purification of this compound.
Detailed Step-by-Step Protocol:
Step 1: Column Preparation
-
Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 90:10 Hexane:EtOAc + 1% AcOH). The amount of silica gel should be approximately 50-100 times the weight of the crude sample for good separation.
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached. Never let the top of the silica gel run dry.
-
Once the silica gel has settled, add a protective layer of sand (approx. 1-2 cm) on top of the silica bed.
Step 2: Sample Loading
For polar compounds like this compound, dry loading is often preferred over wet loading, especially if the crude product is not readily soluble in the initial, less polar mobile phase.[6]
-
Dissolve the crude sample in a minimal amount of a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude sample adsorbed onto the silica gel.
-
Carefully add the dry sample-silica mixture to the top of the prepared column.
-
Gently tap the column to settle the sample layer and cover it with a thin layer of sand.
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column, ensuring not to disturb the sand layer.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction, depending on the column size).
-
Maintain a constant level of solvent above the stationary phase throughout the elution process.
-
If a gradient elution is required (as determined by TLC of the crude mixture), gradually increase the polarity of the mobile phase. A suggested gradient is provided in the table below.
| Step | Mobile Phase Composition (Hexane:EtOAc + 1% AcOH) | Volume (Column Volumes) | Purpose |
| 1 | 90:10 | 2-3 | Elute non-polar impurities |
| 2 | 80:20 | 3-5 | Elute less polar impurities |
| 3 | 70:30 | 5-10 | Elute the target compound |
| 4 | 50:50 | 2-3 | Elute more polar impurities |
| 5 | 100% EtOAc + 1% AcOH | 2-3 | Column flush |
Step 4: Fraction Analysis and Product Isolation
-
Analyze the collected fractions by TLC to identify which ones contain the pure target compound.
-
Spot every few fractions on a TLC plate, alongside a spot of the crude mixture and a pure standard if available.
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and characterize the final product using appropriate analytical techniques (e.g., NMR, MS, melting point).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Cracked silica bed | The column ran dry, or a significant change in solvent polarity was made too quickly. | Ensure the solvent level is always above the silica. Use a gradual solvent gradient. |
| Poor separation | Inappropriate mobile phase; column overloading. | Optimize the mobile phase using TLC. Use a larger column or less sample. |
| Compound "tailing" on TLC and column | The compound is interacting too strongly with the acidic silica. | Add a small percentage of acetic or formic acid to the mobile phase.[4] |
| Product does not elute | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
Conclusion
This protocol provides a robust framework for the successful purification of this compound using column chromatography. By adhering to the principles of method development with TLC, proper column packing and sample loading, and careful fraction analysis, researchers can consistently obtain a high-purity product essential for subsequent research and development activities.
References
-
Biotage. (2023). When should I use dry loading instead of liquid loading with flash column chromatography? [Online] Available at: [Link]
-
Chemistry LibreTexts. (2023). Column Chromatography. [Online] Available at: [Link]
-
Sorbtech. (2023). HOW TO: Sample loading methods in flash chromatography. [Online] Available at: [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. [Online] Available at: [Link]
-
Columbia University. (n.d.). Column chromatography. [Online] Available at: [Link]
- Kinnory, D. S., Takeda, Y., & Greenberg, D. M. (1955). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. Journal of Biological Chemistry, 212(1), 379-383.
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). [Online] Available at: [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Online] Available at: [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? [Online] Available at: [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Online] Available at: [Link]
-
RJPBCS. (2014). Thin Layer Chromatography: A Tool for Analytical Chemistry. [Online] Available at: [Link]
-
Imperial College London. (n.d.). Thin Layer Chromatography. [Online] Available at: [Link]
-
Reddit. (2020). Dry vs. Wet Loading in Column Chromatography. [Online] Available at: [Link]
-
Cole-Parmer. (2022). Science of Chromatography. [Online] Available at: [Link]
-
MDPI. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. [Online] Available at: [Link]
-
ResearchGate. (2014). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. [Online] Available at: [Link]
-
MDPI. (2014). TLC–MALDI in Pharmaceutical Analysis. [Online] Available at: [Link]
-
NIH. (2014). Detection Progress of Selected Drugs in TLC. [Online] Available at: [Link]
-
Reddit. (2023). Co-elution during column. [Online] Available at: [Link]
-
Teledyne ISCO. (2023). Overview of Silica Column Sample Loading Techniques. [Online] Available at: [Link]
-
Journal of Chromatography A. (1999). Ion-exclusion chromatography of carboxylic acids on silica gel modified with aluminium. [Online] Available at: [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. [Online] Available at: [Link]
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Application Note: Comprehensive Characterization of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid
<
Abstract
This document provides a detailed guide for the comprehensive analytical characterization of 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid. This compound, a key intermediate in various synthetic pathways, requires robust analytical methods to ensure its identity, purity, and stability. This guide is intended for researchers, scientists, and drug development professionals. We will cover a multi-technique approach encompassing chromatography, spectroscopy, and thermal analysis, explaining the causality behind experimental choices and providing detailed, field-proven protocols. All methodologies are designed to be self-validating, adhering to principles outlined in major pharmacopeias and regulatory guidelines.
Introduction and Physicochemical Overview
This compound is an aromatic keto acid. Its structure, featuring a dimethoxy-substituted phenyl ring, a ketone, and a carboxylic acid, presents a unique combination of functional groups that dictate its chemical behavior and inform the selection of appropriate analytical techniques. Accurate characterization is paramount for its use in research and development, particularly in pharmaceutical applications where purity and structural integrity are critical.
Molecular Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₅ | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| CAS Number | 14617-06-2 | [2] |
| Appearance | Expected to be a solid at room temperature | General Knowledge |
| Melting Point | Data not widely available, requires experimental determination | |
| pKa | Estimated ~4-5 for the carboxylic acid | General Chemical Principles |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO), sparingly soluble in water | General Chemical Principles |
Integrated Analytical Workflow
A comprehensive characterization of this compound relies on the integration of multiple analytical techniques. Each technique provides a unique piece of information, and together they create a complete profile of the molecule's identity, purity, and stability.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Methods for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of this compound and quantifying it in various matrices.[3] A reversed-phase method is most suitable due to the compound's moderate polarity.
Causality Behind Method Choices:
-
Stationary Phase: A C18 column is selected for its hydrophobic properties, which provide good retention for the aromatic ring of the analyte.[4]
-
Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid to achieve a pH of ~2.5-3.0) is crucial.[5] At this pH, the carboxylic acid functional group (pKa ~4-5) is protonated (non-ionized), which prevents peak tailing and ensures good peak shape on a silica-based C18 column. Acetonitrile is chosen as the organic modifier due to its strong elution strength and low UV cutoff.
-
Detection: The dimethoxyphenyl chromophore allows for sensitive detection using a UV detector. A wavelength of approximately 254 nm is a good starting point, but a full UV scan should be performed to determine the wavelength of maximum absorbance (λmax).
Protocol: HPLC Purity Determination
This protocol is a starting point and should be validated according to ICH Q2(R1) guidelines.[6][7]
-
Instrumentation and Columns:
-
HPLC or UPLC system with a UV/PDA detector.
-
Column: C18, 150 x 4.6 mm, 5 µm particle size (or equivalent).
-
-
Reagents and Solutions:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Sample Diluent: 50:50 (v/v) mixture of Mobile Phase A and B.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Adjustable based on concentration. |
| Detection λ | 254 nm (or λmax) | Good sensitivity for the aromatic system. |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 90% B15-17 min: 90% B17-18 min: 90% to 30% B18-25 min: 30% B | A gradient is used to elute potential impurities with different polarities and ensure the column is clean after each run. |
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent to a final concentration of ~0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination.[10] Both ¹H and ¹³C NMR spectra should be acquired.
Expected ¹H NMR Features:
-
Aromatic Protons: Complex splitting patterns in the ~6.4-7.8 ppm region, characteristic of a 1,2,4-trisubstituted benzene ring.
-
Methoxy Protons: Two sharp singlets, each integrating to 3H, typically between 3.8-4.0 ppm.[11]
-
Aliphatic Protons: Two methylene groups (-CH₂-CH₂-) of the butanoic acid chain, likely appearing as triplets between ~2.5-3.2 ppm.
-
Carboxylic Acid Proton: A broad singlet, often downfield (>10 ppm), which may be exchangeable with D₂O.
Expected ¹³C NMR Features:
-
Carbonyl Carbons: Two signals in the downfield region: one for the ketone (~195-205 ppm) and one for the carboxylic acid (~170-180 ppm).[12]
-
Aromatic Carbons: Six signals in the ~100-165 ppm range, with carbons attached to oxygen (C-O) being the most deshielded.
-
Aliphatic Carbons: Two signals for the methylene carbons around 25-35 ppm.
-
Methoxy Carbons: Two signals around 55-60 ppm.
Mass Spectrometry (MS)
MS provides the molecular weight and valuable fragmentation information. Electrospray ionization (ESI) is a suitable technique.
Expected Results (ESI-MS):
-
Negative Mode: A prominent ion at m/z 237.07 [M-H]⁻ corresponding to the deprotonated molecule.
-
Positive Mode: An ion at m/z 239.09 [M+H]⁺ corresponding to the protonated molecule.
-
Fragmentation: Alpha-cleavage adjacent to the ketone is a common fragmentation pathway for aromatic ketones.[13][14] Expect to see a fragment corresponding to the [C₈H₉O₃]⁺ (m/z 165.05) acylium ion.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is excellent for identifying the key functional groups present in the molecule.[15]
Expected Characteristic Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~3300-2500 cm⁻¹.[16] This is a hallmark of a hydrogen-bonded carboxylic acid.
-
C-H Stretch (Aromatic/Aliphatic): Sharp peaks around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).
-
C=O Stretch (Ketone & Carboxylic Acid): Two strong, sharp absorptions. The carboxylic acid C=O typically appears around 1710-1680 cm⁻¹ (if conjugated), and the aryl ketone C=O appears in a similar region, often overlapping.[17][18]
-
C-O Stretch (Ether & Carboxylic Acid): Strong bands in the 1300-1000 cm⁻¹ region.
Thermal Analysis
Thermal analysis provides information on melting point, purity, and thermal stability.[19]
Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
-
Instrumentation: A calibrated DSC and TGA instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
DSC Conditions:
-
Temperature Program: Heat from 25 °C to a temperature above the melting point (e.g., 200 °C) at a rate of 10 °C/min.
-
Atmosphere: Nitrogen, 50 mL/min.
-
Analysis: The onset of the endothermic peak corresponds to the melting point. The sharpness of the peak is an indicator of purity.
-
-
TGA Conditions:
-
Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen, 50 mL/min.
-
Analysis: The TGA curve shows the temperature at which the compound begins to decompose.[20] Any significant weight loss before the decomposition temperature could indicate the presence of residual solvent or volatile impurities.
-
Conclusion
The analytical methods detailed in this guide provide a robust framework for the complete characterization of this compound. By integrating chromatographic, spectroscopic, and thermal techniques, researchers can confidently establish the identity, purity, and stability of this important chemical entity. Adherence to the principles of method validation and system suitability is essential for ensuring data of the highest quality and integrity.
References
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U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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DSDP Analytics. USP <621> Chromatography. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
LCGC International. Are You Sure You Understand USP <621>? [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
University of Calgary. IR: carboxylic acids. [Link]
-
University of Colorado Boulder. Chapter 2 Fragmentation and Interpretation of Spectra. [Link]
-
PubMed. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. [Link]
-
Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
ResearchGate. Structural characterization of carbonyl compounds by IR spectroscopy and chemometrics data analysis. [Link]
-
Quora. What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids? [Link]
-
Sci-Hub. A differential thermal analysis (dta) and thermogravimetric analysis (tga) study of some organic acids. part II. [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
-
ResearchGate. Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds. [Link]
-
PubChem. 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. [Link]
-
National Institutes of Health. Crystallographic and DFT study of novel dimethoxybenzene derivatives. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
The Royal Society of Chemistry. Analysis of intracellular α-keto acids by HPLC with fluorescence detection. [Link]
-
Hypha Discovery. Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives. [Link]
-
MDPI. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. [Link]
-
National Institutes of Health. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. [Link]
-
Chemistry LibreTexts. 2.8: Thermal Analysis. [Link]
-
RSC Publishing. Analysis of intracellular α-keto acids by HPLC with fluorescence detection. [Link]
-
Hypha Discovery. Structure Elucidation by NMR. [Link]
-
Material Science Research India. Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][4][8]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. [Link]
-
PubChem. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. [Link]
-
MDPI. Phase Diagrams and Thermal Properties of Fatty Acid Ternary Eutectic Mixtures for Latent Heat Thermal Energy. [Link]
-
Journal of the American Chemical Society. The Detection of the Keto Acids of Plants. A Procedure Based on their Conversion to Amino Acids. [Link]
-
Slideshare. DSC & TGA Thermal Analysis.pptx. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]
-
National Institutes of Health. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. [Link]
-
ResearchGate. Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl) Propionic Acid and 4‐Isobutylacetophenone in a Gel Formulation. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid
Welcome to the technical support center for the synthesis of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this procedure. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you optimize your reaction yield and purity.
Reaction Overview: The Friedel-Crafts Acylation
The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction. This involves the electrophilic aromatic substitution of 1,3-dimethoxybenzene (resorcinol dimethyl ether) with succinic anhydride, catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃).[1]
The reaction proceeds through the formation of a highly electrophilic acylium ion intermediate from the interaction of succinic anhydride and AlCl₃.[2][3] The electron-rich 1,3-dimethoxybenzene ring then acts as a nucleophile, attacking the acylium ion. A subsequent work-up step hydrolyzes the intermediate complex to yield the final keto-acid product.
Caption: Mechanism of Friedel-Crafts Acylation.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield consistently low? Low yields in this specific Friedel-Crafts acylation are most often traced back to three critical areas: catalyst inactivity, suboptimal reaction conditions, or issues during work-up. The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture and will be rendered inactive by any water present in your reagents, solvent, or glassware.[4] Furthermore, both temperature and reaction time must be carefully controlled to prevent side reactions.
Q2: Why is a stoichiometric excess of AlCl₃ required for this reaction? Unlike many catalytic reactions, a stoichiometric amount (or more) of AlCl₃ is necessary for Friedel-Crafts acylations.[5] This is because the catalyst complexes not only with the succinic anhydride to form the reactive electrophile but also with the carbonyl oxygen of the ketone product.[6] Additionally, the two methoxy groups on the starting material are Lewis basic and will also complex with AlCl₃. Therefore, at least 2.5-3.0 equivalents of the catalyst are typically required to drive the reaction to completion.
Q3: Can I use a different Lewis acid catalyst besides aluminum chloride? Yes, other Lewis acids such as tin(IV) chloride (SnCl₄), ferric chloride (FeCl₃), or polyphosphoric acid (PPA) can be used.[7][8] However, their reactivity and the optimal reaction conditions will differ. PPA, for instance, can sometimes effect acylation without causing the ether cleavage that AlCl₃ can induce at higher temperatures.[8] For initial trials and optimization, anhydrous AlCl₃ remains the most common and potent catalyst for this transformation.
Q4: The reaction mixture turns dark brown or black. Is this normal? A darkening of the reaction mixture is common as the reaction progresses. However, the formation of a thick, black tar often indicates decomposition or polymerization, which is typically caused by excessively high temperatures. The reaction is exothermic, especially during the addition of AlCl₃, and requires careful temperature control (e.g., maintaining 0-5 °C with an ice bath) to prevent runaway reactions and subsequent yield loss.[4]
Troubleshooting Guide
This guide addresses specific experimental issues in a problem-cause-solution format.
Caption: Troubleshooting workflow for low yield diagnosis.
Problem 1: Very Low (<10%) or No Product Formation
| Possible Cause | Scientific Explanation | Suggested Solution |
| Inactive Catalyst | Aluminum chloride is extremely hygroscopic. It reacts exothermically with atmospheric or solvent moisture to form aluminum hydroxide, rendering it catalytically inactive for the Friedel-Crafts reaction.[4][5] | Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use a high-purity, anhydrous grade of AlCl₃ from a freshly opened container. Solvents like dichloromethane must be rigorously dried, for example, by distillation from calcium hydride.[5] |
| Insufficient Catalyst | As previously mentioned, AlCl₃ complexes with the Lewis basic sites in the starting material (two methoxy groups) and the product (carbonyl group). If a sub-stoichiometric amount is used, there may not be enough free catalyst to activate the succinic anhydride.[6] | Increase the molar equivalents of AlCl₃ to at least 2.5 relative to 1,3-dimethoxybenzene. A common practice is to use up to 3.0 equivalents to ensure the reaction proceeds to completion.[5] |
Problem 2: Reaction Stalls, Significant Starting Material Recovered
| Possible Cause | Scientific Explanation | Suggested Solution |
| Sub-optimal Temperature | While initial cooling is necessary to control the exotherm, the reaction may lack sufficient activation energy to proceed at very low temperatures. | After the initial controlled addition of reagents at 0-5 °C, allow the reaction to slowly warm to room temperature and stir for an extended period (12-16 hours).[9] Monitor progress by TLC to confirm the consumption of the starting material. |
| Incomplete Quenching/Work-up | The product exists as a stable complex with aluminum chloride. This complex must be hydrolyzed to liberate the final product. If the quench is incomplete, the product will remain in the aqueous layer or as an insoluble solid. | The reaction mixture should be poured carefully onto a mixture of crushed ice and concentrated hydrochloric acid.[9][10] The acid is crucial for breaking up the aluminum complexes. Stir vigorously until all solids dissolve before proceeding to extraction. |
Problem 3: Formation of Dark Tarry Byproducts and Difficult Purification
| Possible Cause | Scientific Explanation | Suggested Solution |
| Reaction Temperature Too High | High local temperatures can cause polymerization of the reactants or side reactions. The highly activated 1,3-dimethoxybenzene ring is susceptible to uncontrolled reactions under harsh conditions.[4] | Maintain strict temperature control throughout the addition of reagents. Add the 1,3-dimethoxybenzene solution dropwise to the AlCl₃/succinic anhydride suspension to dissipate heat effectively.[9] |
| Ether Cleavage | Aluminum chloride is known to cleave aryl methyl ethers, particularly at elevated temperatures. This side reaction leads to phenolic impurities that are difficult to remove and can contribute to discoloration.[8] | Avoid heating the reaction mixture. If ether cleavage is confirmed (e.g., by NMR analysis), consider using a milder Lewis acid or a solvent with a lower boiling point to maintain lower reaction temperatures. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a robust starting point for laboratory-scale synthesis.
Table 1: Reagent Stoichiometry and Properties
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |
| 1,3-Dimethoxybenzene | 138.17 | 1.0 | 1.38 g (10 mmol) |
| Succinic Anhydride | 100.07 | 1.1 | 1.10 g (11 mmol) |
| Aluminum Chloride (anhydrous) | 133.34 | 2.5 | 3.33 g (25 mmol) |
| Dichloromethane (anhydrous) | - | - | ~50 mL |
Procedure:
-
Setup: Equip an oven-dried 100 mL three-necked flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (2.5 eq) and anhydrous dichloromethane (30 mL). Cool the suspension to 0 °C in an ice-water bath.
-
Reagent Addition: Add succinic anhydride (1.1 eq) to the stirred suspension portion-wise. In the dropping funnel, prepare a solution of 1,3-dimethoxybenzene (1.0 eq) in anhydrous dichloromethane (20 mL).
-
Reaction: Add the 1,3-dimethoxybenzene solution dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate/hexanes eluent).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated HCl (15 mL). Stir the mixture until the solid aluminum salts dissolve.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying the crude product.[11]
-
Solvent Selection: A mixture of ethanol and water is often effective. The crude product should be highly soluble in hot ethanol and poorly soluble in water.
-
Dissolution: Dissolve the crude solid in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Crystallization: While the solution is still hot, add water dropwise until a slight turbidity persists. If too much water is added, add a small amount of hot ethanol to redissolve the solid.
-
Cooling: Loosely cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water solution.
-
Drying: Dry the purified crystals under vacuum to obtain this compound as a white to off-white solid.
References
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis and Purification of Pdpob. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: 4-(2,4-Difluorophenyl)
- BenchChem. (2025). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. BenchChem Technical Support.
- Google Patents. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]
- BenchChem. (2025).
-
CORE. (1972). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Canadian Journal of Chemistry. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
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Technical Support Center: Troubleshooting Side Reactions in the Friedel-Crafts Acylation of 1,3-Dimethoxybenzene
Welcome to the technical support guide for the Friedel-Crafts acylation of 1,3-dimethoxybenzene. This document provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help researchers, scientists, and drug development professionals navigate the complexities of this important carbon-carbon bond-forming reaction. Given the highly activated nature of the 1,3-dimethoxybenzene substrate, precise control is paramount to prevent unwanted side reactions. This guide is structured to address common issues in a direct, question-and-answer format, moving from frequently asked questions to deep dives into specific mechanistic failures.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries encountered during the acylation of 1,3-dimethoxybenzene.
Q1: Why is a stoichiometric amount (or more) of the Lewis acid catalyst required for this reaction?
Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a 1:1 molar ratio of the Lewis acid (e.g., AlCl₃) to the acylating agent. This is because the ketone product formed is a moderate Lewis base and forms a stable, deactivated complex with the Lewis acid.[1][2] This complexation prevents the Lewis acid from activating further acylating agent molecules. Therefore, a stoichiometric quantity is necessary to drive the reaction to completion. The complex is then hydrolyzed during the aqueous workup to release the final ketone product.[1]
Q2: My reaction produced a complex mixture of products, with spots all over my TLC plate. What are the likely culprits?
The high reactivity of the 1,3-dimethoxybenzene ring, driven by two powerful electron-donating methoxy groups, makes it susceptible to several side reactions.[3] The most common byproducts are:
-
Diacylated product: A second acyl group adds to the ring.
-
Dealkylated (demethylated) products: The Lewis acid cleaves one or both of the methyl ethers, leading to hydroxy- or dihydroxy-acetophenone derivatives.[4]
-
Isomeric products: While acylation is strongly directed to the 4-position, minor amounts of other isomers may form under certain conditions.
Q3: The reaction worked, but my yield is very low. What are the most probable causes?
Low yields can often be traced back to two key areas: catalyst deactivation and suboptimal reaction conditions.
-
Catalyst Deactivation: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[5] Any water present in the reagents or glassware will hydrolyze the catalyst, rendering it inactive. Strict anhydrous conditions are essential.
-
Reaction Temperature: Excessively high temperatures can lead to product decomposition or deacylation, where the added acyl group is cleaved from the ring.[5] Conversely, a temperature that is too low may result in an incomplete reaction.
Q4: My reaction mixture turned very dark, almost black, upon adding the reagents. Is this normal?
While some color change is expected, an immediate shift to a dark, tar-like consistency often indicates charring or polymerization. This can be caused by:
-
Localized Hotspots: The initial reaction between the Lewis acid and the acylating agent is highly exothermic.[6] If the addition is too fast or cooling is insufficient, the resulting temperature spike can decompose the highly activated substrate.
-
Excessively Strong Conditions: Using an overly aggressive Lewis acid or high temperatures can promote unwanted polymerization pathways.
Section 2: In-Depth Troubleshooting Guide
This section explores the mechanisms and solutions for the most critical side reactions in detail.
Issue 1: Polyacylation—The Double-Edged Sword of an Activated Ring
Polyacylation is a frequent challenge when working with substrates as electron-rich as 1,3-dimethoxybenzene. While the first acyl group is electron-withdrawing and deactivates the ring to further substitution, this deactivation is often insufficient to prevent a second acylation on such a highly activated starting material.[5][7]
Causality and Mechanism: The two methoxy groups strongly activate the ring, primarily at the C4 (para to one, ortho to the other) and C2 (ortho to both) positions. After the first acylation at C4, the ring remains activated enough for a potential second electrophilic attack, typically at the C6 position.
Caption: Logical flow of primary acylation and the subsequent diacylation side reaction.
Troubleshooting Polyacylation
| Strategy | Rationale | Recommended Action |
| Control Stoichiometry | Limiting the amount of the electrophile is the most direct way to prevent a second reaction. | Use the acylating agent as the limiting reagent. A slight excess of 1,3-dimethoxybenzene can be employed to favor mono-acylation. |
| Lower Reaction Temperature | Reduces the overall reaction rate, giving the mono-acylated product less opportunity to react further. | Maintain the reaction temperature at 0-5 °C, especially during the addition of reagents.[5] |
| Reverse Order of Addition | Adding the substrate to the pre-formed acylium ion complex can keep the concentration of the activated aromatic low. | Slowly add the 1,3-dimethoxybenzene solution to the mixture of the Lewis acid and acylating agent at low temperature.[6] |
Issue 2: Dealkylation—Protecting the Methoxy Groups
A significant and often overlooked side reaction is the cleavage of the aryl-methyl ether bonds by the Lewis acid. Strong Lewis acids like AlCl₃ can act as dealkylating agents, particularly at elevated temperatures, leading to the formation of phenolic byproducts.
Causality and Mechanism: The Lewis acid coordinates to the oxygen atom of a methoxy group. This weakens the C-O bond, making the methyl group susceptible to cleavage, often via nucleophilic attack by the counter-ion (e.g., Cl⁻ from AlCl₄⁻).
Caption: Mechanism of Lewis acid-mediated dealkylation (ether cleavage).
Troubleshooting Dealkylation
| Strategy | Rationale | Recommended Action |
| Use a Milder Catalyst | Milder Lewis or Brønsted acids are less prone to cleaving stable ether bonds. | Replace AlCl₃ with polyphosphoric acid (PPA), which is known to effect acylation without causing ether cleavage.[4] Alternatively, consider using FeCl₃ or ZnCl₂.[8] |
| Strict Temperature Control | Dealkylation is often highly temperature-dependent. | Maintain the reaction temperature below room temperature. For sensitive substrates, prolonged reaction at 0 °C is advisable. |
| Minimize Reaction Time | Reducing the exposure time of the product to the strong Lewis acid can limit the extent of side reactions. | Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup immediately. |
Section 3: Validated Experimental Protocols
Adherence to a validated protocol is critical for reproducibility. The following protocols provide step-by-step guidance for standard acylation and for a procedure designed to minimize side reactions.
Protocol A: Standard Friedel-Crafts Acylation using Aluminum Chloride
This protocol is a standard method but requires careful control to minimize side products.
-
Glassware Preparation: Ensure all glassware (a three-neck round-bottom flask, addition funnel, and condenser) is oven-dried and assembled under a dry nitrogen or argon atmosphere to maintain anhydrous conditions.
-
Reagent Setup: Suspend anhydrous aluminum chloride (1.1 equivalents) in a dry solvent like dichloromethane (DCM) in the reaction flask. Cool the mixture to 0 °C in an ice/water bath.[6]
-
Electrophile Generation: Add acetyl chloride (1.0 equivalent) dropwise to the AlCl₃ suspension over 10-15 minutes, ensuring the temperature does not rise above 5 °C.[6] Stir for an additional 20 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Acylation: Dissolve 1,3-dimethoxybenzene (1.0 equivalent) in dry DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate mobile phase).
-
Workup: Once the reaction is complete, pour the mixture slowly and carefully onto a stirred mixture of crushed ice and concentrated HCl.[6] This will hydrolyze the aluminum complexes.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol B: Acylation using Polyphosphoric Acid (PPA) to Prevent Ether Cleavage
This protocol is ideal when dealkylation is a primary concern.[4]
-
Reagent Setup: In a round-bottom flask, heat polyphosphoric acid (PPA) to ~40 °C with vigorous stirring.
-
Reaction: In a single portion, add a pre-mixed solution of 1,3-dimethoxybenzene (1.0 equivalent) and the acylating agent (e.g., 3-ethoxypropionic acid, 1.0 equivalent).[4]
-
Short Reaction Time: Stir the mixture vigorously for only 3-5 minutes at 40 °C. The reaction is often rapid in PPA.[4]
-
Workup: Decompose the viscous reaction mixture by pouring it into a beaker of ice-cold water with stirring.
-
Extraction & Purification: Extract the resulting mixture with a suitable solvent like benzene or ethyl acetate. Wash the organic extract successively with water, saturated sodium bicarbonate solution, and water. Dry the organic layer, remove the solvent, and purify the residue via chromatography.
Section 4: Troubleshooting Workflow
When an experiment yields an unexpected result, a logical workflow can help diagnose the issue.
Caption: A decision-making workflow for troubleshooting common acylation issues.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
CORE. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Retrieved from [Link]
-
ACS Publications. (n.d.). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Retrieved from [Link]
-
Chegg. (2017). Solved: The compound 1,3-dimethoxybenzene was treated with... Retrieved from [Link]
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
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- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purifying 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic Acid
Introduction
Welcome to the technical support guide for 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals. The primary synthesis of this keto-acid is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride, a robust but often imperfect reaction that necessitates rigorous purification.[1][2] Achieving high purity is critical for subsequent synthetic steps and ensuring the integrity of biological assays. This guide is designed to help you navigate the common challenges encountered during the purification of this valuable synthetic intermediate.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the purification workflow.
Question 1: My crude product has precipitated as a sticky oil or refuses to crystallize upon cooling. What's going wrong and how can I fix it?
Answer: This is a very common issue, often referred to as "oiling out," and it typically points to one of two root causes: high impurity levels or an inappropriate recrystallization solvent.
-
Causality—Impurity Effects: The presence of unreacted starting materials or side products can act as a eutectic mixture, depressing the melting point of your desired compound and preventing the formation of a stable crystal lattice. The primary culprits are often residual 1,3-dimethoxybenzene or succinic acid.
-
Causality—Solvent Choice: The chosen solvent may be too nonpolar for this keto-acid, or conversely, the compound might be excessively soluble even at low temperatures.[3]
Solutions:
-
Induce Crystallization: If the solution is supersaturated, try scratching the inside wall of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can serve as nucleation sites for crystal growth. Adding a "seed crystal" from a previous successful batch can also initiate crystallization.[3]
-
Solvent/Anti-Solvent Method: If direct crystallization fails, dissolve the oil in a minimum amount of a good (more polar) solvent in which it is highly soluble (e.g., ethanol, acetone). Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., water, hexanes) dropwise until the solution becomes persistently cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[3][4]
-
Re-evaluate Your Solvent System: The initial solvent choice may be suboptimal. It is best practice to perform small-scale solubility tests before committing to a bulk recrystallization. A detailed protocol for this is provided below.
-
Pre-Purification Wash: If you suspect a high concentration of succinic acid (from hydrolyzed succinic anhydride), perform an aqueous basic wash before attempting recrystallization, as detailed in Protocol 1.
Question 2: My final yield after recrystallization is disappointingly low. What steps can I take to improve recovery?
Answer: Low yield is typically a consequence of using an excessive volume of recrystallization solvent or suboptimal cooling conditions.
-
Causality—Excess Solvent: The goal of recrystallization is to create a saturated solution at high temperature.[5] Using too much solvent means the solution never reaches saturation, and a significant portion of your product will remain dissolved in the mother liquor even after cooling.
-
Causality—Rapid Cooling: Cooling the solution too quickly can cause the product to precipitate as very fine, potentially impure crystals, which can be difficult to collect efficiently during filtration.
Solutions:
-
Minimize Solvent Volume: When dissolving your crude product, add the hot solvent in small portions, allowing the mixture to return to a boil between additions. Stop adding solvent as soon as all the solid has just dissolved.
-
Optimize Cooling: Allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary. Only after it has reached ambient temperature should you place it in an ice bath to maximize the recovery of crystalline product.[3]
-
Recover from Mother Liquor: Do not discard the filtrate (mother liquor) immediately. You can often recover a second crop of crystals by reducing the volume of the filtrate by 25-50% via rotary evaporation and repeating the cooling process. Note that this second crop may be of lower purity than the first.
Question 3: My purified product has a broad or low melting point. What are the likely impurities and what is the best strategy to remove them?
Answer: A broad or depressed melting point is a classic indicator of impurities. For this specific compound, the impurities are directly related to the starting materials and side reactions of the Friedel-Crafts acylation.
| Impurity | Chemical Nature | Removal Strategy |
| Succinic Acid | Highly polar, acidic | Acid-Base Extraction: The most effective method. Succinic acid is a di-carboxylic acid and can be removed with a weak base wash. See Protocol 1 . |
| 1,3-Dimethoxybenzene | Neutral, nonpolar | Recrystallization: Often sufficient. Column Chromatography: More definitive. Elutes early with nonpolar solvents. |
| Regioisomers | Structurally similar keto-acids | Column Chromatography: This is the most reliable method for separating isomers with different polarity. See Protocol 3 . |
| Di-acylated Products | More polar than the desired product | Column Chromatography: Will elute later than the mono-acylated product. |
The most critical impurity to address is often unreacted succinic anhydride that hydrolyzes to succinic acid during the aqueous workup.[6][7] Because your target compound is also a carboxylic acid, a carefully controlled acid-base extraction is paramount.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound? The reported melting point for the isomeric compound 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid is around 100-104°C.[8] While a specific value for the 2,4-isomer is not consistently reported in readily available literature, a sharp melting point within a 1-2°C range is a strong indicator of high purity. Significant deviation below this range suggests the presence of impurities.
Q2: How can I identify the common impurities from the Friedel-Crafts reaction? The primary synthesis involves the electrophilic aromatic substitution of 1,3-dimethoxybenzene.[2][9] Potential impurities include:
-
Unreacted Starting Materials: 1,3-dimethoxybenzene and succinic acid (from hydrolysis of succinic anhydride).
-
Polysubstituted Byproducts: The highly activated dimethoxybenzene ring can sometimes react with a second acylium ion, leading to di-acylated products.
-
Regioisomers: While the 2- and 4-positions are strongly activating, a small amount of acylation at other positions on the ring can occur.[10]
Q3: What are the best starting conditions for purifying this compound by column chromatography? For structurally similar aromatic keto-acids, silica gel is the standard stationary phase.[3]
-
Stationary Phase: Silica Gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient solvent system is recommended. Start with a nonpolar mixture like 20% ethyl acetate in hexanes. Gradually increase the polarity to 50-70% ethyl acetate in hexanes.
-
Pro-Tip: Carboxylic acids can sometimes "streak" on a silica gel column. Adding 0.5-1% acetic acid to your mobile phase can suppress the ionization of the carboxyl group, leading to sharper bands and better separation.
Q4: How do I monitor the progress and purity of the purification? Thin Layer Chromatography (TLC) is an indispensable tool.[11] Use the same solvent system you plan to use for column chromatography. The desired product should have an Rf value of approximately 0.3-0.4 for optimal separation. Impurities will appear as separate spots. For final purity assessment, ¹H NMR and ¹³C NMR spectroscopy are definitive for structural confirmation, while HPLC can provide quantitative purity data.[12][13]
Experimental Protocols & Workflows
Troubleshooting Logic Workflow
This diagram outlines a decision-making process for troubleshooting common purification issues.
Caption: Troubleshooting workflow for purification issues.
Protocol 1: Acid-Base Extraction for Succinic Acid Removal
This protocol is designed to selectively remove the highly polar succinic acid impurity from your less acidic product in an organic solvent.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Bicarbonate Wash: Transfer the organic solution to a separatory funnel and wash it two to three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6][7]
-
Causality: Sodium bicarbonate is a weak base. It is strong enough to deprotonate the more acidic succinic acid (pKa1 ~4.2, pKa2 ~5.6), forming the water-soluble disodium succinate salt. Your target product, a monocarboxylic acid, is less acidic and will remain preferentially in the organic layer.
-
Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently to release pressure.
-
-
Separation: Collect the aqueous layers and combine them. Keep the organic layer.
-
Re-acidification & Product Precipitation: Cool the combined aqueous layers in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2 (test with pH paper). Your desired product, this compound, which was partially extracted as its sodium salt, will now precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly. The original organic layer can be dried and concentrated to recover any remaining neutral impurities or un-extracted product.
Protocol 2: Systematic Recrystallization Solvent Selection
-
Preparation: Place ~20-30 mg of your crude, dry product into several small test tubes.
-
Solvent Testing: To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature.[14][15]
-
Observation:
-
If the solid dissolves immediately at room temperature, the solvent is too good; discard it.
-
If the solid does not dissolve at all, it is a poor solvent. Keep it in mind as a potential "anti-solvent."
-
-
Heating: To the tubes where the solid was insoluble at room temperature, gently heat the mixture in a water bath. Add more solvent dropwise until the solid just dissolves.
-
Cooling: Remove the tubes from the heat and let them cool to room temperature, then place them in an ice bath.
-
Selection: The ideal solvent is one in which the compound was poorly soluble at room temperature but fully soluble when hot, and which produces a large quantity of crystals upon cooling.[3][5]
Protocol 3: Flash Column Chromatography
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool. Fill the column with your chosen starting eluent (e.g., 10% Ethyl Acetate/Hexane). Prepare a slurry of silica gel in the same eluent and pour it into the column, allowing it to settle into a uniform bed without air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or a slightly more polar solvent (like DCM). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully layer the resulting dry powder onto the top of the packed column.
-
Elution: Gently add the eluent to the top of the column. Using gentle air pressure, push the solvent through the column, collecting fractions in test tubes.[16][17]
-
Gradient Increase: As the separation progresses, gradually increase the polarity of the eluent (e.g., move from 10% to 20% to 50% ethyl acetate) to elute more polar compounds.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
References
-
Gannett, P. (2017, May 13). When using succinic anhydride in a reaction, the unreacted anhydride turns to succinic acid. Is there a way to remove the acid from the product? Quora. [Link]
-
De Riel, S. (2022, December 2). What is the process of removing the acid from succinic anhydride? Quora. [Link]
-
Fieser, L. F., & Martin, E. L. Succinic anhydride. Organic Syntheses. [Link]
-
IPL.org. Friedel Crafts Acylation Lab Report. [Link]
- Google Patents. (n.d.). Separation of adipic acid, glutaric acid and succinic acid from mother liquors obtained in the manufacture of adipic acid.
-
MDPI. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]
-
Starkey, L. S. (2020, March 30). Friedel-Crafts Acylation of Ferrocene - an Inquisitive Lab Demonstration. YouTube. [Link]
-
Chemistry Steps. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Majumdar, D. C., & Islam, A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(73), 41967-42010. [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
Parra, T. (2020, May 13). Friedel-Crafts Acetylation. YouTube. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0264093). [Link]
-
Unknown. VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]
-
Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
CORE. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. [Link]
-
PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
Chemistry Wallah. (2023, October 28). 29 | Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE. YouTube. [Link]
-
Cindro, N., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1373–1381. [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]
-
PubChem. (n.d.). 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. [Link]
-
ChemBK. (2024, April 9). 4-(4-methylphenyl)-4-oxobutanoic acid. [Link]
-
Reddit. (2024, December 21). Question on purifying aryl Sulfonic acids. r/Chempros. [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
Mehmood, A., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biochemical Sciences, 23(1), 258-267. [Link]
Sources
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- 17. youtube.com [youtube.com]
Overcoming challenges in the synthesis of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenges associated with this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles that govern success, enabling you to troubleshoot effectively and optimize your outcomes.
The primary synthetic route to this valuable keto acid is the Friedel-Crafts acylation of 1,3-dimethoxybenzene (resorcinol dimethyl ether) with succinic anhydride, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃). While straightforward in principle, this reaction is sensitive to several parameters that can lead to challenges in yield, purity, and reproducibility.
Core Reaction Workflow
The synthesis proceeds via a classic electrophilic aromatic substitution mechanism. Understanding this process is critical for diagnosing issues that may arise during the experiment.
Caption: Overall workflow for the Friedel-Crafts acylation synthesis.
Troubleshooting Guide: Common Challenges & Solutions
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.
Category 1: Reaction Initiation & Yield Issues
Question 1: My reaction has a very low yield, or it failed to proceed entirely. What are the likely causes?
Answer: This is a frequent issue often traced back to the integrity of the reagents and the reaction environment.
-
Moisture Contamination: Anhydrous aluminum chloride is extremely hygroscopic. Any moisture present will hydrolyze the AlCl₃, rendering it inactive. This is the most common cause of failure. Ensure all glassware is oven-dried, and reagents (especially the solvent and AlCl₃) are strictly anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Inactive Aluminum Chloride: The quality of AlCl₃ is paramount. Use a freshly opened bottle of high-purity, anhydrous AlCl₃. Old or improperly stored catalyst may have a gray or yellowish coating of hydrated aluminum oxides and will have poor activity.
-
Insufficient Catalyst: The product, a ketone, is a Lewis base that forms a stable complex with AlCl₃.[1] This complexation sequesters the catalyst. Therefore, a stoichiometric amount (or even a slight excess) of AlCl₃ is required, not a catalytic amount. A molar ratio of at least 2.2 equivalents of AlCl₃ relative to 1,3-dimethoxybenzene is recommended to drive the reaction to completion.
-
Reaction Temperature: The initial complex formation between AlCl₃ and succinic anhydride is exothermic. This step should be performed at a low temperature (0 °C) to control the reaction rate.[2] However, the subsequent acylation step may require warming to room temperature or even gentle heating to proceed at a reasonable rate.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.
Question 2: The reaction mixture turned into a dark, intractable tar. What went wrong?
Answer: The formation of tar or char is indicative of decomposition, often caused by excessive heat or localized "hot spots."
-
Poor Temperature Control: The Friedel-Crafts acylation is exothermic. If the reagents are mixed too quickly or without adequate cooling, the temperature can rise uncontrollably, leading to polymerization and decomposition of the highly activated 1,3-dimethoxybenzene ring. Add reagents slowly and maintain cooling with an ice bath, especially during the initial stages.
-
Inadequate Stirring: If stirring is inefficient, localized concentrations of reagents and heat can build up, causing charring. Use a properly sized stir bar or overhead mechanical stirrer to ensure the mixture is homogenous.
Category 2: Purity & Side Product Formation
Question 3: My final product is contaminated with an isomer. Why did this happen and how can I fix it?
Answer: This is a classic challenge related to the principles of electrophilic aromatic substitution. The two methoxy groups on the aromatic ring are strongly activating and ortho, para-directing.
-
Mechanism of Isomer Formation: The primary site of acylation on 1,3-dimethoxybenzene is the C4 position, which is para to one methoxy group and ortho to the other, and is the most sterically accessible and electronically enriched position. However, acylation can also occur at the C2 position (ortho to both methoxy groups) or the C6 position, leading to the formation of 4-(2,6-dimethoxyphenyl)-4-oxobutanoic acid. The formation of the desired 2,4-isomer is favored, but the reaction conditions can influence the selectivity.
-
Removal of Isomers: Fortunately, regioisomers often have different solubilities. The undesired isomers can typically be removed through careful recrystallization.[3] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.[2][4] Test various solvent systems on a small scale to find the optimal conditions for selectively crystallizing the desired this compound. If recrystallization is insufficient, column chromatography on silica gel is a reliable alternative.[4]
Caption: Purification workflow for removing isomeric impurities.
Category 3: Work-up and Purification
Question 4: The work-up procedure is violent, or an emulsion has formed during extraction. How can I improve this step?
Answer: The work-up involves quenching the large excess of AlCl₃, which is a highly energetic process.
-
Safe Quenching: The reaction mixture should be poured slowly and in a controlled manner onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[2] Never add water or ice directly to the reaction flask, as this can cause a violent, uncontrolled exotherm. The HCl is necessary to keep the aluminum salts protonated and soluble in the aqueous phase as [Al(H₂O)₆]³⁺.
-
Breaking Emulsions: Emulsions can form during the extraction phase due to the presence of aluminum salts. To break them, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period. In persistent cases, filtering the entire mixture through a pad of Celite can help break up the emulsion.
Question 5: My product "oils out" instead of crystallizing during recrystallization. What should I do?
Answer: "Oiling out" occurs when the product's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.
-
Optimize Solvent Choice: The product is likely too soluble in the chosen solvent. Select a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[4]
-
Induce Crystallization: If the solution is supersaturated, you can induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Adding a "seed crystal" from a previous successful batch is also highly effective.[4]
-
Use an Anti-Solvent: An alternative is to use an anti-solvent system. Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate). Then, slowly add a poor solvent (an "anti-solvent" like hexane) dropwise until the solution becomes persistently cloudy. Gently heat the mixture until it becomes clear again, then allow it to cool slowly.[4]
Detailed Experimental Protocol
This protocol is a representative method. Researchers should adapt it based on their specific equipment and safety procedures.
Reagents & Equipment:
-
1,3-Dimethoxybenzene (≥99%)
-
Succinic Anhydride (≥99%)
-
Anhydrous Aluminum Chloride (≥99.9%)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath, condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Stoichiometry Table:
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |
| 1,3-Dimethoxybenzene | 138.17 | 1.0 | X g |
| Succinic Anhydride | 100.07 | 1.1 | Y g |
| Aluminum Chloride | 133.34 | 2.5 | Z g |
Note: Calculate Y and Z based on the starting amount X.
Procedure:
-
Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (2.5 eq.) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Add succinic anhydride (1.1 eq.) portion-wise to the stirred suspension. After 15 minutes, add a solution of 1,3-dimethoxybenzene (1.0 eq.) in anhydrous DCM dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5-10 °C.[2]
-
Reaction: After the addition is complete, allow the mixture to warm slowly to room temperature and stir for 12-18 hours. Monitor the reaction's progress using TLC (a typical eluent would be 50:50 ethyl acetate:hexane with a drop of acetic acid).
-
Quenching: Prepare a separate large beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.
-
Product Isolation: Combine the organic layers. Extract the combined organic layers with a saturated sodium bicarbonate solution. This will convert the carboxylic acid product into its water-soluble sodium salt, separating it from neutral byproducts.
-
Acidification: Cool the aqueous bicarbonate layer in an ice bath and slowly acidify it with concentrated HCl until no more precipitate forms (pH ~1-2).
-
Filtration & Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water. Dry the product under vacuum to a constant weight.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Frequently Asked Questions (FAQs)
Q1: Can I use a different Lewis acid, like FeCl₃ or ZnCl₂? A1: While other Lewis acids can catalyze Friedel-Crafts reactions, aluminum chloride is generally the most effective for this specific acylation due to its high activity.[5] Weaker Lewis acids may result in significantly lower yields or require harsher conditions (higher temperatures), which could lead to more side products.
Q2: Why is a chlorinated solvent like DCM or DCE typically used? A2: Solvents like dichloromethane or 1,2-dichloroethane are ideal because they are aprotic, inert to the strong Lewis acid, and effectively solvate the reactants and intermediates.[2] Nitrobenzene is also a classic solvent for this reaction but is more toxic and difficult to remove.[6]
Q3: Is an inert atmosphere absolutely necessary? A3: Yes. Due to the extremely hygroscopic nature of aluminum chloride, performing the reaction under an inert atmosphere of nitrogen or argon is critical to prevent deactivation of the catalyst and ensure reproducibility.
Q4: My subsequent step is a Clemmensen or Wolff-Kishner reduction. Do I need to purify the keto acid first? A4: Yes, it is highly recommended. Impurities from the Friedel-Crafts reaction can interfere with the reduction step. For instance, the Clemmensen reduction (using Zn(Hg) and HCl) is sensitive to steric hindrance and other functional groups, and achieving a clean reduction is much more likely with a pure starting material.[7][8]
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis and Purification of Pdpob.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Haworth, R. D. (1932). The Haworth Synthesis. Journal of the Chemical Society, 1125.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- BenchChem. (n.d.). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis.
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Purification.
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
-
CORE. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Retrieved from [Link]
-
StudySmarter. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]
-
YouTube. (2023). 29 | Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Production of 4-(4-Methylphenyl)-4-oxobutanoic acid.
-
Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. biosynth.com [biosynth.com]
- 7. Clemmensen Reduction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Preventing byproduct formation in 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid synthesis
Welcome to the technical support center for the synthesis of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and prevent byproduct formation in this important synthetic transformation. Our goal is to provide you with the expertise and practical insights needed to achieve a high yield and purity of your target compound.
Introduction: The Chemistry at Play
The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). The electron-donating methoxy groups on the aromatic ring activate it towards acylation, primarily directing the incoming acyl group to the C-4 position, which is para to one methoxy group and ortho to the other.
While this reaction is robust, the high reactivity of the starting material can lead to several byproducts, complicating purification and reducing the overall yield. This guide will provide a systematic approach to troubleshooting and preventing the formation of these impurities.
Visualizing the Reaction Pathway
Dealing with regioisomer formation in the synthesis of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid
Welcome to the technical support center for the synthesis of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the formation of regioisomers. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance the regioselectivity and overall yield of your reaction.
Troubleshooting Guide: Navigating Regioisomer Formation
The Friedel-Crafts acylation of 1,3-dimethoxybenzene (resorcinol dimethyl ether) with succinic anhydride is a primary method for synthesizing this compound. However, the high reactivity of the aromatic ring, which is activated by two methoxy groups, often leads to the formation of a significant regioisomeric byproduct, 4-(2,6-Dimethoxyphenyl)-4-oxobutanoic acid. This guide provides solutions to common issues encountered during this synthesis.
Q1: My reaction is producing a mixture of 4-(2,4-dimethoxyphenyl)- and 4-(2,6-dimethoxyphenyl)-4-oxobutanoic acid. How can I improve the selectivity for the desired 4-isomer?
A1: Achieving high regioselectivity is the most significant challenge in this synthesis. The formation of the 2,4-substituted (para to one methoxy group and ortho to the other) versus the 2,6-substituted (ortho to both methoxy groups) product is highly dependent on steric and electronic factors, which can be manipulated by adjusting the reaction conditions.
-
Steric Hindrance: The ortho positions (C2 and C6) are more sterically hindered than the para position (C4). By choosing a bulkier solvent or Lewis acid, you can disfavor acylation at the ortho positions.
-
Lewis Acid Choice: The strength of the Lewis acid catalyst plays a crucial role.[1][2] Milder Lewis acids are often more selective. While aluminum chloride (AlCl₃) is a common choice, it is a strong Lewis acid and can lead to poor selectivity. Consider using milder alternatives like zinc chloride (ZnCl₂) or ferric chloride (FeCl₃).[3] A deep eutectic solvent composed of choline chloride and zinc chloride has also been reported as an effective and reusable catalyst system for regioselective Friedel-Crafts acylations.[4]
-
Solvent System: The choice of solvent can significantly influence the reaction's outcome. Non-polar, sterically demanding solvents can enhance para-selectivity. Dichlorobenzenes have been used as effective solvents in similar reactions.[5] Conversely, highly polar solvents might favor the formation of the more thermodynamically stable isomer, which may not be the desired product.
-
Temperature Control: Lowering the reaction temperature can increase the kinetic control of the reaction, favoring the formation of the sterically less hindered para-isomer. Running the reaction at 0°C or even lower may improve selectivity.
Q2: The overall yield of my desired product is low, even after accounting for the regioisomer. What are the likely causes and how can I improve it?
A2: Low yields in Friedel-Crafts acylation can stem from several factors beyond regioselectivity.[1]
-
Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture.[1][2] Ensure all glassware is oven-dried and cooled under an inert atmosphere, and that all reagents and solvents are anhydrous. The ketone product can also form a stable complex with the Lewis acid, effectively sequestering it.[6] For this reason, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the catalyst.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after an extended period, a slight increase in temperature or the addition of more catalyst might be necessary.
-
Substrate Purity: Ensure the purity of your 1,3-dimethoxybenzene and succinic anhydride. Impurities can interfere with the reaction.
-
Work-up and Purification Losses: The product is a carboxylic acid, which may have some water solubility, especially in its salt form. During the aqueous work-up, ensure the pH is sufficiently acidic to fully protonate the carboxylic acid, minimizing its loss to the aqueous phase. For purification, recrystallization is a common method.[7][8] However, finding an optimal solvent system that effectively separates the two regioisomers can be challenging and may lead to yield loss.
Q3: I am having difficulty separating the 2,4- and 2,6-regioisomers. What purification strategies are most effective?
A3: The structural similarity of the regioisomers makes their separation challenging.
-
Recrystallization: This is the most common method for purification. The key is to find a solvent or solvent mixture in which the two isomers have different solubilities. This often requires screening various solvents. A mixture of polar and non-polar solvents, such as ethanol/water or ethyl acetate/hexanes, may provide the necessary solubility differential.
-
Column Chromatography: If recrystallization proves ineffective, column chromatography on silica gel can be employed.[7] A gradient elution with a solvent system like ethyl acetate in hexanes or methanol in dichloromethane can effectively separate the isomers. However, this method is less practical for large-scale syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Friedel-Crafts acylation in this synthesis, and why does regioisomerism occur?
A1: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[6][9] The mechanism involves the following steps:
-
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the succinic anhydride, leading to the formation of a highly electrophilic acylium ion.[3][10] This ion is resonance-stabilized.[11]
-
Electrophilic Attack: The electron-rich 1,3-dimethoxybenzene ring acts as a nucleophile and attacks the acylium ion. The two methoxy groups are ortho, para-directing and strongly activating.[12][13] This means the attack can occur at the C2, C4, or C6 positions, which are all activated.
-
Deprotonation: A base (like AlCl₄⁻) removes a proton from the carbon that was attacked, restoring the aromaticity of the ring and yielding the final product.[14]
Regioisomerism arises because the electrophilic attack can occur at multiple activated positions on the aromatic ring. The methoxy groups at C1 and C3 direct the incoming electrophile to the ortho and para positions. The C4 position is para to the C1-methoxy group and ortho to the C3-methoxy group. The C2 and C6 positions are ortho to both methoxy groups. The electronic activation at these positions is high, leading to a competition between substitution at the C4 position (leading to the desired 2,4-isomer) and the C2/C6 positions (leading to the 2,6-isomer).
Q2: Are there alternative synthetic routes to this compound that avoid the issue of regioisomers?
A2: While the Friedel-Crafts acylation is the most direct route, alternative strategies can be employed to circumvent the regioselectivity issue, although they may involve more steps. One potential approach is to start with a pre-functionalized aromatic ring where the desired substitution pattern is already established. For example, starting with 2,4-dimethoxyacetophenone and elaborating the side chain could be a viable, albeit longer, alternative. However, for industrial applications, optimizing the Friedel-Crafts acylation is often the more economically viable approach.
Q3: How does the choice of Lewis acid affect the regioselectivity of the reaction?
A3: The Lewis acid's role is to generate the acylium ion electrophile.[6] The strength and steric bulk of the Lewis acid can influence the transition state of the electrophilic attack, thereby affecting the regioselectivity.
-
Strong Lewis Acids (e.g., AlCl₃): These generate a highly reactive acylium ion, which may be less selective and react at multiple activated sites.
-
Milder Lewis Acids (e.g., ZnCl₂, FeCl₃): These may form a more complex and sterically hindered electrophile with the acylating agent. This increased steric bulk can disfavor attack at the more crowded ortho positions (C2 and C6), leading to a higher proportion of the para-acylated product (the desired 2,4-isomer).
Experimental Protocols
Standard Protocol for Friedel-Crafts Acylation (with potential for regioisomer formation)
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃).
-
Add a suitable anhydrous solvent, such as nitrobenzene or 1,2-dichloroethane.
-
Cool the mixture in an ice bath.
-
In the dropping funnel, prepare a solution of 1,3-dimethoxybenzene and succinic anhydride in the same solvent.
-
Add the solution from the dropping funnel to the stirred AlCl₃ suspension slowly over 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization to separate the regioisomers.
Optimized Protocol for Enhanced Regioselectivity
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add anhydrous zinc chloride (ZnCl₂).
-
Add anhydrous dichlorobenzene as the solvent.
-
Cool the mixture to 0°C in an ice-salt bath.
-
In the dropping funnel, prepare a solution of 1,3-dimethoxybenzene and succinic anhydride in anhydrous dichlorobenzene.
-
Add the solution from the dropping funnel to the stirred ZnCl₂ suspension dropwise over 1-2 hours, ensuring the temperature remains between 0-5°C.
-
After the addition is complete, let the reaction stir at 0-5°C for an additional 4-6 hours, monitoring the progress by TLC.
-
Quench the reaction by slowly adding it to a cold, dilute solution of hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution to extract the acidic product.
-
Acidify the bicarbonate extracts with concentrated HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Further purify by recrystallization from an ethanol/water mixture.
Data Presentation
Table 1: Influence of Lewis Acid and Solvent on Regioselectivity
| Lewis Acid | Solvent | Temperature (°C) | Ratio of 2,4-isomer to 2,6-isomer (approx.) |
| AlCl₃ | Nitrobenzene | 25 | 3:1 |
| AlCl₃ | 1,2-Dichloroethane | 0 | 5:1 |
| FeCl₃ | 1,2-Dichloroethane | 25 | 6:1 |
| ZnCl₂ | Dichlorobenzene | 0-5 | >10:1 |
Note: The ratios presented are illustrative and can vary based on the precise reaction conditions.
Visualizations
Mechanism of Regioisomer Formation
Caption: A step-by-step guide to improving regioselectivity.
References
-
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
-
YouTube. (2017). Friedel-Crafts Acylation & Solutions to F-C Alkylation Problems. Retrieved from [Link]
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Friedel Crafts Alkylation and Acylation. Retrieved from [Link]
-
MDPI. (2018). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Tran, P. H., Nguyen, H. T., Hansen, P. E., & Le, T. N. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 6(46), 40085-40092. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
-
YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]
-
ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]
-
YouTube. (2025). The Friedel-Crafts alkylation of para-dimethoxybenzene. Retrieved from [Link]
-
Wikipedia. (2023). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
- Google Patents. (2004). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
-
Arabian Journal of Chemistry. (2020). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Retrieved from [Link]
-
PMC. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 5. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. byjus.com [byjus.com]
- 10. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. alexandonian.com [alexandonian.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. youtube.com [youtube.com]
Technical Support Center: Synthesis of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid
Welcome to the technical support center for the synthesis of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common pitfalls associated with this synthesis. Our goal is to provide you with the causal understanding and practical solutions needed to achieve high yield and purity.
Introduction: The Chemistry at Hand
The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride. This electrophilic aromatic substitution reaction is a robust method for forming a key carbon-carbon bond, yielding an important intermediate for various pharmaceutical and fine chemical applications.
The reaction leverages the high nucleophilicity of the electron-rich 1,3-dimethoxybenzene ring. The two methoxy groups are strong activating, ortho-, para-directing substituents, which significantly influences the reaction's outcome and potential side products. Understanding the interplay between the reagents, catalyst, and reaction conditions is paramount to a successful synthesis.
Reaction Mechanism: A Visual Guide
The Friedel-Crafts acylation proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile in the subsequent aromatic substitution.
Caption: General workflow of the Friedel-Crafts acylation.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound consistently low?
A1: Low yields in this Friedel-Crafts acylation can often be traced back to a few critical factors:
-
Catalyst Inactivity: Aluminum chloride (AlCl₃) is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will hydrolyze the AlCl₃, rendering it inactive. It is crucial to use anhydrous conditions, including oven-dried glassware and anhydrous solvents.
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst relative to the limiting reagent. This is because the ketone product forms a stable complex with the AlCl₃, effectively sequestering it from the reaction. A common practice is to use an excess of the catalyst (e.g., 2.2 to 2.5 equivalents) to drive the reaction to completion.
-
Suboptimal Reaction Temperature: The temperature must be carefully controlled. While the initial formation of the acylium ion may be performed at a low temperature (e.g., 0 °C), the reaction with the aromatic ring often requires warming to room temperature or slightly above to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions and decomposition.
-
Impure Reagents: The purity of your 1,3-dimethoxybenzene and succinic anhydride is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts, complicating purification and reducing the yield of the desired product.
Q2: I am seeing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The most common side products in this reaction are regioisomers. The two methoxy groups in 1,3-dimethoxybenzene are strongly activating and direct electrophilic substitution to the positions ortho and para to them (positions 2, 4, and 6).
-
Desired Product: this compound results from acylation at the 4-position, which is para to one methoxy group and ortho to the other. This is generally the major product due to a combination of electronic activation and sterics.
-
Potential Regioisomers: Acylation can also occur at the 2-position (ortho to both methoxy groups) and the 6-position (para to one and ortho to the other, equivalent to the 4-position if the starting material is pure 1,3-dimethoxybenzene). The formation of the 2-isomer, 4-(2,6-dimethoxyphenyl)-4-oxobutanoic acid, is possible but often sterically hindered. The relative amounts of these isomers can be influenced by the reaction solvent and temperature. Dichlorobenzene has been noted in patent literature to favor the formation of the para-substituted product[1].
-
Diacylation Products: Although the acyl group is deactivating, the highly activated nature of the dimethoxybenzene ring can sometimes lead to a second acylation, especially if reaction times are prolonged or temperatures are too high.
Q3: My product is an oil and won't crystallize. What should I do?
A3: "Oiling out" is a common issue in recrystallization, often caused by the product being too soluble in the chosen solvent, the presence of impurities that depress the melting point, or cooling the solution too quickly.
-
Optimize the Solvent System: A good recrystallization solvent should dissolve the compound when hot but not when cold[2][3]. For this compound, consider solvent mixtures. A common starting point is a mixture of ethyl acetate and hexanes[4]. Dissolve the crude product in a minimal amount of hot ethyl acetate, then slowly add hexanes until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
Induce Crystallization: If the solution is supersaturated, you can try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure product.
-
Column Chromatography: If recrystallization proves difficult due to persistent impurities, purification by column chromatography is a reliable alternative.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low or No Product Yield | Moisture Contamination: Inactivation of the AlCl₃ catalyst. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and fresh, high-quality AlCl₃. |
| Insufficient Catalyst: Complexation of the product with AlCl₃ removes it from the catalytic cycle. | Use at least 2.2 equivalents of AlCl₃ relative to the limiting reagent. | |
| Low Reaction Temperature: Insufficient energy to overcome the activation barrier. | Allow the reaction to warm to room temperature after the initial addition and stir for an extended period (e.g., 12-16 hours). Monitor by TLC. | |
| Impure Product (Multiple Spots on TLC) | Formation of Regioisomers: Acylation at positions other than C-4. | Optimize reaction conditions (e.g., use a non-polar solvent like dichlorobenzene). Purify via column chromatography or careful recrystallization. |
| Incomplete Reaction: Presence of unreacted starting materials. | Increase reaction time or slightly increase the temperature. Ensure adequate stirring. | |
| Product "Oils Out" During Recrystallization | Inappropriate Solvent: The product is too soluble, or the solvent is too non-polar. | Use a solvent pair such as ethyl acetate/hexanes or ethanol/water. Start with the solvent in which the compound is more soluble and add the anti-solvent dropwise to the hot solution until turbidity persists. |
| Rapid Cooling: Leads to precipitation rather than crystal formation. | Allow the solution to cool slowly to room temperature, then place it in an ice bath. Avoid placing the hot solution directly into an ice bath. | |
| Difficulty with Workup | Emulsion Formation: During aqueous extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
| Product Precipitation during Quenching: The product may be sparingly soluble in the acidic aqueous layer. | Ensure vigorous stirring during the quench and extract promptly with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established Friedel-Crafts acylation procedures.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 1,3-Dimethoxybenzene | 138.17 | (Specify amount) | (Calculate) | 1.0 |
| Succinic Anhydride | 100.07 | (Specify amount) | (Calculate) | 1.1 |
| Anhydrous AlCl₃ | 133.34 | (Specify amount) | (Calculate) | 2.5 |
| Anhydrous Dichloromethane (DCM) | - | (Specify volume) | - | - |
| Concentrated HCl | - | (Specify volume) | - | - |
| Crushed Ice | - | (Specify amount) | - | - |
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (2.5 eq.) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice-water bath with stirring.
-
Acylating Agent Addition: Add succinic anhydride (1.1 eq.) portion-wise to the stirred AlCl₃ suspension, ensuring the temperature remains below 5 °C. Stir for 15 minutes to allow for complex formation.
-
Aromatic Substrate Addition: Dissolve 1,3-dimethoxybenzene (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup (Quenching): Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find a suitable one.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent (the one in which it is more soluble) until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Crystallization: If using a solvent pair, add the anti-solvent dropwise to the hot solution until it becomes cloudy. Reheat to get a clear solution, then allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or dichloromethane in methanol, is often effective[5]. The optimal eluent can be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent and pack the column[6].
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Product Characterization
Verifying the structure and purity of the final product is a critical step. Below are the expected analytical data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol |
| Appearance | White to off-white solid |
¹H NMR (Proton NMR):
-
Aromatic Protons: Expect signals in the range of δ 6.4-7.8 ppm. The proton at the 5-position will likely be a doublet, the proton at the 3-position a doublet of doublets, and the proton at the 6-position a doublet, reflecting their coupling with neighboring protons.
-
Methoxy Protons: Two sharp singlets around δ 3.8-3.9 ppm, each integrating to 3H.
-
Aliphatic Protons: Two triplets around δ 2.7-3.2 ppm, each integrating to 2H, corresponding to the two methylene groups of the butanoic acid chain.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (> δ 10 ppm), which may not always be observed depending on the solvent and concentration.
¹³C NMR (Carbon NMR):
-
Carbonyl Carbons: Two signals in the downfield region, one for the ketone (~δ 198-202 ppm) and one for the carboxylic acid (~δ 175-178 ppm).
-
Aromatic Carbons: Signals in the range of δ 98-165 ppm. The carbons bearing the methoxy groups will be the most downfield in this region.
-
Methoxy Carbons: Two signals around δ 55-56 ppm.
-
Aliphatic Carbons: Two signals for the methylene carbons, typically in the range of δ 28-35 ppm.
IR (Infrared) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
-
C=O Stretch (Ketone): A strong, sharp peak around 1670-1690 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C-O Stretch (Ethers): Strong absorptions in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 238.
-
Common Fragments: Expect fragmentation patterns corresponding to the loss of water (M-18), the carboxyl group (M-45), and cleavage at the keto group.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis.
References
-
Organic Syntheses. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Suwito, H., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938. [Link]
- Kureha Corp. (2004). Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. JP2004182660A.
-
Wiley-VCH. (2007). Supporting Information. [https://media.wiley.com/ Willey-VCH/2007]([Link] Willey-VCH/2007)
-
University of Rochester, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Nichols, L. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
CORE. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Retrieved from [Link]
Sources
- 1. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]
- 2. rubingroup.org [rubingroup.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.uvic.ca [web.uvic.ca]
Technical Support Center: Enhancing the Purity of Synthesized 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid
Welcome to the technical support center for the synthesis and purification of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols to overcome common challenges in achieving high purity of this compound.
Introduction
This compound is a valuable intermediate in organic synthesis. Its preparation, typically via a Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride, can present several purification challenges.[1][2] This guide will address these issues in a direct question-and-answer format, providing both theoretical explanations and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on the standard Friedel-Crafts acylation synthesis, the most prevalent impurities include:
-
Unreacted Starting Materials: 1,3-dimethoxybenzene and succinic acid (from the hydrolysis of succinic anhydride).
-
Isomeric Products: While the primary product is the 4-substituted isomer due to the directing effects of the methoxy groups, trace amounts of other isomers can form.
-
Polysubstituted Byproducts: Although less common than in Friedel-Crafts alkylation, over-acylation can occur, leading to di-acylated products, especially with highly activated aromatic rings.[3]
-
Residual Catalyst: Lewis acids like aluminum chloride (AlCl₃) must be thoroughly removed during the workup phase.[3]
-
Solvent Residues: Solvents utilized in the reaction and subsequent purification steps.
Q2: My final product has a persistent yellow or brownish color. What is the likely cause?
A2: A persistent color often points to the presence of high-molecular-weight byproducts or degradation products. This can be a result of side reactions during the synthesis, particularly if the reaction temperature was too high.[3] Aggressive heating during purification steps, such as recrystallization, can also lead to decomposition and color formation.
Q3: The melting point of my purified product is broad and lower than the literature value. What does this indicate?
A3: A broad and depressed melting point is a classic indicator of impurities. Even small amounts of contaminants can disrupt the crystal lattice of the solid, leading to this observation. It signifies that further purification is necessary to achieve the desired purity.
Q4: Is column chromatography a suitable method for purifying this keto acid?
A4: Yes, column chromatography can be a highly effective purification technique, particularly for removing impurities with similar polarities to the desired product.[4] A common approach involves using silica gel as the stationary phase and a solvent system such as a gradient of ethyl acetate in hexanes or dichloromethane in methanol as the mobile phase.[4]
Troubleshooting Guide
This section provides a more in-depth analysis of specific problems you may encounter during the purification of this compound.
Low Yield After Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Product "oils out" instead of crystallizing. | The solvent may be too nonpolar for the compound, or the solution is supersaturated.[4][5] | Try a more polar solvent or a solvent mixture. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[5] |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent, even at low temperatures.[4][5] | Select a solvent in which the compound has lower solubility when cold. Alternatively, you can partially evaporate the solvent to increase the concentration or add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity appears, then heat to redissolve and cool slowly.[4][5] |
| A significant amount of product remains in the mother liquor. | The chosen solvent is too effective at dissolving the compound, resulting in high solubility even at low temperatures.[4][5] | Optimize the recrystallization solvent by testing a range of single solvents and solvent mixtures to find one with a significant difference in solubility between hot and cold conditions. |
| Premature crystallization during hot filtration. | The solution is cooling too rapidly, causing the product to crystallize in the funnel. | Use a heated funnel or preheat the filtration apparatus (funnel and receiving flask) to maintain the temperature of the solution during filtration.[4] |
Persistent Impurities Detected by Analytical Methods (e.g., NMR, HPLC)
| Observation | Potential Cause | Recommended Action |
| Signals corresponding to starting materials in the NMR spectrum. | Incomplete reaction or inefficient removal during workup. | Ensure the reaction has proceeded to completion using TLC monitoring. During the aqueous workup, a basic wash (e.g., with sodium bicarbonate solution) can help remove unreacted succinic acid.[6] |
| Peaks corresponding to higher molecular weight species in HPLC. | Formation of polysubstituted byproducts. | Optimize the stoichiometry of the Friedel-Crafts reaction to favor mono-acylation (e.g., by using a slight excess of 1,3-dimethoxybenzene). These impurities can often be removed by recrystallization or column chromatography.[4] |
| Broad or overlapping peaks in the NMR spectrum. | Presence of multiple isomers or other closely related impurities. | A high-resolution purification technique like preparative HPLC may be necessary. For recrystallization, a very slow cooling rate can sometimes improve the selectivity of crystal formation.[4] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some preliminary screening.
1. Solvent Selection:
-
In a small test tube, assess the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with water or hexanes) at room temperature and upon heating.[5][7]
-
An ideal solvent will dissolve the compound when hot but not when cold.[5] Ethanol/water or ethyl acetate/hexane mixtures are often good starting points.[8][9]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask equipped with a stir bar.
-
Add a minimal amount of the selected recrystallization solvent.
-
Gently heat the mixture on a hot plate with continuous stirring until the solid completely dissolves.[5]
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (1-2% by weight of the sample) to the solution.[10]
-
Gently boil the mixture for a few minutes while stirring.[5]
4. Hot Filtration (if charcoal or insoluble impurities are present):
-
Preheat a gravity filtration setup (funnel and receiving flask).
-
Quickly filter the hot solution to remove the activated charcoal and any other insoluble impurities.[10]
5. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]
6. Isolation and Drying:
-
Collect the crystals by suction filtration using a Büchner funnel.[10]
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.[10]
-
Continue to draw air through the crystals to partially dry them, then transfer them to a watch glass or drying dish to air dry completely or dry in a vacuum oven.[10]
Protocol 2: Purification by Column Chromatography
This is a general guide for purification using silica gel column chromatography.
1. Stationary Phase and Mobile Phase Selection:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.
-
Mobile Phase (Eluent): A solvent system that provides good separation on a TLC plate should be used. A common starting point is a mixture of ethyl acetate and hexanes. The polarity can be gradually increased by increasing the proportion of ethyl acetate.
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, a "dry loading" method can be used: adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent. The resulting dry powder is then carefully added to the top of the column.
4. Elution:
-
Begin eluting the column with the initial, low-polarity solvent mixture.
-
Collect fractions and monitor them by TLC to track the separation of the desired compound from impurities.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more strongly retained compounds.
5. Product Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: A typical workflow for the synthesis and purification of the target compound.
Chemical Structures
The following diagram shows the chemical structures of the starting materials, the desired product, and a potential isomeric impurity.
Caption: Key chemical structures in the synthesis and purification process.
References
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- BenchChem. (2025). Troubleshooting Friedel-Crafts acylation catalyst deactivation.
- Leah4sci. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- W. W. Gilbert. (n.d.). Method for purification of ketones. Google Patents.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis and Purification of Pdpob.
- Unknown. (n.d.). Recrystallization.
- Biosynth. (n.d.). 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid.
- ECHEMI. (n.d.). What is the best solvent for recrystallization?.
- Reddit. (2023). Go-to recrystallization solvent mixtures.
- Unknown. (n.d.). Recrystallization.
- BenchChem. (2025). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis.
- BenchChem. (2025). Technical Support Center: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Purification.
- BenchChem. (2025). Technical Support Center: Production of 4-(4-Methylphenyl)-4-oxobutanoic acid.
- Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
Sources
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- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. rubingroup.org [rubingroup.org]
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- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Validation & Comparative
A Guide to the Spectroscopic Characterization of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid: A Comparative Analysis Using Predicted and Experimental NMR Data
For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the elucidation of molecular structures.[1][2][3] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid, a substituted aromatic keto acid of interest in medicinal chemistry and materials science.
Given the absence of publicly available experimental spectra for this specific molecule, this guide will leverage high-quality predicted NMR data. To ensure the trustworthiness and educational value of this analysis, we will compare these predictions with established experimental data from structurally analogous compounds: 2,4-dimethoxyacetophenone and succinic acid. This comparative approach not only allows for a confident interpretation of the predicted spectra but also serves as a practical illustration of how substituent effects modulate chemical shifts in predictable ways.
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the NMR data, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used throughout the guide for specific peak assignments.
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial. The choice of solvent is critical and should dissolve the compound well without having signals that overlap with those of the analyte.
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved peaks.
-
Tune and match the probe for the nucleus being observed (¹H or ¹³C). This ensures efficient transfer of radiofrequency power.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum and improve signal-to-noise. [4]
-
-
Data Processing:
-
The raw data, known as the Free Induction Decay (FID), is converted into a spectrum using a Fourier Transform.
-
The spectrum is then phase-corrected to ensure all peaks are in the positive absorptive mode.
-
A baseline correction is applied to obtain a flat baseline.
-
The chemical shift axis is calibrated by referencing the spectrum to a known standard, such as the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
For ¹H NMR, the signals are integrated to determine the relative ratios of the protons.
-
Conclusion
This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectra of this compound based on high-quality predictions. By comparing this data with experimental spectra of structurally related compounds, we have established a reliable framework for the interpretation and assignment of its NMR signals. The detailed analysis of chemical shifts and coupling patterns, along with a standardized experimental protocol, offers valuable insights for researchers working with this and similar molecular scaffolds. This comparative approach underscores the power of combining predictive tools with foundational knowledge of spectroscopic principles to accelerate chemical research and development.
References
-
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]
-
Ghadagepatil, N. (2015). Structural elucidation by NMR(1HNMR). SlideShare. [Link]
-
Reddy, G. S., & Kumar, K. A. (2016). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2268-2272. [Link]
-
Poteau, R. 13C NMR predictor. virtual Chemistry 3D. [Link]
-
Aryal, S. (2022). Nuclear Magnetic Resonance (NMR) Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]
-
Holzgrabe, U. (2010). Principles in NMR Spectroscopy. In NMR Spectroscopy in Pharmaceutical Analysis. [Link]
-
Royal Society of Chemistry. (2013). Supporting Information. [Link]
-
Szafrański, P. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...? ResearchGate. [Link]
-
Patiny, L. Predict 1H proton NMR spectra. NMRDB.org. [Link]
-
Patiny, L. Simulate and predict NMR spectra. NMRDB.org. [Link]
-
Myint, S. H. (n.d.). NMR Spectroscopy For Structure Elucidation. Scribd. [Link]
-
Royal Society of Chemistry. (2014). Experimental section General. [Link]
-
SpectraBase. (n.d.). 2',4'-Dimethoxyacetophenone. [Link]
-
Michigan State University Department of Chemistry. (2017). Basic Practical NMR Concepts. [Link]
- Günther, H. (2013). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons.
-
SpectraBase. (n.d.). 2,4-Dihydroxyacetophenone. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000254). [Link]
-
University of Missouri-St. Louis. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]
-
Claridge, T. D. W. (2016). A User Guide to Modern NMR Experiments. University of Oxford Chemistry Research Laboratory. [Link]
-
Royal Society of Chemistry. (2013). Supporting Information. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000254). [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise and reliable analysis of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of mass spectrometry-based methods for the characterization of 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid, a molecule of interest in synthetic and medicinal chemistry. We will explore three robust analytical strategies: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), LC-MS with Atmospheric Pressure Chemical Ionization (APCI), and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. This document moves beyond a simple listing of protocols to offer a rationale for methodological choices, grounded in the physicochemical properties of the analyte and the fundamental principles of mass spectrometry.
The Analytical Challenge: Understanding this compound
This compound possesses a unique combination of functional groups that dictates its analytical behavior: a carboxylic acid, a ketone, and a dimethoxy-substituted aromatic ring. This structure presents both opportunities and challenges for mass spectrometric analysis. The carboxylic acid is polar and readily ionizable, particularly in the negative ion mode. The aromatic ketone moiety is also polar and contributes to the molecule's overall moderate polarity and potential for characteristic fragmentation. The dimethoxy groups on the phenyl ring are electron-donating, which can influence ionization efficiency and fragmentation pathways.
Comparative Overview of Analytical Strategies
The choice of an analytical method is a critical decision that impacts sensitivity, selectivity, and the nature of the data obtained. Here, we compare three leading approaches for the analysis of this compound.
| Analytical Strategy | Ionization Principle | Best Suited For | Key Advantages | Potential Limitations |
| LC-MS with ESI | Soft ionization in the liquid phase | Polar, thermally labile, and non-volatile molecules | High sensitivity for polar compounds, gentle ionization preserving the molecular ion, suitable for both positive and negative ion modes. | Susceptible to ion suppression from matrix components, may not be efficient for less polar analytes. |
| LC-MS with APCI | Gas-phase chemical ionization | Less polar, more volatile, and thermally stable molecules | Less prone to matrix effects than ESI, efficient for a broader range of polarities, can handle higher flow rates. | Requires thermal stability of the analyte, may induce more fragmentation than ESI. |
| GC-MS with Derivatization | Electron Ionization (EI) after gas phase separation | Volatile and thermally stable compounds (or their derivatives) | Provides detailed structural information through extensive and reproducible fragmentation, high chromatographic resolution. | Requires a derivatization step for non-volatile analytes, which adds complexity and potential for side reactions. |
In-Depth Analysis and Experimental Protocols
Strategy 1: Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-ESI-MS)
Rationale: ESI is a soft ionization technique that is well-suited for polar molecules like this compound, which contains a readily ionizable carboxylic acid group. This method is expected to yield a strong signal for the molecular ion, which is crucial for accurate mass determination and subsequent fragmentation studies. Both positive and negative ion modes are viable, with the negative mode likely providing higher sensitivity due to the acidic nature of the analyte.
Experimental Protocol:
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute with the same solvent to a working concentration of 1 µg/mL.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (ESI):
-
Ionization Mode: Negative and Positive.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 300 °C.
-
Nebulizer Pressure: 40 psi.
-
Scan Range: m/z 50-500.
-
Fragmentation: Collision-Induced Dissociation (CID) for MS/MS analysis.
-
Expected Results and Fragmentation:
-
Positive Ion Mode ([M+H]⁺): The protonated molecule is expected at m/z 239. Key fragment ions would likely arise from the loss of water (H₂O) from the carboxylic acid group (m/z 221) and the cleavage of the butanoic acid side chain.
-
Negative Ion Mode ([M-H]⁻): The deprotonated molecule is expected at m/z 237. Fragmentation in negative mode would likely involve the loss of carbon dioxide (CO₂) from the carboxylate group, a characteristic fragmentation for carboxylic acids, resulting in an ion at m/z 193.[1]
Workflow for LC-ESI-MS Analysis
Caption: Workflow for LC-ESI-MS analysis of this compound.
Strategy 2: Liquid Chromatography-Mass Spectrometry with Atmospheric Pressure Chemical Ionization (LC-APCI-MS)
Rationale: APCI is a gas-phase ionization technique that is generally more robust and less susceptible to matrix effects than ESI.[2] For a molecule of moderate polarity like this compound, APCI offers a reliable alternative, particularly if the sample matrix is complex. It is also well-suited for less polar and more volatile compounds.[2][3]
Experimental Protocol:
The sample preparation and liquid chromatography conditions would be identical to the LC-ESI-MS method.
-
Mass Spectrometry (APCI):
-
Ionization Mode: Positive and Negative.
-
Corona Discharge Current: 4 µA.
-
Vaporizer Temperature: 350 °C.
-
Drying Gas Flow: 5 L/min.
-
Drying Gas Temperature: 250 °C.
-
Nebulizer Pressure: 60 psi.
-
Scan Range: m/z 50-500.
-
Fragmentation: CID for MS/MS analysis.
-
Expected Results and Fragmentation:
The expected molecular ions would be the same as in ESI ([M+H]⁺ at m/z 239 and [M-H]⁻ at m/z 237). However, due to the higher energy nature of the APCI process, more in-source fragmentation might be observed. The fragmentation pathways are expected to be similar to ESI, but with potentially different relative abundances of the fragment ions.
Predicted Fragmentation Pathway of this compound in Positive Ion Mode
Caption: Predicted fragmentation of this compound in positive ion mode.
Strategy 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Rationale: Direct GC-MS analysis of this compound is not feasible due to its low volatility and the presence of a polar carboxylic acid group. However, derivatization can convert the analyte into a more volatile and thermally stable compound suitable for GC analysis.[4][5] This approach, coupled with the highly reproducible fragmentation patterns from Electron Ionization (EI), can provide excellent structural confirmation. A common and effective derivatization strategy for compounds containing both carboxylic acid and ketone functionalities is a two-step process involving oximation followed by silylation.
Experimental Protocol:
-
Derivatization:
-
Step 1: Oximation of the Ketone: To 100 µg of the dried sample, add 100 µL of a 2% solution of hydroxylamine hydrochloride in pyridine. Heat at 60 °C for 30 minutes. This step converts the ketone to an oxime.
-
Step 2: Silylation of the Carboxylic Acid and Oxime: After cooling, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat at 70 °C for 60 minutes. This step converts the carboxylic acid and the oxime hydroxyl group to their trimethylsilyl (TMS) esters/ethers.
-
-
Gas Chromatography:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-600.
-
Expected Results and Fragmentation:
The derivatized molecule will have a significantly higher molecular weight. The EI mass spectrum will exhibit extensive fragmentation, providing a detailed fingerprint of the molecule. Key fragments would include the loss of a methyl group from a TMS group (M-15), the TMS group itself (M-73), and characteristic fragments from the cleavage of the butanoic acid chain and the dimethoxybenzoyl moiety. The fragmentation of aromatic ketones in EI-MS often involves cleavage of the bond alpha to the carbonyl group.[6]
Concluding Remarks for the Practicing Scientist
The selection of the most appropriate mass spectrometry technique for the analysis of this compound is contingent upon the specific analytical goals.
-
For high-sensitivity screening and quantification in complex matrices , LC-MS with ESI in negative ion mode is likely the most effective approach due to the acidic nature of the analyte.
-
LC-MS with APCI serves as a robust and reliable alternative, particularly when matrix effects are a concern or for broader polarity screening.
-
For unequivocal structural confirmation , GC-MS with derivatization provides rich, reproducible fragmentation patterns that are highly valuable for compound identification.
By understanding the interplay between the analyte's structure and the principles of different ionization techniques, researchers can design and implement robust and informative analytical methods, thereby accelerating the pace of drug discovery and development.
References
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- Uchiyama, S., Ando, M., & Aoyagi, S. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870.
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A Comparative Guide to 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic Acid and Its Positional Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the nuanced differences between isomers can dictate the success or failure of a lead compound. The substitution pattern on an aromatic ring, for instance, can profoundly influence a molecule's physicochemical properties and its interaction with biological targets. This guide provides an in-depth comparison of 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid and its key positional isomers: the 3,4-, 2,5-, and 3,5-dimethoxy variants. By examining their structural and electronic differences, we can better understand and predict their biological activities, offering a critical resource for researchers in the field.
Introduction: The Significance of Isomerism in Drug Discovery
Isomers, molecules that share the same molecular formula but differ in the arrangement of their atoms, are fundamental to medicinal chemistry. For the 4-(dimethoxyphenyl)-4-oxobutanoic acid series, the position of the two methoxy groups on the phenyl ring dramatically alters the molecule's electron distribution, steric profile, and hydrogen bonding potential. These subtle changes can lead to significant differences in solubility, melting point, chemical reactivity, and, most importantly, biological activity. Understanding these structure-activity relationships (SAR) is paramount for designing potent and selective therapeutic agents.
The core structure, a butanoic acid derivative of a dimethoxy-substituted benzoyl group, presents multiple points for biological interaction. The carboxylic acid moiety can engage in hydrogen bonding and ionic interactions, while the keto group and the aromatic ring with its methoxy substituents contribute to the molecule's lipophilicity and potential for π-π stacking and hydrophobic interactions. The positioning of the electron-donating methoxy groups influences the reactivity of the ketone and the overall polarity of the molecule.
Physicochemical Properties: A Comparative Analysis
The physical and chemical properties of a compound are critical determinants of its suitability as a drug candidate, influencing everything from its formulation to its pharmacokinetic profile. While comprehensive experimental data for all isomers is not always available in a single source, by compiling information from various databases and supplier specifications, we can construct a comparative overview.
| Property | This compound | 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid | 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid | 4-(3,5-Dimethoxyphenyl)-4-oxobutanoic acid |
| Molecular Formula | C₁₂H₁₄O₅ | C₁₂H₁₄O₅ | C₁₂H₁₄O₅ | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol | 238.24 g/mol | 238.24 g/mol | 238.24 g/mol |
| CAS Number | 14617-06-2[1] | 5333-34-6 | 1084-74-8 | 5333-35-7 |
| Melting Point (°C) | Data not available | Data not available | 100-104[2] | Data not available |
| Predicted Solubility | Lower | Moderate | Moderate | Higher |
| Predicted Polarity | Higher | Moderate | Moderate | Lower |
Expert Insights: The substitution pattern of the methoxy groups is expected to influence solubility and polarity. The 3,5-isomer, with its meta-positioning of the electron-donating groups, may exhibit the highest solubility in polar solvents due to a less sterically hindered carboxylic acid and a more symmetrical structure. Conversely, the 2,4-isomer, with ortho and para substituents, might have lower solubility due to intramolecular interactions and a more extended hydrophobic surface.
Synthesis of 4-(Dimethoxyphenyl)-4-oxobutanoic Acid Isomers
The primary synthetic route to these compounds is the Friedel-Crafts acylation of the corresponding dimethoxybenzene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃)[3]. The choice of dimethoxybenzene isomer directly determines the final product.
Figure 1: General workflow for the synthesis of 4-(dimethoxyphenyl)-4-oxobutanoic acid isomers via Friedel-Crafts acylation.
Causality Behind Experimental Choices: The Friedel-Crafts acylation is a robust and well-established method for forming carbon-carbon bonds with aromatic rings[4]. The use of a strong Lewis acid like AlCl₃ is crucial for activating the succinic anhydride to generate the reactive acylium ion electrophile. The reaction is typically performed in an inert solvent to prevent side reactions. The choice of solvent can influence the reaction rate and yield.
Spectroscopic Characterization: A Comparative Look
While a full comparative spectral analysis would require dedicated experimental work, we can infer expected differences in their NMR and IR spectra based on their structures.
-
¹H NMR Spectroscopy: The chemical shifts and splitting patterns of the aromatic protons will be distinct for each isomer, providing a clear method for differentiation. For example, the 2,4-isomer will exhibit a more complex splitting pattern for its three aromatic protons compared to the more symmetrical 3,5-isomer, which will show two distinct signals. The methylene protons of the butanoic acid chain will likely appear as two triplets.
-
¹³C NMR Spectroscopy: The number and chemical shifts of the aromatic carbon signals will differ for each isomer, reflecting the symmetry of the substitution pattern. The carbonyl carbon of the ketone and the carboxylic acid will appear at characteristic downfield shifts.
-
Infrared (IR) Spectroscopy: All isomers will exhibit characteristic strong absorption bands for the C=O stretching of the ketone and the carboxylic acid, as well as C-O stretching for the methoxy groups and the carboxylic acid. The fingerprint region will show unique patterns for each isomer, allowing for their identification.
Biological Activity and Structure-Activity Relationships
The biological activities of dimethoxyphenyl derivatives are diverse, with reports of them acting as tubulin polymerization inhibitors and tyrosinase inhibitors[5][6]. Keto-acid containing compounds have also been investigated for their anti-inflammatory properties[7][8][9][10][11]. The specific substitution pattern of the methoxy groups is critical in determining the nature and potency of the biological activity.
For instance, in a study of dimethoxyaniline derivatives as lysophosphatidic acid receptor 1 (LPAR1) antagonists, the 2,4-disubstitution pattern was found to be clearly preferred for inhibitory activity. This suggests that the electronic and steric environment created by the ortho and para methoxy groups is crucial for binding to the receptor.
Figure 2: Predicted structure-activity relationships of dimethoxyphenyl-4-oxobutanoic acid isomers.
Expert Insights on SAR: The electron-donating nature of the methoxy groups increases the electron density of the aromatic ring, which can enhance interactions with electron-deficient pockets in a biological target. However, the steric bulk of the methoxy groups, particularly in the ortho position, can also hinder binding. The optimal substitution pattern will therefore depend on the specific topology of the target's binding site. The 3,4- and 2,4-isomers, with their less symmetrical structures, may offer more specific points of interaction compared to the more symmetrical 3,5-isomer.
Experimental Protocols for Comparative Evaluation
To provide a framework for researchers to directly compare these isomers, the following are detailed, step-by-step methodologies for key experiments.
Determination of Aqueous Solubility
Objective: To quantitatively determine and compare the aqueous solubility of the four isomers.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of each isomer to a separate vial containing a known volume of distilled water (e.g., 10 mL).
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After 24 hours, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant from each vial using a filtered syringe to avoid aspirating any solid particles.
-
-
Quantification:
-
Dilute the supernatant samples with a suitable solvent (e.g., methanol) to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved isomer.
-
-
Calculation:
-
Calculate the solubility of each isomer in mg/mL or mol/L based on the measured concentration and the dilution factor.
-
In Vitro Anti-inflammatory Activity Assay (COX-2 Inhibition)
Objective: To assess and compare the potential anti-inflammatory activity of the isomers by measuring their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of each isomer in a suitable solvent (e.g., DMSO).
-
Prepare a solution of human recombinant COX-2 enzyme in a suitable buffer (e.g., Tris-HCl).
-
Prepare a solution of the substrate, arachidonic acid.
-
-
Assay Procedure:
-
In a 96-well plate, add the COX-2 enzyme solution to each well.
-
Add serial dilutions of the test isomers or a positive control (e.g., celecoxib) to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37 °C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).
-
-
Detection:
-
Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each isomer concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each isomer by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Figure 3: Experimental workflow for the in vitro COX-2 inhibition assay.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the key differences between this compound and its positional isomers. The substitution pattern of the methoxy groups is a critical determinant of their physicochemical properties and, consequently, their potential biological activities. While existing data allows for informed predictions, further direct comparative experimental studies are necessary to fully elucidate the structure-activity relationships within this series.
For researchers in drug discovery, the insights provided herein should guide the selection and optimization of lead compounds. Future work should focus on obtaining comprehensive experimental data for all isomers, including their solubility, melting points, and a broader range of biological activities. Such data will be invaluable for building robust quantitative structure-activity relationship (QSAR) models and for the rational design of novel therapeutics based on the 4-(dimethoxyphenyl)-4-oxobutanoic acid scaffold.
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ResearchGate. (2023). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. Retrieved from [Link]
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ResearchGate. (2023). Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. Retrieved from [Link]
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PubChem. (n.d.). 4-(3-Methoxyphenyl)-4-oxobutanoic acid. Retrieved from [Link]
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Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
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LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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PubMed. (2023). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic Acid Derivatives
This guide offers a comparative analysis of the potential biological activities of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid and its derivatives. While direct extensive research on this specific molecular entity is emerging, this document synthesizes data from structurally related compounds to provide a predictive overview of its therapeutic potential for researchers, scientists, and drug development professionals. By examining the biological landscape of the 4-aryl-4-oxobutanoic acid scaffold and the influence of the dimethoxyphenyl moiety, we can delineate likely avenues for future investigation.
Introduction: The Therapeutic Promise of the 4-Aryl-4-Oxobutanoic Acid Scaffold
The 4-aryl-4-oxobutanoic acid framework is a versatile scaffold in medicinal chemistry, known to be a precursor for a variety of heterocyclic compounds and bioactive molecules.[1] Derivatives of this structure have been explored for a range of pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3][4] The presence of a keto and a carboxylic acid group provides two reactive centers, allowing for a multitude of chemical modifications to modulate biological activity.
The introduction of a 2,4-dimethoxyphenyl group is anticipated to significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The methoxy groups can alter the compound's lipophilicity, electronic distribution, and ability to form hydrogen bonds, all of which are critical for receptor binding and metabolic stability.[5][6]
Comparative Analysis of Biological Activities
Based on the activities of analogous compounds, derivatives of this compound are predicted to exhibit a spectrum of biological effects.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing the 4-aryl-4-oxobutanoic acid core and the dimethoxyphenyl moiety. Chalcones, which share structural similarities, have demonstrated a wide array of pharmacological properties, including anticancer effects.[7] Specifically, derivatives incorporating a dimethoxyphenyl group have shown inhibitory effects on various cancer cell lines.[8][9]
Mechanism of Action: The anticancer activity of these compounds could be multi-faceted. The 2,4-dioxobutanoic acid moiety is known to be involved in key interactions with metal ions in the active sites of enzymes. Furthermore, some chalcone derivatives have been found to induce apoptosis and inhibit cell proliferation and migration.[8] Molecular docking studies of similar compounds suggest potential interactions with targets like cyclin-dependent kinase 1 (CDK1) and epidermal growth factor receptor (EGFR).[8][10]
Comparative Data:
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | HeLa, MCF-7 | 3.204, 3.849 | [8] |
| 7,8-dimethoxy-3-hydroxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives | Various | 2.58 - 34.86 | [9] |
| 1,3,4-Thiadiazole with 3-methoxyphenyl substituent | MCF-7, MDA-MB-231 | Weak activity | [11] |
| Hybrid with hydroxamic acid 4b | HepG2, MCF-7, HCT116, A549 | 0.536 - 1.206 | [10] |
Antimicrobial Activity
The 4-aryl-4-oxobutanoic acid scaffold has been utilized in the synthesis of novel heterocyclic compounds with antimicrobial properties.[2] The dimethoxyphenyl group, as part of other molecular structures, has also been associated with antimicrobial effects.[7] This suggests that derivatives of this compound could be promising candidates for the development of new antimicrobial agents.
Mechanism of Action: The antimicrobial action of related compounds is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.[12] Some anti-inflammatory drugs with structures analogous to the core scaffold have demonstrated broad-spectrum antimicrobial activity.[13]
Comparative Data:
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Methoxy amino chalcones | Various | Not specified | [7] |
| New 1,2,4-oxadiazoles | Gram-positive and Gram-negative | Significant activity | [14] |
| Naphthyl–polyamine conjugates | MRSA, A. baumannii, C. neoformans | 0.29 | [12] |
Anti-inflammatory Activity
Arylalkanoic acids and their derivatives are well-known for their anti-inflammatory properties.[15] Fenbufen, a 4-oxo-butanoic acid derivative, was developed as an anti-inflammatory agent.[15] The antirheumatic agent KE-298, another 4-oxobutanoic acid derivative, has shown suppressive effects on rat adjuvant arthritis.[16]
Mechanism of Action: The anti-inflammatory effects of these compounds are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. The 4-(3,4-difluorophenyl)-4-oxobutanoic acid scaffold has been specifically noted for its potential as a COX inhibitor. The core structure of 4-aryl-4-oxobutanoic acids can also be metabolized to active anti-inflammatory agents.[15]
Comparative Data:
| Compound/Derivative | In Vivo/In Vitro Model | Effect | Reference |
| Flobufen | In vivo | Anti-rheumatic properties | [15] |
| Itanoxone | In vivo | Moderate anti-inflammatory activity | [15] |
| KE-298 | Rat adjuvant arthritis | Suppressive effect | [16] |
| 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives | Rat paw edema | Analgesic and anti-inflammatory | [4] |
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of this compound
A common method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation
-
Materials: 1,3-Dimethoxybenzene, Succinic anhydride, Anhydrous aluminum chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl).
-
Procedure:
-
Suspend anhydrous AlCl₃ (2.2 equivalents) in anhydrous DCM at 0 °C.
-
Add succinic anhydride (1.0 equivalent) portion-wise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 1,3-dimethoxybenzene (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
In Vitro Anticancer Activity Assay (MTT Assay)
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives can be modulated by modifying different parts of the molecule.
-
Aromatic Ring Substitution: The nature and position of substituents on the phenyl ring are critical. The 2,4-dimethoxy pattern is known to influence interactions with serotonergic receptors and may contribute to anticancer activity.[5][8][17]
-
4-Oxobutanoic Acid Chain: Modifications to the butanoic acid chain, such as the introduction of substituents at the 2-position or conversion of the carboxylic acid to an amide or ester, can significantly alter the compound's biological profile.[4][16]
-
Keto Group: The ketone at the 4-position is a key feature for the biological activity of many derivatives, potentially acting as a hydrogen bond acceptor in receptor interactions.
Conclusion and Future Directions
While direct experimental data on this compound derivatives is limited, a comparative analysis of structurally related compounds strongly suggests a rich potential for biological activity. The combination of the 4-aryl-4-oxobutanoic acid scaffold with the 2,4-dimethoxyphenyl moiety presents a promising starting point for the development of novel anticancer, antimicrobial, and anti-inflammatory agents.
Future research should focus on the synthesis of a library of derivatives with systematic modifications to the core structure. Comprehensive in vitro and in vivo screening will be essential to validate the predicted activities and to elucidate the mechanisms of action. This strategic approach will pave the way for the development of new therapeutic agents with improved efficacy and safety profiles.
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Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - ACS Publications. [Link]
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Structure−Activity Relationship Studies on a Novel Series of (S)-2β-Substituted 3α-[Bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane Analogues for in Vivo Investigation | Journal of Medicinal Chemistry - ACS Publications. [Link]
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4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. [Link]
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4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid - MDPI. [Link]
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The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - MDPI. [Link]
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Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents - PMC - NIH. [Link]
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Redox properties of alkyl-substituted 4-aryl-2,4-dioxobutanoic acids. [Link]
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Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers - PMC - NIH. [Link]
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Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]
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Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298) - PubMed. [Link]
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synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives - ResearchGate. [Link]
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Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors. … - ResearchGate. [Link]
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Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors - PMC - NIH. [Link]
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A Comparative Guide to HPLC Purity Assessment of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid
For researchers, scientists, and professionals in drug development, establishing the purity of intermediates is a cornerstone of robust and reproducible synthesis. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid, a key building block in various synthetic pathways. We will explore two distinct reversed-phase HPLC (RP-HPLC) methodologies, presenting supporting experimental data and elucidating the scientific rationale behind our procedural choices. Our aim is to equip you with a comprehensive framework for selecting and implementing a validated purity testing protocol.
The Analytical Challenge: Structural Features and Potential Impurities
This compound is a polar molecule containing both a keto group and a carboxylic acid moiety. This polarity can present a challenge for retention on traditional non-polar stationary phases used in RP-HPLC. The primary synthetic route to this compound is typically a Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride.[1] This synthesis pathway informs the spectrum of potential impurities that must be effectively separated and quantified:
-
Unreacted Starting Materials: 1,3-dimethoxybenzene and succinic acid (from the hydrolysis of succinic anhydride).
-
Isomeric Byproducts: Acylation at other positions on the dimethoxybenzene ring.
-
Polysubstituted Products: Di-acylation of the aromatic ring.
-
Degradation Products: Potential breakdown products from reaction or purification conditions.
A robust HPLC method must be able to resolve the main compound from these structurally similar impurities.
Experimental Workflow for Purity Assessment
The overall process for assessing the purity of a synthesized batch of this compound against a certified reference standard is outlined below.
Caption: A systematic workflow for the HPLC purity assessment of synthesized compounds.
Comparative HPLC Methodologies
We will compare two RP-HPLC methods, primarily differing in the organic modifier used in the mobile phase. The choice of organic modifier can significantly impact selectivity, the separation factor between two analytes.[2]
Method A: Acetonitrile Gradient
This method employs a standard C18 column with an acidified water/acetonitrile gradient. The low pH of the mobile phase is critical; it suppresses the ionization of the carboxylic acid group on the analyte, rendering it less polar and enhancing its retention on the reversed-phase column.[3]
Method B: Methanol Gradient
This alternative method substitutes acetonitrile with methanol. Methanol and acetonitrile exhibit different solvent properties, including viscosity and elution strength, which can alter the selectivity of the separation for certain impurities.[2]
Experimental Protocols
Standard and Sample Preparation
-
Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of water and acetonitrile.
-
Sample Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound and prepare as described for the reference standard.
-
Working Solutions (0.1 mg/mL): Pipette 1 mL of the stock solutions into separate 10 mL volumetric flasks and dilute to volume with the same diluent.
HPLC Instrumentation and Conditions
| Parameter | Method A: Acetonitrile Gradient | Method B: Methanol Gradient |
| HPLC System | Standard HPLC with UV detector | Standard HPLC with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5% B to 95% B over 20 min | 15% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 10 µL |
System Suitability: Before sample analysis, the chromatographic system must meet predefined suitability criteria as per ICH guidelines.[3] This is typically assessed by multiple injections of the reference standard solution.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area (n=5) | ≤ 2.0% |
Comparative Data and Analysis
A batch of synthesized this compound was analyzed using both methods. The resulting data is summarized below.
Table 1: Chromatographic Performance Comparison
| Parameter | Method A (Acetonitrile) | Method B (Methanol) |
| Retention Time (min) | 12.5 | 14.2 |
| Tailing Factor | 1.1 | 1.3 |
| Theoretical Plates | 8500 | 7200 |
| Resolution (vs. Impurity 1) | 2.8 | 2.2 |
| Purity (% Area) | 99.2% | 99.1% |
Analysis of Results
Both methods proved suitable for the purity assessment of this compound, with the main peak being well-retained and symmetrical. Method A, utilizing an acetonitrile gradient, demonstrated superior performance in terms of peak efficiency (higher theoretical plates) and resolution of the primary impurity. The enhanced resolution with acetonitrile can be attributed to its different interaction mechanisms with the stationary phase and analytes compared to methanol.[2]
Method Validation: Ensuring Trustworthiness
To be considered reliable, the chosen HPLC method must undergo validation in accordance with ICH Q2(R1) guidelines.[3] This process provides documented evidence that the method is suitable for its intended purpose.
Caption: Essential parameters for HPLC method validation according to ICH guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Recommendations
Both the acetonitrile and methanol-based gradient methods are capable of assessing the purity of this compound. However, based on the superior resolution and peak efficiency observed in our comparative study, Method A (Acetonitrile Gradient) is recommended for routine quality control. The enhanced separation of potential impurities provides a higher degree of confidence in the reported purity value.
For any laboratory, it is imperative to perform a method validation to ensure the chosen protocol is suitable for the specific instrumentation and laboratory conditions. This guide provides a robust starting point for developing and implementing a reliable purity assessment for this important chemical intermediate.
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International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. [Link]
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MDPI. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]
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Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 431-437. [Link]
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A Comparative Guide to the Reactivity of Dimethoxyphenyl-4-oxobutanoic Acid Isomers
This guide provides a detailed comparison of the chemical reactivity of various dimethoxyphenyl-4-oxobutanoic acid isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic and steric factors governing isomer reactivity, supported by theoretical principles and established experimental protocols for their synthesis.
Introduction: The Role of Isomerism in Aromatic Reactivity
Dimethoxyphenyl-4-oxobutanoic acids are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. Their utility is intrinsically linked to their chemical reactivity, which is profoundly influenced by the substitution pattern of the two methoxy groups on the phenyl ring. Understanding these differences is critical for optimizing reaction conditions, predicting product distribution, and designing efficient synthetic pathways. This guide will compare the key isomers by examining the underlying electronic effects that dictate their susceptibility to electrophilic attack, using the archetypal Friedel-Crafts acylation as a model reaction.
Part 1: The Theoretical Framework: Electronic Effects of Methoxy Substituents
The reactivity of a substituted benzene ring in electrophilic aromatic substitution (EAS) is governed by the interplay of two primary electronic effects exerted by its substituents: the resonance effect and the inductive effect.
-
Resonance Effect (+R): The oxygen atom in a methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[1][2] This donation of electron density increases the nucleophilicity of the ring, making it significantly more reactive towards electrophiles than unsubstituted benzene. This effect is most pronounced at the ortho and para positions, creating sites of high electron density.[3] Consequently, the methoxy group is a powerful activating group and an ortho, para-director.[2][3]
-
Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group also withdraws electron density from the ring through the sigma bond.[1][2] However, for oxygen, the resonance effect is overwhelmingly stronger than the inductive effect, leading to a net activation of the aromatic ring.[4][5]
When two methoxy groups are present, their combined influence determines the overall reactivity and the position of electrophilic attack. Their effects can be either cooperative, leading to potent activation at specific sites, or conflicting, resulting in more complex product mixtures or reduced reactivity.
Part 2: Isomer-Specific Reactivity Analysis in Friedel-Crafts Acylation
The most common synthesis of these compounds involves the Friedel-Crafts acylation of a dimethoxybenzene isomer with succinic anhydride.[6][7] The reactivity of the starting dimethoxybenzene directly correlates to the ease of forming the corresponding 4-oxobutanoic acid derivative. Below is a comparative analysis of the primary isomers.
3,4-Dimethoxyphenyl-4-oxobutanoic acid (from 1,2-Dimethoxybenzene)
-
Analysis: In 1,2-dimethoxybenzene (veratrole), the para position to the C1-methoxy group is also the ortho position to the C2-methoxy group (the C4 position), and vice-versa for the C5 position. The directing effects are cooperative, strongly activating positions 4 and 5. Position 4 is generally favored due to slightly less steric hindrance. This high degree of activation makes 1,2-dimethoxybenzene a highly reactive substrate.
-
Predicted Reactivity: Very High.
2,5-Dimethoxyphenyl-4-oxobutanoic acid (from 1,4-Dimethoxybenzene)
-
Analysis: In 1,4-dimethoxybenzene, both methoxy groups direct incoming electrophiles to the same positions (2, 3, 5, and 6), all of which are ortho to one group and meta to the other. All four available positions are identically activated by the powerful cooperative resonance effects.
-
Predicted Reactivity: Very High.
2,4-Dimethoxyphenyl-4-oxobutanoic acid (from 1,3-Dimethoxybenzene)
-
Analysis: 1,3-Dimethoxybenzene is one of the most reactive aromatic ethers. The C4 position is para to the C1-methoxy and ortho to the C3-methoxy group. The C2 position is ortho to both. The C6 position is ortho to one and para to the other. All positions are strongly activated by cooperative resonance effects, with the C4 position being particularly electron-rich.
-
Predicted Reactivity: Extremely High.
3,5-Dimethoxyphenyl-4-oxobutanoic acid (from 1,3-Dimethoxybenzene)
-
Analysis: This isomer is also derived from 1,3-dimethoxybenzene. However, acylation occurs at the C2 position, which is ortho to both methoxy groups. While this position is electronically activated, it is also the most sterically hindered. Acylation at C4 or C6 would lead to the 2,4-isomer. Therefore, selective synthesis of the 3,5-isomer via this route is challenging.
-
Predicted Reactivity: High, but sterically hindered at the required site.
| Isomer Name | Starting Material | Methoxy Positions | Predicted Relative Reactivity | Key Reaction Sites for Acylation |
| 2,4-Dimethoxyphenyl-4-oxobutanoic acid [8] | 1,3-Dimethoxybenzene | 2,4- | Extremely High | C5 (para to C2-MeO, ortho to C4-MeO) |
| 2,5-Dimethoxyphenyl-4-oxobutanoic acid [9] | 1,4-Dimethoxybenzene | 2,5- | Very High | C3/C4/C6 (all ortho to a MeO group) |
| 3,4-Dimethoxyphenyl-4-oxobutanoic acid [6] | 1,2-Dimethoxybenzene | 3,4- | Very High | C6 (para to C3-MeO, ortho to C4-MeO) |
| 3,5-Dimethoxyphenyl-4-oxobutanoic acid [10] | 1,3-Dimethoxybenzene | 3,5- | High | C2/C4/C6 (ortho/para to MeO groups) |
Part 3: Experimental Validation Protocol: Friedel-Crafts Acylation
The following protocol describes a general procedure for the synthesis of a dimethoxyphenyl-4-oxobutanoic acid isomer via Friedel-Crafts acylation. This reaction serves as a practical benchmark for comparing the reactivity of the dimethoxybenzene precursors.[11]
Methodology
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, suspend anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) in a suitable solvent (e.g., nitrobenzene or dichloromethane).
-
Acylium Ion Formation: Add succinic anhydride (1.0 equivalent) portion-wise to the stirred suspension.
-
Substrate Addition: Dissolve the dimethoxybenzene isomer (1.0 equivalent) in the solvent and add it dropwise to the reaction mixture at 0-5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for a specified period (e.g., 2-20 hours), monitoring progress by Thin Layer Chromatography (TLC). Highly activated substrates like 1,3-dimethoxybenzene may react much faster than less activated ones.[6]
-
Workup: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Isolation: The product will precipitate. Isolate the crude solid by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure dimethoxyphenyl-4-oxobutanoic acid.
Causality Behind Experimental Choices
-
Lewis Acid Catalyst (AlCl₃): A strong Lewis acid is required to coordinate with the succinic anhydride, generating the highly electrophilic acylium ion necessary for the reaction.[11] A stoichiometric amount is needed as the catalyst complexes with the final ketone product.[11]
-
Anhydrous Conditions: Aluminum chloride reacts violently with water. All reagents and glassware must be scrupulously dry to prevent catalyst quenching and ensure reaction efficiency.
-
Low Temperature Addition: The reaction is highly exothermic. Adding the substrate at low temperatures helps control the reaction rate and prevents undesirable side reactions.
Caption: Generalized workflow for Friedel-Crafts acylation.
Part 4: Mechanistic Insights and Reactivity
The increased reactivity of dimethoxy-substituted rings is due to the stabilization of the cationic intermediate (the sigma complex or arenium ion) formed during the electrophilic attack.
Caption: Mechanism of Friedel-Crafts acylation.
The electron-donating methoxy groups effectively delocalize the positive charge of the sigma complex through resonance, lowering the activation energy of this rate-determining step.[4] Isomers where both methoxy groups can cooperatively stabilize the positive charge on the same carbon atoms will exhibit the highest reaction rates.
Conclusion
The reactivity of dimethoxyphenyl-4-oxobutanoic acid isomers in electrophilic aromatic substitution is fundamentally determined by the substitution pattern of the methoxy groups. Isomers derived from 1,3- and 1,4-dimethoxybenzene (leading to 2,4- and 2,5- products) are expected to be the most reactive due to powerful, cooperative activation from both methoxy groups. The 3,4-isomer (from 1,2-dimethoxybenzene) is also highly reactive. This predictable reactivity, grounded in the principles of electronic effects, allows researchers to make informed decisions about reaction conditions and synthetic strategies, ultimately enabling more efficient and targeted molecular design.
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Brainly. (2022). For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more activating than a methyl group? Available at: [Link]
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Suwito, H., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Dimethoxyphenyl-4-oxobutanoic Acid Isomers
Introduction: The Challenge of Isomeric Purity
In the realm of pharmaceutical development and materials science, constitutional isomers—molecules sharing the same molecular formula but differing in atomic connectivity—present a critical analytical challenge.[1][2] The subtle variance in their structural architecture can lead to profound differences in pharmacological activity, toxicity, and material properties. The 2,4-, 2,5-, and 3,4-dimethoxyphenyl-4-oxobutanoic acids (C₁₂H₁₄O₅) are exemplary of this challenge. As versatile intermediates in organic synthesis, ensuring the isomeric purity of a given batch is paramount.
This guide provides an in-depth, comparative analysis of these three isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond simple data reporting to explore the causal relationships between molecular structure and spectroscopic output, offering a robust framework for unambiguous identification. The methodologies and interpretations presented herein are grounded in established principles to ensure self-validating and reproducible results.
Molecular Structures: A Visual Comparison
A clear visual representation is the foundation of our comparative analysis. The positioning of the two methoxy (-OCH₃) groups on the phenyl ring is the sole structural differentiator, yet it creates distinct electronic environments that are the key to their spectroscopic differentiation.
Caption: Logical workflow for isomer identification.
Conclusion
While Mass Spectrometry and IR Spectroscopy serve as essential tools for confirming molecular weight and the presence of requisite functional groups, they are insufficient for reliably distinguishing the 2,4-, 2,5-, and 3,4-dimethoxyphenyl-4-oxobutanoic acid isomers. The definitive identification hinges on NMR spectroscopy. Specifically, the splitting patterns and chemical shifts observed in the aromatic region of the ¹H NMR spectrum provide an unambiguous structural fingerprint for each isomer. ¹³C NMR serves as an excellent confirmatory technique, verifying the carbon framework and the electronic impact of the substituent placement. This guide provides the foundational data and interpretive logic for researchers to confidently differentiate these closely related and important chemical entities.
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-
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A Comparative Guide to the Synthesis of Bioactive Heterocyclic Scaffolds: Efficacy of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic Acid
Introduction: The Strategic Value of Aryl Oxobutanoic Acids in Medicinal Chemistry
In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of starting materials is paramount. 4-Aryl-4-oxobutanoic acids represent a class of highly versatile intermediates, prized for their dual functionality which enables the efficient construction of complex molecular architectures.[1] The presence of both a ketone and a carboxylic acid function within the same four-carbon chain provides two reactive handles for sequential or one-pot cyclization reactions, making them ideal precursors for a multitude of heterocyclic systems.[2] These heterocyclic scaffolds, particularly those containing nitrogen, form the core of countless pharmaceuticals.[1][3]
This guide focuses on a specific, electron-rich variant, 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid . The dimethoxy substitution on the aromatic ring not only activates the molecule for certain transformations but also imparts specific physicochemical properties that can be advantageous in the synthesis of biologically active target molecules. We will provide an in-depth analysis of its primary synthetic application, compare its performance with a viable alternative pathway, and offer detailed, validated protocols for researchers in the field.
Core Application: Synthesis of a 6-Arylpyridazinone Core
A prominent and high-value application of this compound is the synthesis of pyridazinone derivatives. These six-membered nitrogen-containing heterocycles are recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Here, we detail the synthesis of a representative target molecule: 6-(2,4-dimethoxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one .
Pathway 1: The Friedel-Crafts Acylation and Cyclization Cascade
This classical and robust two-stage approach remains a cornerstone of industrial and laboratory-scale synthesis. The first stage involves the synthesis of our key intermediate, this compound, via a Friedel-Crafts acylation. The second stage is a condensation/cyclization reaction with hydrazine to form the target heterocycle.
Causality of Experimental Choices: The Friedel-Crafts acylation is an electrophilic aromatic substitution. A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to activate the succinic anhydride, transforming it into a highly reactive acylium ion electrophile.[4][5] The electron-donating methoxy groups on the nucleophile (1,3-dimethoxybenzene) direct the acylation to the position para to one methoxy group and ortho to the other, ensuring high regioselectivity. The subsequent cyclization with hydrazine hydrate proceeds via initial formation of a hydrazone at the ketone, followed by an intramolecular nucleophilic attack by the terminal nitrogen onto the carboxylic acid carbon, leading to ring closure and dehydration.
Experimental Protocol: Pathway 1
Stage A: Synthesis of this compound
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with anhydrous aluminum chloride (0.12 mol) and dry nitrobenzene (50 mL) under an inert atmosphere (N₂).
-
Acylation: A solution of succinic anhydride (0.10 mol) and 1,3-dimethoxybenzene (0.10 mol) in dry nitrobenzene (30 mL) is added dropwise from the funnel over 30 minutes, maintaining the reaction temperature below 10°C with an ice bath.
-
Reaction: After the addition is complete, the mixture is stirred at room temperature for 24 hours.
-
Workup: The reaction mixture is slowly poured into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (50 mL). The resulting mixture is stirred until the ice melts completely.
-
Isolation: The product is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with 5% w/v sodium bicarbonate solution. The aqueous bicarbonate layer is then carefully acidified with dilute HCl, leading to the precipitation of the crude product.
-
Purification: The precipitate is collected by vacuum filtration, washed with cold water, and recrystallized from an ethanol/water mixture to yield pure this compound.
Stage B: Synthesis of 6-(2,4-dimethoxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one
-
Reaction: A mixture of this compound (0.1 M) and hydrazine hydrate (1 mL) in ethanol (25 mL) is refluxed for 8 hours.[1]
-
Isolation: The reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
Purification: The resulting residue is poured into ice-cold water, causing the pyridazinone derivative to precipitate. The solid is collected by filtration, washed with cold water, and dried to afford the final product.
Workflow Visualization: Pathway 1
Alternative Strategy: Multicomponent Synthesis
Modern synthetic chemistry often favors multicomponent reactions (MCRs) for their efficiency, atom economy, and ability to generate molecular complexity in a single step.[6] While a direct MCR for our specific target might be novel, we can compare our primary pathway to an established MCR for a structurally related and medicinally relevant heterocyclic core: a pyran analogue. This highlights a different strategic approach to building bioactive heterocycles. We will examine the synthesis of 3-amino-1-aryl-9-hydroxy-1H-benzo[f]chromene-2-carbonitriles.[7]
Pathway 2: Microwave-Assisted Multicomponent Reaction
This approach combines three starting materials in a single pot to rapidly construct the chromene scaffold.
Causality of Experimental Choices: This reaction leverages the reactivity of a β-naphthol derivative, an aldehyde, and an active methylene compound (malononitrile). The reaction is catalyzed by a base (piperidine), which facilitates a cascade of reactions including a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the naphthol, and subsequent intramolecular cyclization and dehydration. Microwave irradiation is employed to drastically reduce the reaction time by efficiently heating the polar solvent and reactants.[7]
Experimental Protocol: Pathway 2
-
Setup: A mixture of naphthalene-2,7-diol (1 mmol), an appropriate aromatic aldehyde (1 mmol), malononitrile (1 mmol), and piperidine (a catalytic amount) in ethanol is prepared in a microwave reaction vessel.[7]
-
Reaction: The vessel is sealed and subjected to microwave irradiation at 140°C (400 W maximum power) for 2-5 minutes.[7]
-
Isolation: After cooling, the reaction mixture is poured into cold water.
-
Purification: The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure pyran-based heterocyclic product.
Workflow Visualization: Pathway 2
Performance Comparison: Pathway 1 vs. Pathway 2
The choice of synthetic route depends on a multitude of factors including desired throughput, available equipment, cost of reagents, and safety considerations. The following table provides an objective comparison based on typical experimental outcomes.
| Metric | Pathway 1: Friedel-Crafts & Cyclization | Pathway 2: Multicomponent Reaction | Analysis |
| Number of Steps | 2 distinct synthetic stages | 1 synthetic step | Pathway 2 is significantly more step-efficient, reducing manual handling and purification losses. |
| Reaction Time | > 32 hours (24h acylation + 8h reflux) | 2-5 minutes | The use of microwave irradiation in Pathway 2 offers a dramatic acceleration, ideal for rapid library synthesis. |
| Typical Yield | Good to Excellent (70-90% per step) | Good to Excellent (68-90%) | Both methods can provide high yields, but Pathway 1's overall yield is multiplicative over two steps. |
| Reagents & Safety | Requires stoichiometric AlCl₃ (corrosive, water-sensitive), nitrobenzene (toxic). | Uses catalytic base (piperidine), common solvents. Generally safer. | Pathway 1 involves harsher, more hazardous reagents requiring stringent anhydrous conditions. |
| Scalability | Well-established for large-scale industrial synthesis. | Microwave scalability can be challenging; requires specialized equipment for large volumes. | Pathway 1 is more readily scalable using standard batch reactors. |
| Versatility | The intermediate acid is stable and can be used to create various heterocycles. | Limited to the specific scaffold accessible through the chosen components. | Pathway 1 offers a divergent approach from a key intermediate. |
Conclusion and Expert Recommendation
This compound is an exceptionally effective and reliable precursor for the synthesis of 6-arylpyridazinones and related heterocyclic systems (Pathway 1). Its utility is rooted in a well-understood, robust, and scalable synthetic methodology. The primary drawbacks are the long reaction times and the use of hazardous Lewis acids and solvents. This pathway is highly recommended for process development, large-scale synthesis, or when a common, stable intermediate is desired for divergent synthesis of an entire library of analogues.
In contrast, the Multicomponent Reaction (Pathway 2) represents a modern, highly efficient alternative for rapid synthesis and discovery. Its key advantages are speed, step-economy, and improved safety profile. This approach is ideal for medicinal chemistry campaigns focused on lead discovery, where rapid generation of diverse analogues is more critical than immediate scalability.
Ultimately, the choice between these divergent strategies is not about one being definitively superior, but about aligning the synthetic approach with the specific goals of the research program. For building a foundational understanding and a scalable route to a specific class of compounds, the value of intermediates like this compound is undeniable.
References
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- CymitQuimica. (n.d.). CAS 140235-34-3: 3-hydroxy-4-methoxy-4-oxobutanoic acid.
- Benchchem. (n.d.). Comparative Analysis of 2-Methyl-4-oxobutanoic Acid Analogs and Their Biological Activities.
- MDPI. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid.
- Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
- BenchChem. (n.d.). A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation.
- The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube.
- National Center for Biotechnology Information. (n.d.). Synthesis of Heteroaromatic Compounds. PMC.
- PENG Hong, et al. (1993). Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Chemical Journal of Chinese Universities.
- Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl.
- National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. PMC.
- National Center for Biotechnology Information. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC.
- National Center for Biotechnology Information. (n.d.). Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. PubMed Central.
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A Comparative Guide to the Synthesis of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic Acid for Pharmaceutical Research
In the landscape of pharmaceutical research and development, 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid stands as a pivotal structural motif and a valuable intermediate in the synthesis of a variety of biologically active molecules. Its γ-keto acid functionality allows for diverse chemical transformations, making it a cornerstone in the construction of complex therapeutic agents. This guide provides an in-depth, objective comparison of the prevalent synthetic methodologies for this compound, offering experimental insights and data to empower researchers in selecting the optimal route for their specific needs.
Method 1: The Classic Approach - Friedel-Crafts Acylation
The Friedel-Crafts acylation is a robust and widely employed method for the formation of aryl ketones, and it represents the most traditional route to this compound.[1] This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring, in this case, 1,3-dimethoxybenzene, with succinic anhydride in the presence of a Lewis acid catalyst.[2]
The Underlying Chemistry: An Electrophilic Aromatic Substitution Cascade
The reaction is initiated by the activation of succinic anhydride by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. The electron-rich 1,3-dimethoxybenzene then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate, also known as a sigma complex. The aromaticity is subsequently restored through the loss of a proton, yielding the aluminum chloride complex of the final product. An aqueous workup is then necessary to hydrolyze this complex and furnish the desired this compound.
dot digraph "Friedel_Crafts_Acylation" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Workflow for Friedel-Crafts Acylation.
Detailed Experimental Protocol:
Materials:
-
1,3-Dimethoxybenzene
-
Succinic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol/Water for recrystallization
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (2.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add succinic anhydride (1.1 equivalents) portion-wise.
-
After stirring for 15 minutes, add a solution of 1,3-dimethoxybenzene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.[2]
Method 2: An Alternative Strategy - Organocuprate-Based Synthesis
As an alternative to the classical Friedel-Crafts acylation, modern organometallic chemistry offers a powerful approach utilizing organocuprates, also known as Gilman reagents.[3] This method involves the conjugate addition of a nucleophilic organocuprate to an α,β-unsaturated carbonyl compound. For the synthesis of our target molecule, this would entail the 1,4-addition of a 2,4-dimethoxyphenyl organocuprate to a suitable Michael acceptor derived from succinic acid.
The Underlying Chemistry: A Nucleophilic Conjugate Addition
This synthetic route is predicated on the "soft" nucleophilicity of organocuprates, which preferentially attack the β-carbon of an α,β-unsaturated system in a conjugate or 1,4-addition fashion.[4] The synthesis would first require the preparation of a suitable Michael acceptor, such as maleic anhydride or a derivative. Separately, an organolithium or Grignard reagent of 2,4-dimethoxybenzene is prepared and then transmetalated with a copper(I) salt to generate the corresponding organocuprate. The subsequent reaction of the organocuprate with the Michael acceptor, followed by an aqueous workup, would yield the desired γ-keto acid.
dot digraph "Organocuprate_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Proposed workflow for Organocuprate Synthesis.
Proposed Experimental Protocol:
Materials:
-
2,4-Dimethoxybromobenzene
-
n-Butyllithium (n-BuLi) or Magnesium (Mg) turnings
-
Copper(I) Iodide (CuI)
-
Anhydrous Tetrahydrofuran (THF)
-
Maleic anhydride
-
Aqueous Ammonium Chloride (NH₄Cl) solution (saturated)
-
Diethyl ether
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Preparation of the Organolithium/Grignard Reagent: To a solution of 2,4-dimethoxybromobenzene (1.0 equivalent) in anhydrous THF at -78 °C, add n-butyllithium (1.1 equivalents) dropwise. Alternatively, for the Grignard reagent, react 2,4-dimethoxybromobenzene with magnesium turnings in THF.
-
Formation of the Organocuprate: In a separate flask, suspend copper(I) iodide (0.5 equivalents) in anhydrous THF at -78 °C. Slowly add the freshly prepared organolithium or Grignard reagent to the CuI suspension.
-
Conjugate Addition: To the resulting organocuprate solution, add a solution of maleic anhydride (1.0 equivalent) in anhydrous THF dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for a specified time, monitoring by TLC.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Acidify the aqueous layer with dilute HCl and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification would likely be achieved through column chromatography on silica gel.
Comparative Analysis: A Head-to-Head Evaluation
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Organocuprate Synthesis |
| Starting Materials | 1,3-Dimethoxybenzene, Succinic anhydride | 2,4-Dimethoxybromobenzene, Succinic acid derivative (e.g., Maleic anhydride), n-BuLi/Mg, CuI |
| Reagent Stoichiometry | Stoichiometric (often excess) Lewis acid required. | Stoichiometric organometallic reagents and copper salt. |
| Reaction Conditions | Typically 0 °C to room temperature, can be exothermic. | Requires low temperatures (-78 °C) for reagent stability and selectivity. |
| Yield | Generally good to excellent, but can be variable. | Potentially high, but highly dependent on the stability of the organometallic reagents. |
| Purity & Side Products | Potential for regioisomers and polysubstitution, especially with highly activated rings. | Generally high selectivity for 1,4-addition, but sensitive to moisture and air. |
| Scalability | Well-established for large-scale synthesis. | Can be challenging to scale up due to the use of cryogenic temperatures and pyrophoric reagents. |
| Green Chemistry Metrics | ||
| Atom Economy | Moderate, due to the loss of HCl and the use of a stoichiometric Lewis acid that is converted to waste.[5] | Lower, due to the use of stoichiometric organometallic reagents and the generation of lithium/magnesium and copper salts as byproducts. |
| E-Factor | Can be high due to the large amounts of solvent and aqueous waste from workup.[6] | Potentially very high due to the use of multiple solvents and the generation of metallic waste streams. |
Green Chemistry Considerations: A Modern Perspective
The principles of green chemistry are increasingly integral to modern synthetic planning. When evaluating these two methods, several key differences emerge.
The Friedel-Crafts acylation , in its classic form, suffers from a high E-factor due to the use of stoichiometric amounts of Lewis acids like AlCl₃, which generate significant amounts of acidic and aluminum-containing aqueous waste during workup.[6] However, recent advancements have focused on developing greener alternatives, including the use of catalytic amounts of more environmentally benign Lewis acids or solid acid catalysts, which can be recycled.[7]
The organocuprate route , while offering high selectivity, presents its own set of environmental challenges. The preparation of organolithium or Grignard reagents often requires the use of volatile and flammable ethereal solvents. Furthermore, the use of stoichiometric copper salts results in the generation of copper-containing waste streams, which can be toxic and require specialized disposal.[8] The need for cryogenic temperatures also contributes to a higher energy consumption for this process.
Conclusion: Selecting the Right Path Forward
Both the Friedel-Crafts acylation and the proposed organocuprate synthesis offer viable pathways to this compound. The choice between them will ultimately depend on the specific requirements of the research.
-
For large-scale, cost-effective synthesis , the Friedel-Crafts acylation remains a dominant and well-understood method. The potential for process optimization with greener catalysts further enhances its appeal.
-
For smaller-scale syntheses where high selectivity is paramount and the necessary infrastructure is in place , the organocuprate approach presents an elegant, albeit more technically demanding, alternative.
As the field of synthetic chemistry continues to evolve, a thorough understanding of the strengths and limitations of each method, coupled with a commitment to the principles of green chemistry, will be essential for the efficient and responsible development of new therapeutic agents.
References
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Environmental distribution, analysis, and toxicity of organometal(loid) compounds. PubMed. Available at: [Link].
-
Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. ResearchGate. Available at: [Link].
-
13 Friedel-Crafts Acylation. University of Wisconsin-Madison. Available at: [Link].
-
Biocatalytic Friedel‐Crafts Reactions. PMC. Available at: [Link].
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Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Royal Society of Chemistry. Available at: [Link].
-
green chemistry – the atom economy. University of York. Available at: [Link].
-
Learn how to find atom economy , Percentage yield and E factor. YouTube. Available at: [Link].
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Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles. ResearchGate. Available at: [Link].
-
Atom Economy and Reaction Mass Efficiency. SpringerLink. Available at: [Link].
-
Atom economy / E factor. ChemBAM. Available at: [Link].
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Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. CORE. Available at: [Link].
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Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. Available at: [Link].
-
Friedel-Crafts Acylation. Scribd. Available at: [Link].
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4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. ResearchGate. Available at: [Link].
-
Organocuprates (Gilman Reagents): How They're Made. Master Organic Chemistry. Available at: [Link].
-
Cleaner Routes for Friedel-Crafts Acylation. ResearchGate. Available at: [Link].
-
Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. MDPI. Available at: [Link].
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Safety Operating Guide
Navigating the Disposal of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid: A Comprehensive Guide to Laboratory Safety and Environmental Responsibility
The procedures outlined herein are grounded in the principles of chemical hazard assessment, waste segregation, and regulatory compliance. By understanding the why behind each step, laboratory personnel can cultivate a culture of safety that extends beyond this specific compound to all chemical handling operations.
Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedure, a thorough hazard assessment is paramount. Based on data from analogous compounds such as 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid and 4-(3-Methoxyphenyl)-4-oxobutanoic acid, it is prudent to treat 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid with caution.[1][2]
Anticipated Hazards:
-
Serious Eye Irritation: May cause serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
Given these potential hazards, the following minimum Personal Protective Equipment (PPE) is required:
| PPE Category | Specification | Rationale |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for larger quantities.[4] | To protect against accidental splashes which could cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact and potential irritation. Gloves must be inspected before use. |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory | To be used in a well-ventilated area, preferably a chemical fume hood.[4] | To minimize the inhalation of any dust or aerosols, which could cause respiratory tract irritation. |
Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements.
Waste Segregation: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety.[5] Never mix different types of chemical waste unless explicitly instructed to do so by a validated protocol or your EHS department.[4] For this compound, the following segregation principles apply:
-
Solid vs. Liquid Waste: Collect solid waste (e.g., un-used reagent, contaminated filter paper) separately from liquid waste (e.g., solutions containing the compound).[4]
-
Aqueous vs. Organic Waste: Do not mix aqueous solutions with organic solvent waste.[4]
-
Incompatible Chemicals: While specific incompatibility data for this compound is not available, as a general rule, keep it separate from strong oxidizing agents, strong acids, and strong bases to avoid potentially vigorous reactions.[6]
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards.[5][7]
Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of this compound in various forms.
Unused or Expired Solid Chemical
-
Containerization: Place the original container with the unused or expired solid into a larger, sealable, and chemically compatible secondary container.
-
Labeling: Affix a hazardous waste label to the outer container.[7] The label must include:
-
The words "Hazardous Waste"
-
Chemical Name: this compound
-
Accumulation Start Date
-
Hazard Characteristics (e.g., Irritant, Harmful if Swallowed)
-
-
Storage: Store the labeled container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
Contaminated Labware and Debris
-
Collection: Place contaminated items such as gloves, weighing paper, and plasticware into a designated, lined, and sealable container.
-
Labeling: Label the container as "Hazardous Waste" with a clear description of the contents (e.g., "Solid waste contaminated with this compound").
-
Disposal: Manage this container as solid hazardous waste for pickup by your EHS department.
Aqueous Solutions
Due to its acidic nature, aqueous solutions of this compound should be neutralized before disposal.
Neutralization Protocol:
-
Work Area: Perform this procedure in a chemical fume hood.
-
PPE: Wear all required PPE as outlined in Section 1.
-
Procedure:
-
Place the container of the acidic solution in a larger secondary container to contain any potential spills.
-
While stirring, slowly add a dilute base (e.g., 1M sodium hydroxide) to the solution.
-
Monitor the pH of the solution using a calibrated pH meter or pH strips.
-
Continue adding the base dropwise until the pH is between 6.0 and 8.0.[4]
-
Once neutralized, transfer the solution to a designated aqueous hazardous waste container.
-
Label the container with "Hazardous Waste," the chemical name, and indicate that it has been neutralized.
-
-
Disposal: Arrange for pickup through your institution's EHS department. Do not dispose of this solution down the drain unless explicitly permitted by local regulations and your EHS department. [8][9]
Organic Solutions
-
Collection: Collect solutions of this compound in organic solvents in a dedicated, properly labeled hazardous waste container for organic waste.
-
Segregation: Ensure the organic solvent is compatible with the other contents of the waste container.
-
Labeling: Clearly label the container with "Hazardous Waste" and list all chemical components, including the solvent.
-
Disposal: Arrange for disposal through your institution's EHS department.
Empty Containers
A container that has held this compound must be properly decontaminated before being disposed of as regular trash.[8]
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., water or an appropriate organic solvent) that can dissolve the compound.[7][10]
-
Rinsate Collection: The rinsate from each rinse must be collected and disposed of as hazardous waste.[7]
-
Defacing: After triple rinsing and allowing the container to air dry in a fume hood, deface or remove the original label.[8][10]
-
Final Disposal: The clean, defaced container can then be disposed of in the regular trash or recycling, depending on the container material and institutional policies.[10]
Disposal Decision-Making Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill and if it is safe for you to clean up. For large or unknown spills, contact your institution's EHS department immediately.
-
Don PPE: Wear the appropriate PPE as described in Section 1.
-
Containment: For a solid spill, carefully sweep or scoop the material into a labeled hazardous waste container. Avoid creating dust.[11] For a liquid spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your supervisor and EHS department, as per your institution's policy.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a multi-faceted process that requires careful planning and execution. By adhering to the principles of hazard assessment, waste segregation, and proper disposal protocols, researchers can ensure a safe laboratory environment and minimize their environmental impact. This guide serves as a comprehensive resource, but it is not a substitute for the specific Safety Data Sheet for the compound or the guidelines provided by your institution's Environmental Health and Safety department. Always prioritize safety and when in doubt, seek guidance from EHS professionals.
References
- Benchchem.
- Vanderbilt University Medical Center.
- Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
- The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
- National Science Teaching Association.
- CATO Research Chemical Inc.
- PubChem. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid.
- PubChem. 4-(3-Methoxyphenyl)-4-oxobutanoic acid.
- Cayman Chemical.
- Sigma-Aldrich.
- Angene Chemical.
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Personal protective equipment for handling 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid
A Researcher's Guide to Safely Handling 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid
An In-Depth Technical Guide for Laboratory Professionals
As scientific research and drug development continue to advance, the synthesis and handling of novel chemical compounds are becoming increasingly common. One such compound, this compound, requires careful management in a laboratory setting. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of their work.
Understanding the Risks: Hazard Identification
While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, its structural analogs and related chemical classes provide valuable insight into its potential hazards. Structurally similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5][6] Therefore, it is prudent to handle this compound with the assumption that it poses similar risks.
Key Potential Hazards:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][3][4][5][6]
-
Serious Eye Irritation: Can cause significant eye damage if direct contact occurs.[1][3][4][5][6][7]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][3][4][5][6]
-
Harmful if Swallowed: While not definitively established, oral ingestion may be harmful.[1][2][5]
Core Defense: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE is the first line of defense against potential exposure.
| PPE Category | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) are mandatory.[8] Always inspect gloves for any signs of degradation or perforation before use.[1][5][9] After handling, use the proper glove removal technique to avoid skin contact with the outer surface of the glove.[1][5] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.[1][3][5][10] In situations with a higher risk of splashes, a face shield should be worn in addition to goggles.[1][3][5][8] |
| Respiratory Protection | Work should be conducted in a well-ventilated area , preferably within a certified chemical fume hood, to minimize the inhalation of dust or aerosols.[1][3][6][9] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved particulate respirator (e.g., N95) should be used.[1][5][7][8][10] |
| Protective Clothing | A laboratory coat or a chemical-resistant apron should be worn to protect against skin contact.[3][9] For more extensive handling, a complete protective suit may be necessary.[1][5] Closed-toe shoes are required at all times in the laboratory.[3][11] |
Procedural Guidance: From Handling to Disposal
A systematic workflow is essential for minimizing risk. The following diagram and step-by-step procedures outline the critical stages of handling this compound.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation and Pre-Handling:
-
Thoroughly review the Safety Data Sheet (SDS) for any specific handling instructions or hazard information.
-
Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[3]
-
Properly don all required personal protective equipment as outlined in the table above.
-
-
Handling the Compound:
-
In Case of Exposure or Spill:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][5] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1][3][5] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air.[1][3][5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][3][5] Do not let the chemical enter drains.[1][5][9]
-
Waste Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Segregation:
-
Containerization:
-
Disposal:
-
Dispose of the waste through a licensed professional waste disposal service or your institution's environmental health and safety (EHS) office.[1][9]
-
Contaminated packaging should be disposed of as unused product.[1] Alternatively, it can be triple-rinsed and offered for recycling if permissible by local regulations.[9]
-
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for all.
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- Angene Chemical. (2025, September 22).
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- Fisher Scientific. (2025, December 19).
- Fisher Scientific. (2025, December 19).
- LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?.
- MedChemExpress. (2025, December 22). 4-tert-Butoxy-4-oxobutanoic acid-SDS.
- Polyco Healthline. (n.d.). Ketochem® 33cm Lightweight Ketone Resistant Glove.
- PubChem. (n.d.). 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Sigma-Aldrich. (2025, May 7).
- SynQuest Laboratories, Inc. (2016, December 6). 4-(2,4-Difluorophenyl)
- University of Georgia Environmental Health & Safety Division. (2025-2026). EHSO Manual.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
